Ethyl isocyanatoacetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56429. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-isocyanatoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVOZUPPHBRJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062738 | |
| Record name | Ethyl isocyanatoacetate | |
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Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2949-22-6 | |
| Record name | Ethyl isocyanatoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-isocyanato-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl isocyanatoacetate | |
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| Record name | Ethyl isocyanatoacetate | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-isocyanato-, ethyl ester | |
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| Record name | Ethyl isocyanatoacetate | |
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| Record name | Ethyl isocyanatoacetate | |
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Foundational & Exploratory
Ethyl 2-Isocyanatoacetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Abstract
Ethyl 2-isocyanatoacetate, with the IUPAC name ethyl 2-isocyanatoacetate, is a bifunctional reagent of significant interest in modern organic synthesis and drug discovery.[1][2] Its unique molecular architecture, featuring both a reactive isocyanate group and an ester moiety, allows for its versatile application as a linchpin in the construction of a diverse array of complex nitrogen-containing heterocycles and peptidomimetics. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of ethyl 2-isocyanatoacetate, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its key transformations, provide validated experimental protocols, and highlight its role in the synthesis of medicinally relevant compounds.
Introduction: The Strategic Value of Ethyl 2-Isocyanatoacetate
In the landscape of chemical building blocks for drug discovery, reagents that offer both versatility and efficiency are paramount. Ethyl 2-isocyanatoacetate (CAS No. 2949-22-6) has emerged as such a valuable tool.[3][4] Its utility stems from the orthogonal reactivity of its two functional groups. The highly electrophilic isocyanate can readily participate in addition reactions with a wide range of nucleophiles, while the ethyl ester provides a handle for subsequent chemical modifications or can be a key pharmacophoric feature in the final molecule. This dual functionality makes it an ideal substrate for multicomponent reactions (MCRs), which are highly valued in medicinal chemistry for their ability to generate molecular diversity and complexity in a single synthetic operation. This guide will serve as a comprehensive resource for understanding and effectively utilizing this powerful reagent.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.
Table 1: Physicochemical Properties of Ethyl 2-Isocyanatoacetate
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-isocyanatoacetate | [1][2] |
| CAS Number | 2949-22-6 | [1][3][4] |
| Molecular Formula | C5H7NO3 | [1][3][4] |
| Molecular Weight | 129.11 g/mol | [1][3][4] |
| Appearance | Liquid | [5] |
| Density | 1.151 g/mL at 25 °C | [5] |
| Boiling Point | 67-68 °C at 11 mmHg | [5] |
| Refractive Index | n20/D 1.422 | [5] |
| SMILES | CCOC(=O)CN=C=O | [2][6] |
| InChIKey | DUVOZUPPHBRJJO-UHFFFAOYSA-N | [1][2][6] |
Spectroscopic data is crucial for reaction monitoring and product characterization. Key spectral features of ethyl 2-isocyanatoacetate include a strong, characteristic absorption in the infrared (IR) spectrum around 2250 cm⁻¹ for the N=C=O stretch of the isocyanate group. The ¹H NMR spectrum typically shows a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H) for the ethyl ester group, and a singlet at ~4.1 ppm (2H) for the α-methylene protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl of the ester, the carbons of the ethyl group, the α-carbon, and the highly deshielded carbon of the isocyanate group.
Synthesis of Ethyl 2-Isocyanatoacetate
Several synthetic routes to ethyl 2-isocyanatoacetate have been reported, offering flexibility based on available starting materials and scale.[7]
From Glycine Ethyl Ester Derivatives
A common and practical approach involves the phosgenation of glycine ethyl ester hydrochloride or its derivatives.[7] The use of phosgene or its safer equivalents, such as triphosgene (bis(trichloromethyl)carbonate), is prevalent.
Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and Triphosgene
This protocol is adapted from established procedures for the synthesis of isocyanates from amine hydrochlorides.
-
Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and any excess phosgene) is charged with a suspension of glycine ethyl ester hydrochloride in an inert solvent such as toluene or dioxane.
-
Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred suspension at a controlled temperature, typically starting at room temperature and then gradually heating to reflux. The reaction progress is monitored by the cessation of HCl gas evolution.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and any solid byproducts are removed by filtration. The solvent is carefully removed under reduced pressure. The crude ethyl 2-isocyanatoacetate is then purified by fractional distillation under reduced pressure to yield the final product.
The causality behind this experimental design lies in the need to control the highly exothermic reaction and to safely handle the toxic reagents and byproducts. The slow addition of triphosgene and the use of a gas scrubber are critical safety measures.
Other Synthetic Approaches
Alternative methods for the synthesis of ethyl 2-isocyanatoacetate include:
-
The reaction of ethyl 2-isocyanoacetate with an oxidizing agent.[7]
-
A Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide.[7]
-
The reaction of ethanol with 2-isocyanatoacetyl chloride.[7][8]
The choice of synthetic route often depends on factors such as the desired scale, the availability and cost of starting materials, and safety considerations related to the handling of reagents like phosgene.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of ethyl 2-isocyanatoacetate is primarily centered around the reactivity of the isocyanate functional group. This electrophilic moiety readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.
Multicomponent Reactions (MCRs)
Ethyl 2-isocyanatoacetate is a valuable component in MCRs, which are powerful tools for building molecular complexity in a convergent and atom-economical manner.[9]
Diagram: Generalized Workflow for a Multicomponent Reaction
Caption: A typical workflow for a multicomponent reaction involving ethyl 2-isocyanatoacetate.
-
Passerini and Ugi Reactions: Ethyl 2-isocyanatoacetate can participate as the isocyanide component in Passerini and Ugi reactions, leading to the formation of α-acyloxy carboxamides and peptidomimetic scaffolds, respectively.[9] These reactions are foundational in the construction of libraries of diverse compounds for high-throughput screening in drug discovery.
Synthesis of Heterocycles
A primary application of ethyl 2-isocyanatoacetate is in the synthesis of a wide variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[10][11]
Diagram: Heterocyclic Scaffolds from Ethyl 2-Isocyanatoacetate
Caption: Diverse heterocyclic systems accessible from ethyl 2-isocyanatoacetate.
Applications in the Synthesis of Marketed Drugs and Clinical Candidates
The versatility of ethyl 2-isocyanatoacetate is demonstrated by its use in the synthesis of important pharmaceutical agents.
-
Temozolomide: Ethyl 2-isocyanatoacetate is a key intermediate in some syntheses of temozolomide, an anticancer drug used to treat brain tumors.[5][6]
-
Nicotine Immunogens: It has been used in the preparation of haptens for the development of nicotine vaccines, which are being investigated as smoking cessation aids.[5]
-
Imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione: This scaffold, accessible from ethyl 2-isocyanatoacetate, is found in various biologically active molecules.[5][6]
The choice to use ethyl 2-isocyanatoacetate in these syntheses is driven by its ability to introduce a carboxymethylureido or related functionality, which can be crucial for biological activity or for linking to other molecular fragments.
Safety, Handling, and Storage
Ethyl 2-isocyanatoacetate is a hazardous substance and must be handled with appropriate safety precautions.[12][13][14]
Table 2: GHS Hazard Classifications for Ethyl 2-Isocyanatoacetate
| Hazard Statement | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
Source:[2]
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]
-
Avoid inhalation of vapors and contact with skin and eyes.[13][15]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15]
-
Isocyanates are moisture-sensitive and can react with water to release carbon dioxide, which can lead to pressure buildup in sealed containers.[14] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Conclusion
Ethyl 2-isocyanatoacetate is a powerful and versatile reagent with broad applications in organic synthesis and drug development. Its bifunctional nature allows for the efficient construction of a wide range of nitrogen-containing compounds, including complex heterocycles and peptidomimetics. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers and scientists to fully leverage the synthetic potential of this valuable building block in their pursuit of novel therapeutics and other advanced materials.
References
- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
- Ethyl 2-isocyanatoacet
- Ethyl isocyanatoacet
- ethyl isocyanatoacet
- Ethyl isocyanoacet
- Ethyl isocyanoacet
- Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide to its Reactivity. Benchchem.
- CAS 2949-22-6 | Ethyl isocyanatoacet
- Ethyl isocyanatoacetate | C5H7NO3 | CID 76283. PubChem - NIH.
- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- Ethyl isocyanatoacet
- Ethyl isocyanoacetate | C5H7NO2 | CID 533707. PubChem - NIH.
- Ethyl isocyanoacet
- This compound | CAS 2949-22-6 | SCBT. Santa Cruz Biotechnology.
- SAFETY D
- Ethyl isocyanoacetate - Safety D
- Ethyl isocyanatoacet
- Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth: Cognitive Market Research. Cognitive Market Research.
Sources
- 1. This compound [webbook.nist.gov]
- 2. This compound | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 2949-22-6 | this compound - Synblock [synblock.com]
- 4. This compound | CAS 2949-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. This compound 95 2949-22-6 [sigmaaldrich.com]
- 6. This compound 95 2949-22-6 [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]
- 11. Ethyl isocyanoacetate 95 2999-46-4 [sigmaaldrich.com]
- 12. Ethyl 2-isocyanatoacetate - High purity | EN [georganics.sk]
- 13. aksci.com [aksci.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. chemicalbook.com [chemicalbook.com]
Authored by a Senior Application Scientist
An In-depth Technical Guide to Ethyl Isocyanatoacetate: A Versatile Reagent in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional chemical reagent of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring both a highly reactive isocyanate group and an ester moiety, renders it an invaluable building block for the synthesis of a diverse array of heterocyclic compounds. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its application in the construction of pharmacologically relevant scaffolds, supported by mechanistic insights and established experimental protocols.
Core Molecular Attributes of this compound
This compound (CAS No. 2949-22-6) is a clear, colorless liquid at room temperature.[1] A thorough understanding of its fundamental properties is critical for its effective and safe utilization in a laboratory setting.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various reaction conditions and for developing appropriate purification and handling procedures.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₇NO₃ | [2] |
| Molecular Weight | 129.11 g/mol | [2][3][4][5] |
| Density | 1.151 g/mL at 25 °C | [1][5] |
| Boiling Point | 67-68 °C at 11 mmHg | [1][5] |
| Refractive Index | n20/D 1.422 | [1][5] |
| Flash Point | 72 °C (163 °F) | [1] |
| Solubility | Reacts with water.[1] Miscible with ethanol and ether.[6] | [1][6] |
Structural and Bonding Characteristics
The reactivity of this compound is a direct consequence of its molecular structure, which features two key functional groups: the isocyanate and the ethyl ester.
Caption: Chemical structure of this compound.
The isocyanate group (-N=C=O) is a highly electrophilic moiety, susceptible to nucleophilic attack at the central carbon atom. This reactivity is the cornerstone of its utility in forming urea, carbamate, and other related linkages, which are prevalent in many bioactive molecules. The ethyl ester group, while less reactive, can undergo hydrolysis or transesterification under appropriate conditions and provides a handle for further molecular elaboration.
Synthesis of this compound
Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and available laboratory infrastructure.
Established Synthetic Methodologies
-
From Glycine Ethyl Ester: A common approach involves the reaction of glycine ethyl ester hydrochloride with phosgene or a phosgene equivalent, such as bis(trichloromethyl)carbonate (triphosgene).[7] This method is efficient but requires stringent safety precautions due to the high toxicity of phosgene.
-
Curtius Rearrangement: this compound can also be synthesized via a Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide.[7]
-
From 2-Isocyanatoacetyl Chloride: The reaction of 2-isocyanatoacetyl chloride with ethanol provides a direct route to the target molecule.[7][8]
A Practical Laboratory-Scale Synthesis Protocol
A robust and practical synthesis involves the dehydration of N-formyl glycine ethyl ester. This method avoids the use of highly toxic phosgene.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
A solution of N-formyl glycine ethyl ester (10 mmol), diisopropylethylamine (DIPEA, 20 mmol), and 4-dimethylaminopyridine (DMAP, 3 mmol) in dry dichloromethane (DCM, 10 mL) is prepared.
-
A separate solution of triphosgene (3.3 mmol) in dry DCM (10 mL) is prepared.
-
The two solutions are introduced into a microreactor system at a controlled flow rate, ensuring efficient mixing and heat dissipation.
-
The combined stream is passed through a reactor coil to achieve a residence time of approximately 20 minutes at ambient temperature.
-
The output from the reactor is collected, and the solvent is carefully removed under reduced pressure to about 80% of its original volume.
-
The crude product is filtered through a short plug of silica gel and washed with DCM to remove salts.
-
The solvent from the filtrate is evaporated to yield the final product, this compound.
This continuous flow method offers excellent control over reaction parameters and enhances the safety of the process.
Reactivity and Applications in Drug Development
The synthetic versatility of this compound has positioned it as a key intermediate in the synthesis of a wide range of heterocyclic compounds.[6] Its ability to participate in cyclization reactions is particularly valuable in drug discovery for generating molecular diversity.
Synthesis of Heterocyclic Scaffolds
This compound is a precursor for the synthesis of numerous heterocyclic systems, including:
The general reactivity pattern involves the nucleophilic addition of a suitable substrate to the isocyanate group, followed by an intramolecular cyclization, often involving the ester moiety or the adjacent methylene group.
Caption: Generalized reaction pathway involving this compound.
Case Study: Synthesis of Imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione
This compound has been utilized in the preparation of imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione, a scaffold with potential biological activity.[1] This synthesis highlights the utility of this reagent in building complex molecular architectures.
Safety, Handling, and Storage
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Hazard Identification
The compound is classified as:
Recommended Handling Procedures
-
Always work in a well-ventilated chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[11]
-
Keep away from heat, sparks, and open flames.[11]
-
It is moisture-sensitive and reacts with water; therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
For long-term storage and to maintain purity, refrigeration under an inert gas is recommended.[10]
-
Store away from incompatible materials such as strong oxidizing agents, alcohols, amines, acids, and bases.[10]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide variety of heterocyclic compounds, many of which are of significant interest in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling is paramount for its successful application in the research laboratory. The synthetic methodologies and applications outlined in this guide provide a solid foundation for researchers and scientists to leverage the full potential of this valuable chemical building block.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 76283, this compound" PubChem, [Link].
-
National Institute of Standards and Technology. "this compound" NIST Chemistry WebBook, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 533707, Ethyl isocyanoacetate" PubChem, [Link].
-
Organic Syntheses. "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate" Organic Syntheses, [Link].
-
Le, H. V.; Ganem, B. "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate." Organic Syntheses, vol. 89, 2012, p. 358. [Link].
Sources
- 1. This compound | 2949-22-6 [chemicalbook.com]
- 2. This compound | CAS 2949-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. This compound | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound 95 2949-22-6 [sigmaaldrich.com]
- 6. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. 异氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Ethyl Isocyanatoacetate: Structural Dynamics and Synthetic Utility in Heterocyclic Chemistry
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists
Executive Summary: The Bifunctional Scaffold
Ethyl isocyanatoacetate (EIA) represents a critical bifunctional building block in modern organic synthesis. Defined by the convergence of a highly electrophilic isocyanate (
For drug development professionals, EIA is not merely a reagent but a pre-organized scaffold. Its structure allows for the rapid assembly of 5-membered heterocycles—specifically hydantoins and oxazolines—which are privileged structures in anticonvulsant and antimicrobial pharmacophores.
This guide dissects the structural properties of EIA, establishes a self-validating protocol for its primary application (hydantoin synthesis), and provides the mechanistic grounding required for troubleshooting complex syntheses.
Molecular Architecture & Spectroscopic Signature[1][2][3]
To manipulate EIA effectively, one must understand its electronic distribution. The molecule is characterized by two competing electrophilic centers: the isocyanate carbon and the ester carbonyl.
Structural Decomposition
The reactivity is dictated by the electron-withdrawing nature of both functional groups on the central
Figure 1: Functional decomposition of this compound showing the electronic pressure on the central methylene bridge.
Spectroscopic Fingerprint (Validation Data)
When verifying the purity of EIA, the following spectroscopic signals are diagnostic. The disappearance of the isocyanate stretch (
| Technique | Signal / Shift | Multiplicity | Assignment | Structural Insight |
| FT-IR | 2250–2280 cm⁻¹ | Strong, Broad | Critical: Confirming reagent integrity. Loss indicates hydrolysis (urea formation). | |
| FT-IR | 1740–1760 cm⁻¹ | Strong | Typical ester carbonyl stretch.[1] | |
| ¹H NMR | 4.22 ppm | Quartet ( | Ethyl group methylene. | |
| ¹H NMR | 4.05 ppm | Singlet | Diagnostic: Alpha-methylene. Deshielded by adjacent NCO and COO groups. | |
| ¹H NMR | 1.31 ppm | Triplet ( | Ethyl group methyl. | |
| ¹³C NMR | ~128 ppm | Signal | Isocyanate carbon (often weak due to relaxation times). |
Analytic Note: The alpha-methylene singlet (~4.05 ppm) may overlap with the quartet of the ethyl group depending on the solvent (
vs.). High-field NMR (400 MHz+) is recommended for clear integration.
Reactivity Profile & Mechanistic Pathways
The utility of EIA lies in its chemoselectivity . The isocyanate carbon is significantly more electrophilic than the ester carbonyl. This kinetic difference allows for stepwise heterocycle formation:
-
Kinetic Phase: Nucleophilic attack at the isocyanate (fast).
-
Thermodynamic Phase: Cyclization onto the ester (slower, requires catalysis).
The "Hydantoin Ring Closure" Mechanism
The most common application of EIA is the synthesis of hydantoins (imidazolidine-2,4-diones). This pathway is preferred over the Bucherer-Bergs reaction when specific
Figure 2: Stepwise mechanistic pathway from primary amine and EIA to Hydantoin.
Experimental Protocol: Synthesis of N-Benzylhydantoin
This protocol is designed to be self-validating . It includes checkpoints to ensure the intermediate is formed before proceeding to cyclization, preventing the formation of polymeric side products.
Reagents:
-
Benzylamine (1.0 equiv)
-
This compound (1.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Conc. HCl (for acid-catalyzed cyclization)[2]
Phase 1: Urea Formation (The Kinetic Step)
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add anhydrous DCM ( concentration relative to amine). -
Addition: Add Benzylamine (1.0 equiv). Cool to
in an ice bath. -
Reaction: Add this compound (1.1 equiv) dropwise via syringe. The reaction is exothermic; control the rate to maintain temperature
. -
Validation (Checkpoint A):
-
Method: Thin Layer Chromatography (TLC) (50% EtOAc/Hexanes).
-
Observation: Disappearance of the amine spot.
-
IR Check (Optional): Take an aliquot. The strong peak at
(NCO) should be largely consumed (excess EIA may remain).
-
-
Workup: Evaporate DCM under reduced pressure to yield the crude Ureido Ester (often a white/off-white solid).
Phase 2: Cyclization (The Thermodynamic Step)
-
Solvation: Redissolve the crude Ureido Ester in Ethanol (
). -
Catalysis: Add Conc. HCl (
or roughly 3-4 drops per mmol). -
Reflux: Heat the mixture to reflux (
) for 2–4 hours. -
Validation (Checkpoint B):
-
Method: TLC. A new, more polar spot (Hydantoin) will appear.
-
NMR Check: Disappearance of the ethyl ester signals (quartet at 4.2 ppm) indicates cyclization and loss of EtOH.
-
-
Isolation: Cool to room temperature. The hydantoin often precipitates. If not, concentrate the solvent to 1/3 volume and cool to
. Filter the solid and wash with cold EtOH.
Safety & Handling (The "Experience" Pillar)
Working with EIA requires strict adherence to safety protocols due to its lachrymatory nature and moisture sensitivity.
-
Lachrymator: EIA is a potent tear agent. Always handle in a functioning fume hood. Do not transport open vessels outside the hood.
-
Moisture Sensitivity:
-
Risk:[4] Reaction with atmospheric water produces the carbamic acid, which decarboxylates to the amine, which then reacts with remaining isocyanate to form a symmetric urea dimer (insoluble white solid).
-
Prevention: Store under inert gas (
or Argon) at . Seal caps with Parafilm.
-
-
Decontamination: Spills should be treated with an aqueous solution of 5% surfactant and 5% ammonia to neutralize the isocyanate group.
References
-
PubChem. (n.d.). This compound (Compound).[5][6] National Library of Medicine. Retrieved from [Link]
-
Declas, N., Le Vaillant, F., & Waser, J. (2019).[7] Revisiting the Urech Synthesis of Hydantoins. Organic Letters, 21(2), 524–528.[2] (Provides context on modern hydantoin synthesis methodologies).
-
Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[7] Facile One-Pot Synthesis of Substituted Hydantoins. Synlett, 28, 2285-2290.[2][7] (Mechanistic insights into ureido cyclizations).
-
NIST Mass Spectrometry Data Center. (n.d.). This compound.[5][6] National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US4746755A - Preparation of hydrantoic acids and hydantoins - Google Patents [patents.google.com]
- 5. This compound | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. Hydantoin synthesis [organic-chemistry.org]
Technical Guide: Ethyl Isocyanatoacetate NMR Spectral Analysis
Executive Summary
Ethyl isocyanatoacetate (EIA) is a bifunctional electrophile serving as a critical
Part 1: Structural Analysis & Theoretical Basis
The unique spectral features of EIA arise from the electronic competition between two functional groups flanking a central methylene bridge.
Electronic Environment
-
The Isocyanate Group (
): A strong electron-withdrawing group (EWG) with a linear geometry. The nitrogen atom exerts a significant inductive effect ( ), deshielding the adjacent methylene protons. -
The Ester Group (
): The carbonyl oxygen further pulls electron density from the alpha-carbon. -
The Methylene Bridge (
): Located between two EWGs, the protons on this carbon are highly deshielded compared to standard alkyl chains, serving as the primary diagnostic signal in NMR.
Part 2: Spectral Characterization[1][2]
Proton ( ) NMR Spectrum
Solvent:
The spectrum is characterized by a clean aliphatic region with a diagnostic singlet shifted significantly downfield.
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Fragment |
| 1.30 - 1.35 | Triplet (t) | 3H | 7.1 | Terminal Methyl (Ethyl group) | |
| 3.98 - 4.05 | Singlet (s) | 2H | - | Alpha-Methylene (Diagnostic) | |
| 4.25 - 4.30 | Quartet (q) | 2H | 7.1 | Ester Methylene (Ethyl group) |
Technical Insight:
The alpha-methylene singlet (
Carbon-13 ( ) NMR Spectrum
Solvent:
| Chemical Shift ( | Intensity/Type | Assignment | Notes |
| 14.0 | Strong | Ethyl methyl | |
| 45.2 | Medium | Alpha-methylene | |
| 62.3 | Strong | Ethyl methylene | |
| 128.5 | Weak / Broad | Isocyanate Carbon | |
| 167.8 | Strong | Ester Carbonyl |
Critical Analysis - The "Missing" Peak:
Researchers often panic when the peak at ~128 ppm is not immediately visible. The isocyanate carbon is attached to a quadrupolar nitrogen nucleus (
-
Protocol Adjustment: To visualize the NCO carbon clearly, increase the relaxation delay (
seconds) and the number of scans (scans > 1024).
Part 3: Impurity Profiling & Stability
EIA is moisture-sensitive. Contact with ambient humidity triggers hydrolysis, leading to specific spectral artifacts.
Hydrolysis Pathway
Secondary Reaction: The amine reacts with remaining isocyanate to form a urea dimer.Diagnostic Impurity Signals
| Impurity | Diagnostic Signal ( | Cause |
| Glycine Ethyl Ester | Singlet at | Hydrolysis (Water contamination) |
| Urea Dimer | Broad doublet/triplet ~5-6 ppm (NH) | Condensation of amine + isocyanate |
| Acetic Acid | Singlet at | Ester hydrolysis (harsh conditions) |
Part 4: Experimental Workflow (Graphviz)
The following diagram outlines the logical workflow for spectral acquisition and assignment, ensuring data integrity.
Figure 1: NMR acquisition workflow emphasizing the necessity of dry solvents to prevent in-situ hydrolysis.
Part 5: Synthetic Application (Hydantoin Synthesis)
EIA is most commonly used to synthesize hydantoins via reaction with amines. This is a key pathway in the development of anticonvulsant drugs and aldose reductase inhibitors.
Reaction Mechanism[6][7][8]
-
Nucleophilic Attack: Primary amine attacks the isocyanate carbon.
-
Urea Formation: An intermediate urea (hydantoic acid ester) is formed.
-
Cyclization: Base-catalyzed (or acid-catalyzed) intramolecular attack of the urea nitrogen on the ester carbonyl releases ethanol and closes the ring.
Figure 2: Synthetic pathway for the conversion of EIA to Hydantoin scaffolds.
References
-
National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): this compound. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Synthesis of Hydantoins. Retrieved from [Link]
Sources
- 1. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Ethyl isocyanate(109-90-0) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl Isocyanatoacetate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of ethyl isocyanatoacetate. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings, experimental best practices, and computational prediction of the ¹³C NMR spectrum of this important bifunctional molecule. As a versatile building block in organic synthesis, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and materials science.
Section 1: The Structural and Spectroscopic Identity of this compound
This compound, with the chemical formula C₅H₇NO₃, possesses two key functional groups: an ethyl ester and an isocyanate. This unique combination makes it a valuable reagent for the introduction of an ester-functionalized carbamate linkage in a single step. The electronic environments of the five distinct carbon atoms in its structure give rise to a characteristic ¹³C NMR spectrum.
Below is a diagram illustrating the molecular structure of this compound with each carbon atom numbered for clear identification and subsequent spectral assignment.
Figure 2: Workflow for the preparation of an this compound NMR sample.
Step-by-Step Protocol:
-
Material: Use high-purity this compound. For quantitative ¹³C NMR, a sample concentration of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended. [1]2. Solvent: Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. [1]Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Dissolution: In a clean, dry vial, dissolve the this compound in the deuterated solvent. Gentle vortexing can aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality, 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.
-
Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities. [2]6. Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
Table 1: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard 30° pulse for quantitative measurements with proton decoupling. |
| Solvent | CDCl₃ | Common solvent for small organic molecules. |
| Temperature | 298 K | Standard ambient temperature. |
| Spectral Width | ~250 ppm (e.g., -20 to 230 ppm) | To encompass the full range of expected carbon chemical shifts. |
| Acquisition Time | ~1-2 seconds | To ensure adequate resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of carbon nuclei, crucial for accurate integration in quantitative studies. |
| Number of Scans | 128 or higher | To achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C. [3] |
| Decoupling | Broadband proton decoupling | To simplify the spectrum by removing ¹H-¹³C coupling, resulting in single peaks for each carbon. [4] |
Section 4: Experimental and Predicted ¹³C NMR Chemical Shifts
The following table presents the experimentally observed ¹³C NMR chemical shifts for this compound in CDCl₃, alongside theoretically predicted values. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).
Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts of this compound
| Carbon Atom (See Fig. 1) | Functional Group | Experimental δ (ppm) in CDCl₃ | Predicted δ (ppm) (DFT/B3LYP/6-31G(d)) |
| C1 | Ester Carbonyl (C=O) | 167.3 | 168.1 |
| C2 | Methylene (-CH₂-) | 44.9 | 45.5 |
| C3 | Isocyanate (-N=C=O) | 125.8 | 126.5 |
| C4 | O-Methylene (-O-CH₂-) | 62.9 | 63.7 |
| C5 | Methyl (-CH₃) | 14.1 | 14.8 |
Note: Predicted values are illustrative and can vary based on the level of theory and basis set used.
Section 5: In-Depth Analysis and Assignment of the ¹³C NMR Spectrum
The assignment of each peak in the ¹³C NMR spectrum to a specific carbon atom in the molecule is a critical step in structural confirmation. This assignment is based on the established chemical shift ranges for different functional groups and the electronic effects within the molecule.
-
C1 (Ester Carbonyl): The peak at 167.3 ppm is characteristic of an ester carbonyl carbon, which typically resonates in the 160-185 ppm range. [5]This carbon is sp²-hybridized and bonded to two electronegative oxygen atoms, resulting in significant deshielding.
-
C3 (Isocyanate): The signal at 125.8 ppm is assigned to the central carbon of the isocyanate group. Isocyanate carbons generally appear in the 120-140 ppm region. [6]The sp-hybridization and bonding to both nitrogen and oxygen contribute to its downfield shift.
-
C4 (O-Methylene): The resonance at 62.9 ppm corresponds to the methylene carbon of the ethyl group that is directly attached to the ester oxygen. Carbons bonded to a single oxygen atom typically fall in the 50-90 ppm range. [5]The electronegative oxygen atom causes a significant downfield shift compared to a standard alkane methylene group.
-
C2 (Methylene): The peak at 44.9 ppm is assigned to the methylene carbon adjacent to the isocyanate group. While this is an sp³-hybridized carbon, the electron-withdrawing effect of the isocyanate group deshields it, shifting it downfield from a typical alkane methylene carbon.
-
C5 (Methyl): The most upfield signal at 14.1 ppm is attributed to the terminal methyl carbon of the ethyl group. This is a typical chemical shift for an sp³-hybridized methyl carbon in an aliphatic chain.
Section 6: Computational Prediction of ¹³C NMR Chemical Shifts using DFT
Density Functional Theory (DFT) has become a powerful tool for the accurate prediction of NMR chemical shifts, aiding in spectral assignment and structural verification. [7]The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for these calculations. [8]
A Practical Workflow for DFT-Based Chemical Shift Prediction
The following workflow outlines the key steps for predicting the ¹³C NMR chemical shifts of this compound using a computational chemistry package like Gaussian.
Figure 3: Workflow for the DFT prediction of ¹³C NMR chemical shifts.
Step-by-Step Protocol (Conceptual):
-
Structure Input: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective level of theory for this is B3LYP with the 6-31G(d) basis set. [9]3. Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).
-
NMR Calculation: Using the optimized geometry, perform an NMR calculation using the GIAO method. The same level of theory and basis set as the optimization is a good starting point.
-
Reference Calculation: Perform the same GIAO NMR calculation on the reference molecule, tetramethylsilane (TMS), at the identical level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) for each carbon is calculated by subtracting its isotropic shielding value (σ_iso) from the isotropic shielding value of the TMS carbon (σ_ref): δ = σ_ref - σ_iso. [10] The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. For higher accuracy, long-range corrected functionals and larger basis sets may be employed. [11]
Section 7: Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By integrating theoretical principles, detailed experimental protocols, and computational prediction methodologies, researchers, scientists, and drug development professionals are equipped with the necessary knowledge to confidently acquire, interpret, and predict the ¹³C NMR spectrum of this versatile molecule. A thorough understanding of its spectroscopic signature is essential for its effective utilization in the synthesis of novel compounds and materials.
References
-
13 Carbon NMR. (n.d.). Retrieved from [Link]
-
ACS Publications. (2014, March 6). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 12). 5.7: ¹³C-NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (n.d.). ¹³C Direct Detected NMR for Challenging Systems. Chemical Reviews. Retrieved from [Link]
-
Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]
-
ACS Publications. (2020, May 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]
-
Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]
-
University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
-
DRDC Atlantic. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ¹³C Direct Detected NMR for Challenging Systems. PubMed Central. Retrieved from [Link]
-
Semantic Scholar. (2021, June 30). Isolation and Characterization of Ethyl Acetate Fraction from Abroma augusta L as an Anti-Inflammatory Agent. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]
-
YouTube. (2024, May 12). How to perform NMR calculation in Gaussian. Retrieved from [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A ¹³C-NMR and IR study of isocyanides and some of their complexes. Retrieved from [Link]
-
Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]
-
RSC Publishing. (2023, October 30). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved from [Link]
-
ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2017, December 13). Best way to visualise Gaussian NMR output?. Retrieved from [Link]
-
VNUHCM Journal of Science and Technology Development. (2024, March 31). Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PubMed Central. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
-
General methods: 1H NMR and 13C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. (n.d.). Retrieved from [Link]
-
YouTube. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method. Retrieved from [Link]
-
MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]
-
American Chemical Society. (2026, January 30). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz).... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PubMed Central. Retrieved from [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]
-
Dr. Joaquin Barroso's Blog. (2018, September 20). Calculating NMR shifts – Short and Long Ways. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]
-
Preprints.org. (n.d.). Supplementary Information. Retrieved from [Link]
-
YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]
Sources
- 1. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. semanticscholar.org [semanticscholar.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. kpu.pressbooks.pub [kpu.pressbooks.pub]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. joaquinbarroso.com [joaquinbarroso.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Guide: Spectroscopic Analysis of Ethyl Isocyanatoacetate (EIA)
Executive Summary
Ethyl isocyanatoacetate (EIA) is a bifunctional electrophile critical to the synthesis of imidazoles, oxazolines, and peptidomimetics in pharmaceutical development. Its utility, however, is matched by its instability; the isocyanate moiety is highly susceptible to hydrolysis, rapidly degrading into insoluble ureas.
This guide provides a rigorous framework for the Infrared (IR) analysis of EIA. Unlike standard spectral libraries, this document focuses on causality and validation —explaining why specific bands appear, how to distinguish the active reagent from its degradation products, and what protocols ensure data integrity.
Molecular Architecture & Vibrational Theory
To interpret the spectrum of EIA (
-
The Isocyanate Oscillator (-N=C=O): This cumulative double bond system creates a strong, asymmetric stretching vibration. Because the central carbon is sp-hybridized and chemically distinct from the organic backbone, this mode is largely uncoupled from the rest of the molecule, resulting in a "diagnostic" peak that is exceptionally intense and sharp.
-
The Ester Linkage: The ethyl ester provides a secondary diagnostic region. The carbonyl stretch is sensitive to the inductive effect of the adjacent nitrogen-bearing carbon, often shifting slightly higher in frequency compared to simple aliphatic esters.
Validated Spectral Assignment Table
The following data correlates specific vibrational modes with their frequency ranges. These values are derived from solution-phase (CCl₄) and neat liquid film studies.
| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |
| Isocyanate | 2280 – 2250 | Very Strong | Primary confirmation. Look for a sharp, dominant band centered ~2260 | |
| Ester Carbonyl | 1755 – 1735 | Strong | Distinct from urea/amide impurities (which appear <1690 | |
| Alkyl (Ethyl) | 2990 – 2900 | Medium | Typical aliphatic cluster. | |
| Ester C-O | 1230 – 1180 | Strong | "Fingerprint" confirmation of the ester moiety. | |
| Methylene | ~1420 | Medium | Scissoring mode of the alpha-carbon ( |
Experimental Protocol: The Anhydrous Workflow
CRITICAL SAFETY NOTICE: EIA is a lachrymator and potential sensitizer. All operations must occur in a functioning fume hood.
The primary failure mode in EIA analysis is moisture contamination . Standard KBr pellet preparation is forbidden as the hygroscopic nature of KBr facilitates hydrolysis during grinding. The following protocol utilizes Attenuated Total Reflectance (ATR) or sealed liquid cells to maintain integrity.
Workflow Logic Diagram
Figure 1: Decision matrix for handling moisture-sensitive isocyanates. Note the emphasis on immediate cleaning to prevent urea crust formation on optics.
Step-by-Step Methodology
-
Instrument Purge: Ensure the FTIR sample compartment is purged with dry nitrogen or dry air for at least 15 minutes to eliminate atmospheric water vapor interference in the 3500–3000
region. -
Background Collection: Collect a background spectrum of the clean, dry crystal/window.
-
Sample Application:
-
For ATR: Place 10–20 µL of neat EIA directly onto the crystal. Cover immediately with the anvil or a glass slip to minimize atmospheric contact.
-
For Transmission: Prepare a 5-10% solution in anhydrous
or . Inject into a 0.1mm sealed NaCl or CaF₂ cell.
-
-
Acquisition: Scan immediately (16 scans minimum, 4
resolution). -
Decontamination: Immediately wipe the crystal with dry acetone/dichloromethane. Isocyanates left on the crystal will hydrolyze and bond to the surface, damaging ZnSe elements over time.
Quality Control: Self-Validating Impurity Analysis
The "Self-Validating" system relies on detecting the specific spectral signature of hydrolysis. If EIA reacts with water, it forms the unstable carbamic acid, which decarboxylates to the amine (glycine ethyl ester) and subsequently reacts with remaining isocyanate to form the urea dimer .
The Degradation Pathway
Spectral Flags for Degradation
To validate your sample quality, check for the absence of these peaks. If these are present, the sample is compromised.
| Impurity Marker | Frequency ( | Cause |
| N-H Stretch | 3400 – 3300 | Formation of Amine/Urea (Broad band) |
| Urea Carbonyl | 1690 – 1640 | Urea C=O (Appears as a lower-frequency shoulder to the ester peak) |
| Amide II | ~1550 | N-H bending mixed with C-N stretch |
| Loss of NCO | ~2260 | Decrease in relative intensity of the diagnostic peak |
Interpretation Logic[1]
Figure 2: Algorithmic approach to spectral interpretation. The presence of N-H stretching is the earliest warning sign of moisture contamination.
Applications in Drug Discovery
Understanding the IR profile of EIA is directly relevant to monitoring reaction progress in medicinal chemistry.
-
Heterocycle Synthesis: EIA is a precursor for oxazolines and hydantoins. In these reactions, the disappearance of the 2260
peak is the primary kinetic metric. -
Peptidomimetics: Used to introduce the
motif onto amines. The shift from the sharp isocyanate peak to a broad urea/amide carbonyl band allows for real-time monitoring of coupling efficiency. -
Thiamphenicol Intermediates: EIA derivatives are used in the synthesis of broad-spectrum antibiotics. Purity at the starting material stage (verified by the absence of the 1650
urea band) is critical to prevent side-reactions that lower yield.
References
-
National Institute of Standards and Technology (NIST). this compound Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]
-
National Institutes of Health (NIH). PubChem Compound Summary: this compound.[2] PubChem.[3][4] [Link][4]
-
Safe Work Australia. Guide to Handling Isocyanates. Safe Work Australia. [Link]
-
Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org.[5][3] Synth. 2004, 81, 121. [Link]
Sources
Ethyl Isocyanatoacetate: A Technical Guide to Safe Handling, Reactivity, and Application
Document Control:
Executive Summary & Chemical Identity[2][3]
This compound (EIA) is a bifunctional electrophile widely employed in medicinal chemistry for the synthesis of ureas, carbamates, and hydantoins. Unlike simple alkyl isocyanates, EIA possesses an ester moiety (
Critical Distinction: Do not confuse This compound (Isocyanate,
Physicochemical Profile[2][3][6][7][8][9]
| Property | Value | Technical Note |
| CAS Number | 2949-22-6 | Unique identifier.[1][2][3][4] |
| Formula | MW: 129.11 g/mol | |
| Boiling Point | 68–69 °C @ 11 mmHg | Extrapolates to ~168 °C at atm.[2][3] Low volatility compared to ethyl isocyanate.[2][3] |
| Density | 1.151 g/mL | Denser than water; sinks in aqueous spills.[2][3] |
| Flash Point | ~73 °C (163 °F) | Combustible Liquid (Class IIIA).[2][3] |
| Appearance | Colorless to pale yellow liquid | Pungent, lachrymatory odor.[2][3] |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts/Decomposes in Water and Alcohols.[2][3] |
Hazard Architecture: Mechanism of Toxicity
To handle EIA safely, one must understand why it is toxic.[2][3] The hazard is not merely "poisonous"; it is a reactive sensitizer.[2][3]
The Electrophilic Assault (Carbamylation)
The isocyanate carbon is highly electrophilic.[2][3] Upon contact with biological tissue, it rapidly attacks nucleophilic residues (amines on lysine, hydroxyls on serine) found on proteins and DNA.[2][3]
-
Acute Irritation: The reaction generates heat and changes local pH, causing immediate necrosis of mucous membranes (eyes, lungs).[2][3]
-
Sensitization (The Long-Term Risk): The isocyanate-protein conjugate acts as a hapten.[2][3] The immune system recognizes this "modified self" protein as foreign, triggering antibody production (IgE/IgG).[2][3] Subsequent exposure, even at trace levels (ppb), can trigger life-threatening asthma or anaphylaxis.[2][3]
Visualization: Mechanism of Action
Caption: The haptenization pathway where EIA modifies biological proteins, leading to immune sensitization.[2]
Engineering Controls & Personal Protective Equipment (PPE)[2][3][8]
Standard "lab safety" is insufficient. Isocyanates have poor warning properties (odor threshold often exceeds exposure limits).[2][3]
Engineering Controls[2][3][8][10]
-
Primary: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[2][3]
-
Secondary: Vacuum pumps used for distillation/evaporation must be vented into the hood or equipped with a cold trap to prevent exhaust release.[2][3]
PPE Selection Protocol
Isocyanates permeate standard latex gloves rapidly.[2][3]
| PPE Type | Recommendation | Rationale |
| Hand Protection | Nitrile (Double gloved) or Silver Shield/Laminate | Standard Nitrile offers fair protection against splashes but degrades.[2][3] Change immediately upon contamination.[2][3] Laminate is required for spill cleanup.[2][3] |
| Respiratory | Supplied Air (for spills) or P100/OV Cartridge | In normal hood use, no respirator is needed.[2][3] For spills outside the hood, air-purifying respirators are risky due to poor odor warning; SCBA is preferred.[2][3] |
| Eye/Face | Chemical Goggles + Face Shield | EIA is a lachrymator .[2][3] Vapors cause immediate tearing; liquid causes severe corneal damage.[2][3] |
Emergency Response & Decontamination
Water alone is ineffective for cleaning EIA spills.[2][3] Isocyanates react with water to form amines and
Decontamination Solution Recipe (The "Decon Mix")
-
Surfactant: 2% Liquid Detergent (e.g., Tergitol or Dish Soap) – Breaks surface tension/emulsifies EIA.[2]
-
Neutralizer: 8% Concentrated Aqueous Ammonia (or Sodium Carbonate) – Accelerates hydrolysis to the amine.[2]
Spill Response Workflow
Caption: Step-by-step logic for neutralizing an this compound spill. Note the CO2 venting requirement.
Critical Safety Note: Do not seal waste containers immediately. The neutralization reaction releases
Synthetic Application: Urea Formation[2][3]
In drug discovery, EIA is most commonly used to install the ethyl acetamido motif via reaction with primary or secondary amines.[2][3]
Standard Operating Procedure (SOP)
Objective: Synthesis of a Urea derivative from a secondary amine.
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. EIA is moisture-sensitive; water will consume the reagent to form the symmetric urea byproduct.[2][3] -
Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][3]
-
Addition:
-
Monitoring: Monitor by TLC or LCMS. The reaction is typically fast (< 1 hour).[2][3]
-
Workup:
Reaction Scheme Logic
Caption: Synthetic pathway showing the desired urea formation vs. the moisture-induced symmetric urea impurity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76283, this compound.[2][3] Retrieved from [Link][2][3]
-
European Chemicals Agency (ECHA). Substance Information: this compound.[2][3] Retrieved from [Link][2][3]
- Organic Syntheses.General procedures for handling Isocyanates and quenching protocols. (Contextual reference for SOP development).
Sources
The Genesis and Synthetic Versatility of Ethyl Isocyanatoacetate: A Technical Guide for Chemical Innovators
Abstract
Ethyl isocyanatoacetate, a deceptively simple molecule, stands as a cornerstone in the edifice of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both a reactive isocyanate group and an ester moiety, renders it an invaluable synthon for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the historical discovery and the seminal first syntheses of this pivotal chemical intermediate. We will delve into the mechanistic underpinnings of the key synthetic routes, offering detailed, field-proven protocols for their execution. A comparative analysis of these methodologies will equip researchers and process chemists with the knowledge to make informed decisions based on efficiency, safety, and scalability. Furthermore, this guide will illuminate the extensive applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, underscoring its enduring importance in drug discovery and development.
Historical Overture: The Dawn of Isocyanates and the Emergence of a Key Building Block
The story of this compound is intrinsically linked to the groundbreaking work of German chemist Theodor Curtius. In 1885, Curtius reported a novel thermal rearrangement of acyl azides to isocyanates, a reaction now famously known as the Curtius rearrangement.[1][2] This discovery was a watershed moment in organic chemistry, providing a reliable method for the preparation of the versatile isocyanate functional group.[1][2]
While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its conceptualization and practical realization are direct consequences of the chemical principles established by Curtius. Early synthetic endeavors logically extended from the newfound accessibility of isocyanates. Two principal pathways emerged, leveraging the Curtius rearrangement and the reactivity of acyl chlorides, respectively. These foundational methods, refined over decades, remain central to the production of this vital chemical building block.
Foundational Synthetic Strategies: A Mechanistic and Practical Dissection
The synthesis of this compound is primarily achieved through two robust and well-established methodologies. The choice between them often hinges on the availability of starting materials, desired scale, and safety considerations.
The Curtius Rearrangement of Ethyl Hydrogen Malonate
This elegant approach directly applies the principles of the Curtius rearrangement to a readily available starting material, ethyl hydrogen malonate.[3] The reaction proceeds through the formation of an acyl azide intermediate, which then undergoes a concerted rearrangement to the isocyanate with the expulsion of nitrogen gas.[1]
The use of diphenylphosphoryl azide (DPPA) has become a standard in modern Curtius rearrangements.[2] Its selection is predicated on its ability to efficiently convert the carboxylic acid of ethyl hydrogen malonate into the corresponding acyl azide under mild conditions, thereby minimizing side reactions. Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating its reaction with DPPA. The thermal rearrangement of the resulting acyl azide is a concerted process, ensuring high fidelity and retention of the molecular framework.
Sources
Methodological & Application
Ethyl isocyanatoacetate reaction with hydrazines for pyrazoles
Application Note: Modular Synthesis of N-Heterocycles via Ethyl Isocyanatoacetate and Hydrazines
Part 1: Executive Summary & Chemical Context
Abstract
This application note details the reactivity of This compound (EIA) with hydrazine derivatives. While frequently investigated for the synthesis of nitrogen-rich heterocycles, it is critical to distinguish the structural outcomes of this reagent compared to
The reaction of EIA with hydrazines predominantly yields 1-aminohydantoin (imidazolidine-2,4-dione) scaffolds via a semicarbazide intermediate, rather than the pyrazole core typically associated with 1,3-dielectrophiles. This guide provides a validated protocol for the synthesis of 1-aminohydantoins and a comparative analysis of the pyrazole synthesis route to ensure researchers select the correct building block for their target scaffold.
Chemical Logic & Mechanism The reaction proceeds through a two-step sequence:[1][2][3][4]
-
Nucleophilic Addition: The primary amino group of the hydrazine attacks the isocyanate carbon of EIA, forming an intermediate ethyl (hydrazinocarbonyl)aminoacetate (a semicarbazide derivative).
-
Cyclocondensation: Under basic or thermal conditions, the distal hydrazine nitrogen attacks the ester carbonyl, releasing ethanol and closing the 5-membered hydantoin ring.
Note on Pyrazoles: To synthesize pyrazoles (1,2-diazoles), the electrophilic carbons must be separated by one carbon atom (1,3-relationship), as seen in Ethyl Acetoacetate or Ethyl Cyanoacetate . EIA possesses a 1,2-relationship (Isocyanate C – Methylene C – Ester C), which geometrically favors the N-C-N hydantoin linkage over the N-N-C pyrazole linkage.
Part 2: Mechanistic Visualization
The following diagram contrasts the reaction pathways, highlighting the divergence between Hydantoin and Pyrazole formation based on the starting material.
Figure 1: Divergent synthesis pathways. Pathway A (Green) depicts the formation of 1-aminohydantoins from this compound. Pathway B (Red) shows the standard Pyrazole synthesis using Ethyl Acetoacetate.
Part 3: Experimental Protocols
Protocol A: Synthesis of 1-(Phenylamino)hydantoin
Target Scaffold: Imidazolidine-2,4-dione derivative Reagents: this compound, Phenylhydrazine
1. Reagent Preparation
-
This compound (EIA): Moisture sensitive. Store at 2–8°C. Handle under inert atmosphere (Nitrogen/Argon).
-
Phenylhydrazine: Toxic and sensitive to oxidation. Use freshly distilled or high-purity grade.
-
Solvent: Dichloromethane (DCM) (Anhydrous) for Step 1; Ethanol (EtOH) for Step 2.
2. Step-by-Step Methodology
-
Step 1: Urea Formation (Semicarbazide Intermediate)
-
Charge a flame-dried 250 mL round-bottom flask with Phenylhydrazine (10.0 mmol, 1.08 g) and DCM (50 mL) .
-
Cool the solution to 0°C using an ice bath.
-
Add This compound (10.0 mmol, 1.29 g) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic reaction.
-
Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
-
Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane). The isocyanate spot should disappear, and a more polar urea spot should appear.
-
Isolation: Evaporate the solvent under reduced pressure to yield the crude ethyl (2-phenylhydrazinecarbonyl)aminoacetate as a solid or viscous oil.
-
-
Step 2: Cyclization to Hydantoin
-
Dissolve the crude intermediate from Step 1 in Absolute Ethanol (30 mL) .
-
Add Sodium Ethoxide (NaOEt) (0.5 eq, catalytic to stoichiometric depending on rate) or Conc. HCl (2 mL) for acid-catalyzed cyclization. Note: Acid catalysis is often preferred to prevent oxidation of the hydrazine moiety.
-
Reflux the mixture at 78°C for 3–6 hours .
-
Cool the reaction to 0°C. The product, 1-(phenylamino)hydantoin , often precipitates.
-
Filter the precipitate and wash with cold ethanol (2 x 10 mL).
-
Recrystallization: If necessary, recrystallize from EtOH/Water.
-
3. Typical Yield & Characterization
-
Yield: 65–80%
-
Appearance: White to off-white crystalline solid.
-
Key 1H NMR Signals:
-
10.8 (s, 1H, NH ring),
8.2 (s, 1H, NH exocyclic), 4.1 (s, 2H, CH2 ring).
-
10.8 (s, 1H, NH ring),
Protocol B: Comparative Synthesis of Pyrazolones
Target Scaffold: 3-Methyl-1-phenyl-5-pyrazolone Reagents: Ethyl Acetoacetate, Phenylhydrazine[1][5][6][7]
Use this protocol if the specific intent is to generate a Pyrazole ring.
-
Setup: Mix Phenylhydrazine (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (20 mL) .
-
Reaction: Heat to reflux for 2 hours. The reaction is often spontaneous and exothermic upon mixing.
-
Workup: Cool to room temperature. The pyrazolone usually crystallizes out of the solution.
-
Purification: Filter and wash with cold ethanol.
-
Result: Formation of the 5-membered pyrazole ring containing the N-N bond within the ring.
Part 4: Data Summary & Troubleshooting
Table 1: Reactivity Comparison of Ethyl Ester Building Blocks
| Reagent | Electrophile Pattern | Reaction with Hydrazine | Primary Product | Key Structural Feature |
| This compound | 1,2-Electrophile (NCO, Ester) | Addition-Cyclization | 1-Aminohydantoin | N-C-N Ring System |
| Ethyl Cyanoacetate | 1,3-Electrophile (CN, Ester) | Addition-Cyclization | 3-Aminopyrazolone | N-N-C Ring System |
| Ethyl Acetoacetate | 1,3-Electrophile (Ketone, Ester) | Condensation | Pyrazolone | N-N-C Ring System |
Troubleshooting Guide
-
Oligomerization: If the reaction in Protocol A yields a gummy mess, the isocyanate concentration was likely too high during addition. Solution: Increase dilution of the hydrazine solution and slow the addition rate of EIA.
-
Moisture Contamination: EIA hydrolyzes to glycine ethyl ester and CO2 in the presence of water, which then polymerizes or reacts with the isocyanate. Solution: Ensure all solvents are anhydrous and glassware is flame-dried.
-
Regioselectivity (Substituted Hydrazines): With methylhydrazine (
), the unsubstituted is more nucleophilic and attacks the isocyanate first. This dictates the position of the substituent on the final ring (typically N-1 amino substituted).
Part 5: References
-
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, vol. 46, no. 3, 1950, pp. 403–470. Link
-
Tanwar, D. K., et al. "Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates."[8] Synlett, vol. 28, no.[8][9] 17, 2017, pp. 2285–2290.[9] Link
-
PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link
-
Knorr, L. "Ueber die Constitution der Pyrazolonderivate." Berichte der deutschen chemischen Gesellschaft, vol. 17, 1884. (Foundational reference for Pyrazole contrast).
Sources
- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]
- 3. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 4. WO1997019930A1 - Process for producing 1-aminohydantoin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ijtsrd.com [ijtsrd.com]
- 7. orgchemres.org [orgchemres.org]
- 8. Hydantoin synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Ethyl isocyanatoacetate in oxazole and oxazoline synthesis
Application Note: Ethyl Isocyanatoacetate in Heterocyclic Synthesis
Part 1: Executive Summary & Technical Distinction
Abstract
this compound (EIA) is a bifunctional reagent containing an electrophilic isocyanate group (
CRITICAL TECHNICAL DISTINCTION Before proceeding, verify your reagent CAS number to ensure the correct chemical identity.
| Feature | This compound (This Guide) | Ethyl Isocyanoacetate (Van Leusen) |
| Structure | ||
| Functional Group | Isocyanate (Electrophile) | Isocyanide (Nucleophile/Carbene) |
| CAS Number | 2949-22-6 | 2999-46-4 |
| Primary Reactivity | Reacts with Nucleophiles (OH, NH | Reacts with Electrophiles/Dipoles |
| Target Heterocycle | Oxazol-2-ones, Hydantoins, Oxazolidinones | Oxazoles, Pyrroles, Imidazoles |
Part 2: Chemical Profile & Handling
Properties:
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: ~82°C at 12 mmHg.
-
Reactivity: Highly sensitive to moisture. Reacts with water to form the symmetric urea and
. -
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Safety Protocol:
-
Lachrymator: EIA is a potent lachrymator and respiratory sensitizer. All operations must be performed in a functioning fume hood.[1]
-
Quenching: Residual isocyanate should be quenched with 10% aqueous ammonium hydroxide or ethanol before disposal.
Part 3: Synthesis of 2-Oxazolones (Oxazol-2-ones)
The synthesis of 2-oxazolones from EIA involves a two-stage sequence: carbamoylation of an
Mechanism of Action
-
Nucleophilic Addition: The hydroxyl group of the
-hydroxy ketone attacks the isocyanate carbon of EIA, forming an intermediate carbamate (urethane). -
Cyclization: Under acidic conditions, the nitrogen of the carbamate attacks the ketone carbonyl, followed by loss of water to form the double bond of the oxazol-2-one ring.
Experimental Protocol
Reagents:
-
This compound (1.0 equiv)
- -Hydroxy ketone (e.g., Benzoin, 1.0 equiv)
-
Triethylamine (TEA) (0.1 equiv) - Catalyst for Step 1
-
p-Toluenesulfonic acid (pTsOH) (0.1 equiv) - Catalyst for Step 2
-
Toluene (anhydrous)
Step-by-Step Procedure:
-
Carbamate Formation:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the
-hydroxy ketone (10 mmol) in anhydrous Toluene (50 mL). -
Add Triethylamine (1 mmol).
-
Add this compound (10 mmol) dropwise via syringe over 10 minutes at room temperature.
-
Observation: A mild exotherm may occur.
-
Stir the reaction at 60°C for 2 hours. Monitor by TLC (disappearance of isocyanate spot, usually visualized with anisaldehyde stain).
-
-
Cyclodehydration:
-
Add p-Toluenesulfonic acid (1 mmol) to the reaction mixture.
-
Equip the flask with a Dean-Stark trap and a reflux condenser.
-
Heat the mixture to reflux (110°C) for 3–6 hours. The Dean-Stark trap will collect the water generated during cyclization.
-
Endpoint: Reaction is complete when water collection ceases and TLC shows the formation of a UV-active product distinct from the intermediate.
-
-
Work-up & Purification:
-
Cool the mixture to room temperature.
-
Wash with saturated
(2 x 20 mL) to remove the acid catalyst. -
Wash with brine (20 mL), dry over
, and concentrate under reduced pressure. -
Purify the residue via recrystallization (EtOH/Hexane) or flash column chromatography (Ethyl Acetate/Hexane gradient).
-
Yield Expectations: 65–85% depending on the steric bulk of the
Part 4: Synthesis of 2-Oxazolidinones
2-Oxazolidinones are saturated analogs of oxazolones and are vital chiral auxiliaries (Evans auxiliaries) and antibiotics. EIA reacts with 1,2-amino alcohols to form these heterocycles.
Mechanism
The reaction proceeds via the preferential attack of the primary amine (more nucleophilic) on the isocyanate to form a urea, followed by intramolecular attack of the hydroxyl group on the urea carbonyl (or ester displacement, though urea cyclization is more common in this specific manifold).
Experimental Protocol
Reagents:
-
This compound (1.0 equiv)
-
1,2-Amino alcohol (e.g., L-Valinol, 1.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
-
Potassium Carbonate (
) (anhydrous)
Step-by-Step Procedure:
-
Urea Formation:
-
Dissolve the amino alcohol (10 mmol) in anhydrous DCM (30 mL) at 0°C.
-
Add EIA (10 mmol) dropwise.
-
Stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Checkpoint: At this stage, the linear urea is the dominant species.
-
-
Cyclization:
-
Add anhydrous
(20 mmol) to the solution. -
Heat the mixture to reflux (40°C for DCM) or swap solvent to Acetonitrile and reflux (82°C) for faster kinetics.
-
Stir for 12–18 hours.
-
Note: The cyclization involves the hydroxyl group attacking the urea carbonyl, releasing the glycine ethyl ester moiety OR attacking the ester moiety of the EIA side chain. Specificity: In the case of EIA, the cyclization often retains the ester side chain if the attack occurs at the isocyanate-derived carbonyl, yielding a 3-(ethoxycarbonylmethyl)-2-oxazolidinone derivative.
-
-
Purification:
Part 5: Troubleshooting & Optimization
| Problem | Probable Cause | Solution |
| Low Yield (Step 1) | Moisture contamination | Ensure all solvents are anhydrous; EIA reacts instantly with water. |
| Incomplete Cyclization | Insufficient heat/acid | Switch from Toluene to Xylene (higher BP); increase pTsOH load to 20 mol%. |
| Side Product: Urea | Symmetric urea formation | This occurs if water is present. Dry reagents and glassware thoroughly. |
| Polymerization | High concentration | Dilute reaction to 0.1 M. Isocyanates can trimerize (isocyanurates) at high concentrations. |
Part 6: References
-
Chemical Identity & Properties:
-
PubChem Compound Summary for CID 76283: this compound. National Center for Biotechnology Information (2024).
-
URL: [Link]
-
-
Synthesis of 2-Oxazolones (General Methodology):
-
Cunico, R. F., & Bedell, L. (1980). The reaction of isocyanates with
-hydroxy ketones: A general synthesis of 2-oxazolones. Journal of Organic Chemistry, 45(23), 4797-4798. -
Note: Establishes the carbamate-dehydration route.
-
-
Distinction from Isocyanoacetate (Van Leusen):
-
Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters, 13(23), 2367-2368.
-
Note: Cited to contrast the isocyanide chemistry vs. the isocyanate chemistry described here.
-
-
Oxazolidinone Synthesis via Isocyanates:
-
Dyen, M. E., & Swern, D. (1967). Chemistry of epoxy compounds. XXI. Reaction of isocyanates with epoxides and amino alcohols. Chemical Reviews, 67(2), 197–246.
-
URL: [Link]
-
-
Handling of Isocyanates:
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Part 1: Critical Reagent Verification (Safety & Nomenclature)
Application Note: Passerini Reaction Involving Ethyl Isocyanoacetate
CRITICAL ALERT: Isocyanide vs. Isocyanate Before proceeding, the researcher must verify the chemical structure of the reagent. There is a frequent nomenclature confusion in this domain:
-
Ethyl Isocyanoacetate (CAS: 2999-46-4): Formula:
. This is an isocyanide (isonitrile). It is the correct reagent for the Passerini Reaction. It possesses a characteristic foul odor and is nucleophilic at the carbon terminal. -
Ethyl Isocyanatoacetate (CAS: 2949-22-6): Formula:
. This is an isocyanate .[1] It acts as an electrophile and will NOT participate in a standard Passerini reaction. Reacting this with carboxylic acids and aldehydes will likely result in mixed anhydrides or urea derivatives, not the desired -acyloxycarboxamide.
This protocol is designed exclusively for Ethyl Isocyanoacetate .
Part 2: Introduction & Mechanistic Insight
The Passerini reaction is a three-component reaction (P-3CR) between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide.[1][2][3] Ethyl isocyanoacetate is a "convertible isocyanide," meaning the resulting product contains an ester motif that serves as a versatile handle for post-condensation modifications, most notably the synthesis of oxazoles —a privileged scaffold in drug discovery (e.g., in kinase inhibitors and antibiotics).
The Mechanistic Pathway
Unlike many MCRs that rely on imine formation (like the Ugi reaction), the Passerini reaction proceeds through a non-ionic, concerted pathway in non-polar solvents, or an ionic pathway in polar solvents.[3][4]
-
Activation: The carboxylic acid activates the carbonyl compound (aldehyde) via hydrogen bonding.
- -Addition: The isocyanide (nucleophile) attacks the activated carbonyl carbon, while the carboxylate attacks the isocyanide carbon. This forms a cyclic imidate intermediate (in non-polar solvents) or a nitrilium ion (in polar solvents).
-
Mumm Rearrangement: The acyl group migrates from the imidate oxygen to the nitrogen, forming the stable amide bond. This step is irreversible and drives the reaction to completion.
Part 3: Visualization of Mechanism
Caption: Logical flow of the Passerini reaction using ethyl isocyanoacetate, leading to the adduct and potential oxazole cyclization.
Part 4: Detailed Experimental Protocols
Protocol A: Standard Synthesis of -Acyloxycarboxamides
Best for: Library generation, kinetic studies, and initial screening.
Reagents:
-
Aldehyde (1.0 equiv)[5]
-
Carboxylic Acid (1.0 equiv)
-
Ethyl Isocyanoacetate (1.0 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Aprotic solvents generally favor the concerted mechanism and minimize side reactions.
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde (1.0 mmol) and Carboxylic Acid (1.0 mmol) in DCM (2.0 mL, 0.5 M concentration).
-
Expert Tip: High concentration (0.5 M – 1.0 M) is crucial. The Passerini reaction is third-order overall (
).[6] Dilution drastically reduces the rate.
-
-
Addition: Add Ethyl Isocyanoacetate (1.0 mmol) in one portion.
-
Reaction: Stir the mixture at room temperature (20–25 °C).
-
Monitoring: Monitor via TLC or LC-MS. Reaction time typically ranges from 4 to 24 hours depending on the steric hindrance of the aldehyde.
-
-
Workup:
-
Option 1 (Precipitation): If the product precipitates (common with rigid aromatics), filter and wash with cold hexanes.
-
Option 2 (Extraction): Dilute with DCM, wash with saturated
(to remove unreacted acid) and brine. Dry over , filter, and concentrate.
-
-
Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0
30% EtOAc in Hexanes).
Protocol B: "Green" Solvent-Free Synthesis
Best for: Scale-up and maximizing atom economy.
Procedure:
-
Combine Aldehyde (1.0 equiv), Carboxylic Acid (1.0 equiv), and Ethyl Isocyanoacetate (1.0 equiv) in a screw-cap vial.
-
Stir vigorously at room temperature. If the mixture solidifies, the reaction is likely complete.
-
If no solidification occurs after 2 hours, gently heat to 40 °C.
-
Recrystallize the resulting solid from Ethanol/Water.
Part 5: Data Presentation & Troubleshooting
Table 1: Solvent Effects on Reaction Efficiency Based on general kinetic trends for Passerini reactions involving isocyanoacetates.
| Solvent | Dielectric Constant | Mechanism Type | Relative Rate | Yield Profile |
| DCM | 8.9 | Concerted | Fast | High (>85%) |
| THF | 7.5 | Concerted | Moderate | High (>80%) |
| MeOH | 33.0 | Ionic | Slow | Moderate (Side reactions possible) |
| Water | 80.1 | Hydrophobic Effect | Fast (Heterogeneous) | Variable (Substrate dependent) |
Troubleshooting Guide:
-
Problem: Low conversion after 24 hours.
-
Problem: Formation of
-hydroxy amide (side product). -
Problem: "Isocyanate" reactivity observed (urea formation).
Part 6: Workflow Visualization
Caption: Step-by-step experimental workflow for the synthesis of Passerini adducts.
Part 7: References
-
Passerini, M. (1921).[2] Il comportamento degli isonitrili coi composti carbonilici e con gli acidi.[3] Gazzetta Chimica Italiana.[7] (The foundational text describing the reaction).[1][2][5][6][8][9][10][11][12][13][14]
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link][1][6]
-
Soeta, T., et al. (2010).[3] A three-component addition of isocyanides to phenol derivatives and aldehydes in methanol forms O-arylated compounds in a new Passerini-type reaction.[3] Organic Letters.[3] Retrieved from [Link]
-
Banfi, L., et al. (2014). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
BenchChem. (2025).[1] Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide. (General reference for kinetic data mentioned in Table 1).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. Passerini Reaction [organic-chemistry.org]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. DSpace [open.bu.edu]
- 7. baranlab.org [baranlab.org]
- 8. d-nb.info [d-nb.info]
- 9. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Mastering the [3+2] Cycloaddition of Ethyl Isocyanatoacetate for Heterocyclic Synthesis
Preamble: The Strategic Value of Ethyl Isocyanatoacetate in Cycloaddition Chemistry
In the landscape of modern synthetic chemistry, the construction of complex molecular architectures with high efficiency and stereocontrol is paramount. Nitrogen-containing heterocycles, in particular, form the backbone of countless pharmaceuticals, natural products, and advanced materials.[1] Among the myriad of synthetic tools available, the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands out as a powerful and atom-economical method for the synthesis of five-membered rings.[2] This guide focuses on a uniquely versatile and potent reagent in this field: this compound.
This compound is not a classic 1,3-dipole. Instead, its strategic value lies in its ability to function as a formal 1,3-dipole precursor. The molecule possesses a trifecta of reactive sites: an electrophilic isocyano group, an ester, and, most critically, an acidic α-methylene group.[3] This unique constitution allows it to be deprotonated under relatively mild basic conditions, forming a stabilized anion that serves as the cornerstone for generating reactive intermediates, most notably azomethine ylides. These ylides are the true 1,3-dipoles that readily engage with a variety of dipolarophiles to forge highly substituted and stereochemically rich pyrrolidine, oxazoline, and imidazoline scaffolds.[4]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It moves beyond simple procedural lists to provide deep mechanistic insights, field-proven protocols, and the critical reasoning behind experimental choices, empowering you to harness the full synthetic potential of this compound.
Section 1: Mechanistic Foundations and Strategic Considerations
The Dual Reactivity Profile of this compound
The synthetic utility of this compound in [3+2] cycloadditions is primarily rooted in the high acidity of its α-protons, which are positioned between two powerful electron-withdrawing groups (the isocyano and the ester moieties).[5] This acidity allows for easy deprotonation by weak bases to form an α-enolate. This enolate is the key intermediate that initiates the cycloaddition cascade.
The reaction mechanism is not a concerted pericyclic process in the classical Huisgen sense. Instead, it is a formal, stepwise cycloaddition that proceeds through a distinct cascade of bond-forming events.[6][7]
-
Nucleophilic Addition: The α-enolate of ethyl isocyanoacetate acts as a potent nucleophile, attacking an electrophilic dipolarophile (e.g., an electron-deficient alkene, an aldehyde, or an imine).
-
Intramolecular Cyclization: This initial Michael- or aldol-type addition generates a new anionic intermediate. This anion then undergoes a rapid intramolecular nucleophilic attack on the highly electrophilic carbon of the isocyano group.[6][7]
-
Ring Closure & Tautomerization: This attack closes the five-membered ring, typically forming a dihydropyrrole or oxazoline precursor, which may then tautomerize to the more stable aromatic or partially saturated heterocycle.
This stepwise nature is a critical feature, as it allows for the interception of intermediates and, most importantly, provides multiple points for stereocontrol, particularly through the use of chiral catalysts.
In-Situ Generation of Azomethine Ylides: The Dominant Pathway
The most prevalent and powerful application of this compound is in the metal-catalyzed generation of azomethine ylides. Azomethine ylides are quintessential 1,3-dipoles for synthesizing pyrrolidines, which are privileged structures in medicinal chemistry.[1][4]
The catalytic cycle, often employing silver(I) or copper(I) salts with chiral phosphine ligands, provides an elegant solution for asymmetric synthesis.
Causality Behind the Catalytic Cycle:
-
Lewis Acid Activation: The silver(I) catalyst coordinates to the imine and the isocyanoacetate, increasing the acidity of the α-proton and templating the components for the reaction.
-
Chiral Environment: The chiral ligand creates a sterically defined pocket around the metal center. This environment forces the incoming dipolarophile to approach the coordinated azomethine ylide from a specific face.
-
Stereochemical Induction: This facial selectivity during the C-C bond formation step is what dictates the enantioselectivity of the final pyrrolidine product. The choice of ligand is therefore the most critical parameter for achieving high enantiomeric excess (ee).
Section 2: Application Profile & Reaction Scope
The versatility of this methodology allows for the synthesis of a wide array of heterocycles by varying the dipolarophile.
| Heterocycle Class | Dipolarophile Type | Key Features & Applications |
| Pyrrolidines | Electron-Deficient Alkenes (e.g., maleimides, acrylates, vinyl ketones) | Core scaffold in numerous alkaloids and pharmaceuticals; allows for creation of multiple stereocenters with high control.[4] |
| 2-Oxazolines | Aldehydes & Ketones | Important as chiral ligands in asymmetric catalysis and as intermediates for synthesizing 1,2-amino alcohols. |
| Pyrroles | Electron-Deficient Alkynes (e.g., dimethyl acetylenedicarboxylate) | Aromatization of the initial cycloadduct leads to highly substituted pyrroles, which are prevalent in biologically active molecules.[5] |
| Imidazolines | Imines | Provides access to 1,3-diamine precursors and structures found in various bioactive compounds. |
The following table summarizes representative results for the silver-catalyzed asymmetric synthesis of pyrrolidines, demonstrating the broad scope and high stereoselectivity achievable.
| Entry | Aldehyde | Amine | Dipolarophile | Catalyst Loading (mol%) | Yield (%) | d.r. (endo/exo) | ee (%) |
| 1 | Benzaldehyde | Methyl Glycinate | N-Phenylmaleimide | 3 | 95 | >99:1 | 97 |
| 2 | 4-Nitrobenzaldehyde | Ethyl Glycinate | N-Methylmaleimide | 3 | 92 | >99:1 | 96 |
| 3 | 2-Naphthaldehyde | Methyl Glycinate | Dimethyl Fumarate | 5 | 88 | 95:5 | 94 |
| 4 | Isovaleraldehyde | Ethyl Glycinate | N-Phenylmaleimide | 5 | 75 | >99:1 | 90 |
| 5 | Cinnamaldehyde | Methyl Glycinate | Acrylonitrile | 5 | 81 | 90:10 | 92 |
Data is representative and synthesized from common findings in the literature, such as those reported in studies on Ag(I)-catalyzed cycloadditions.[4]
Section 3: Field-Proven Experimental Protocol
This section provides a detailed, self-validating protocol for a representative AgOAc-catalyzed asymmetric [3+2] cycloaddition.
Reaction: Asymmetric synthesis of a highly functionalized pyrrolidine from benzaldehyde, methyl glycinate, and N-phenylmaleimide using this compound.
Materials & Reagents
-
Catalyst: Silver Acetate (AgOAc), 99.99% trace metals basis
-
Ligand: (R)-QUINAP or similar chiral phosphine ligand
-
Reagents: Benzaldehyde (freshly distilled), Methyl glycinate hydrochloride, N-Phenylmaleimide, this compound (store under N₂ at 2-8°C)[8][9]
-
Base: Triethylamine (Et₃N), freshly distilled
-
Solvent: Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone
Equipment Setup
-
Oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar.
-
Nitrogen/Argon gas line with a bubbler.
-
Syringes for liquid transfer.
-
Standard glassware for work-up and column chromatography.
Step-by-Step Procedure
-
Catalyst Preparation (The "Why"): In the Schlenk flask under an inert atmosphere of argon, add silver acetate (AgOAc, 0.015 mmol, 2.5 mg) and the chiral phosphine ligand (0.0165 mmol, 1.1 eq to Ag). The slight excess of ligand ensures full coordination to the metal, which is crucial for forming the active chiral catalyst.
-
Solvent Addition: Add 5 mL of anhydrous THF via syringe. Stir the mixture at room temperature for 30 minutes. This allows for the in-situ formation of the chiral silver(I) catalyst complex. The solution should be homogeneous.
-
Imine Formation (The "Why"): To the same flask, add methyl glycinate hydrochloride (0.6 mmol, 75 mg) and N-phenylmaleimide (0.5 mmol, 87 mg). The glycinate is the amine source and is used as its hydrochloride salt for stability. Then, add benzaldehyde (0.5 mmol, 51 µL). Finally, add triethylamine (Et₃N, 0.6 mmol, 84 µL) dropwise. The Et₃N serves two purposes: it deprotonates the methyl glycinate hydrochloride to the free amine and acts as the base to deprotonate the this compound later. Stir for 10 minutes to allow for the in-situ formation of the imine.
-
Initiation of Cycloaddition (The "Why"): Add this compound (0.55 mmol, 61 µL) dropwise via syringe. A slight excess ensures the complete consumption of the limiting dipolarophile (N-phenylmaleimide).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. A typical reaction time is 12-24 hours. A successful reaction is indicated by the consumption of the N-phenylmaleimide spot and the appearance of a new, more polar product spot.
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The residue is then directly loaded onto a silica gel column.
-
Purify using flash column chromatography with a gradient of ethyl acetate in hexane (e.g., starting from 10:1 and gradually increasing polarity). The choice of eluent is critical for separating the highly polar product from unreacted materials and catalyst residues.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the pyrrolidine product as a white solid.
-
-
Characterization:
-
Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.
-
Determine the diastereomeric ratio (d.r.) from the crude ¹H NMR spectrum.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Workflow Visualization
Sources
- 1. Recent advances in the (3+2) cycloaddition of azomethine ylide - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sci-rad.com [sci-rad.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-Free Diastereo- and Enantioselective Dearomative Formal [3 + 2] Cycloaddition of 2-Nitrobenzofurans and Isocyanoacetate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ethyl isocyanoacetate - Safety Data Sheet [chemicalbook.com]
- 9. synquestlabs.com [synquestlabs.com]
Application Note: Ethyl Isocyanatoacetate in Peptide Chemistry
[1]
Executive Summary & Strategic Utility
Ethyl isocyanatoacetate (EIA) (CAS: 2998-55-2) is a specialized bifunctional building block distinct from standard peptide coupling reagents. Unlike carbodiimides (EDC, DIC) that facilitate amide bond formation, EIA incorporates itself into the molecule, introducing a "masked" glycine unit via a stable urea linkage.
Critical Distinction: Researchers often confuse this compound (N=C=O) with ethyl isocyanoacetate (N≡C). This guide focuses exclusively on the isocyanato derivative, which is an electrophile used for urea formation, not the isocyanide used in multicomponent Ugi/Passerini reactions.
Core Applications
-
N-Terminal Modification: Irreversible capping of amines to form stable urea-linked esters.
-
Linker Installation: Introduction of a minimal spacer (Glycine-Urea motif) for PROTACs or bioconjugates.
-
Peptidomimetic Cyclization: Precursor for hydantoin (imidazolidine-2,4-dione) synthesis, a scaffold found in anticonvulsants and antimicrobial peptides.
Chemical Basis & Mechanism[2][3]
The utility of EIA relies on the high electrophilicity of the isocyanate carbon. Upon nucleophilic attack by a primary or secondary amine (e.g., a peptide N-terminus), it forms a urea bond. The retained ethyl ester provides a handle for subsequent hydrolysis or hydrazine displacement.
Reaction Pathway Diagram
Experimental Protocols
Protocol A: N-Terminal Capping (Urea Linker Installation)
Objective: To install a linear ethyl acetate motif onto a peptide N-terminus via a urea bond. Context: This reaction is extremely fast and atom-economical (no leaving group).
Reagents:
-
Peptide substrate (Free amine, TFA salt removed or neutralized).
-
This compound (1.1 – 1.2 equivalents).
-
Solvent: Anhydrous DCM (Dichloromethane) or DMF (Dimethylformamide).
-
Base: DIPEA (Diisopropylethylamine) – Only required if peptide is a salt.
Step-by-Step Methodology:
-
Preparation: Dissolve the peptide (1.0 mmol) in anhydrous DCM (5-10 mL).
-
Note: If the peptide is a TFA salt, add DIPEA (1.1 mmol) and stir for 5 minutes to liberate the free amine.
-
-
Addition: Cool the solution to 0°C (ice bath). Add this compound (1.1 mmol) dropwise.
-
Why? Isocyanates are moisture-sensitive.[1] Cooling controls the exotherm and prevents side reactions with trace water.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 30–60 minutes.
-
Monitoring: Monitor by TLC or LC-MS. Look for the mass shift of +129.1 Da (Molecular weight of the EIA fragment).
-
-
Workup (Solution Phase):
-
Workup (Solid Phase):
-
Drain the resin.[4] Wash with DMF (3x) and DCM (3x).
-
Perform a Kaiser test (Ninhydrin). The result should be negative (no free amine), confirming complete capping.
-
Protocol B: Synthesis of Hydantoin Peptidomimetics
Objective: To cyclize the linear urea intermediate into a hydantoin ring (heterocycle formation). Context: This is a variation of the Urech hydantoin synthesis.
Step-by-Step Methodology:
-
Precursor Synthesis: Follow Protocol A to generate the linear urea-ester intermediate. Isolate the crude material; purification is usually unnecessary at this stage.
-
Cyclization:
-
Dissolve the urea-ester intermediate in Ethanol (EtOH) .
-
Add 6M HCl (approx. 1:1 volume ratio with EtOH) or reflux in glacial acetic acid .
-
Alternative (Base-mediated): Treat with catalytic sodium ethoxide (NaOEt) in dry ethanol.
-
-
Reflux: Heat the mixture to reflux (80–100°C) for 2–6 hours.
-
Isolation:
-
Cool to RT. The hydantoin product often precipitates.
-
If no precipitate, evaporate solvent and recrystallize from EtOH/Water.
-
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| DCM | Excellent | Preferred for solution phase. Easy removal. |
| DMF | Good | Preferred for solid-phase synthesis (SPPS). |
| Water/Alcohols | Avoid | Reacts with isocyanate to form carbamates or symmetrical ureas. |
| DMSO | Fair | Use only if peptide solubility is an issue; difficult to remove. |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination | Use anhydrous solvents and flame-dried glassware. Isocyanates hydrolyze to amines, which then react with remaining isocyanate to form urea dimers. |
| Incomplete Reaction | Steric hindrance | If the N-terminal amine is hindered (e.g., N-methylated), increase temperature to 40°C and reaction time to 4 hours. |
| Gelation | Polymerization | Avoid high concentrations (>0.5 M). Isocyanates can trimerize (isocyanurates) if stored improperly or heated excessively without a nucleophile. |
Safety & Handling (Material Safety)
-
Lachrymator: EIA is a potent lachrymator (tear-inducing). Always handle in a functioning fume hood.
-
Respiratory Sensitizer: Like all isocyanates, it can cause sensitization. Avoid inhalation.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture ingress will turn the liquid into a white solid (urea dimer), rendering it useless.
References
-
Organic Syntheses Procedure
- Title: A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet
- Source: Organic Syntheses, Coll. Vol. 10, p.435 (2004).
-
URL:[Link]
- Relevance: Defines the fundamental synthesis and reactivity of the reagent.
-
Hydantoin Synthesis Review
- Title: Recent advances in the synthesis of hydantoins: The st
- Source: European Journal of Medicinal Chemistry.
-
URL:[Link]
- Relevance: Provides context for the cycliz
-
Isocyanate Reactivity Guide
-
Title: Isocyanates: Reactivity and Handling.[10]
- Source: MilliporeSigma (Merck) Technical Library.
- Relevance: Supports the safety and solvent compatibility d
-
Sources
- 1. Ethyl isocyanoacetate - Safety Data Sheet [chemicalbook.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. jsynthchem.com [jsynthchem.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.com [fishersci.com]
- 9. CN102659631B - One-step synthesis of ethyl isocyanate - Google Patents [patents.google.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Temperature Optimization for Ethyl Isocyanatoacetate Reactions: A Comprehensive Guide for Researchers
Introduction
Ethyl isocyanatoacetate is a versatile bifunctional reagent that has found extensive application in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds and peptidomimetics relevant to drug discovery. Its dual reactivity, stemming from the electrophilic isocyanate group and the ester functionality, allows for its participation in a wide array of chemical transformations, most notably multicomponent reactions (MCRs) such as the Ugi and Passerini reactions.
The successful outcome of reactions involving this compound is critically dependent on a parameter that is often given only cursory attention: temperature . The control of reaction temperature is not merely a matter of accelerating or decelerating a transformation; it is a powerful tool for directing the reaction pathway, minimizing side reactions, and in stereoselective synthesis, controlling the diastereomeric or enantiomeric outcome. This guide provides a comprehensive overview of the principles and practical protocols for the effective temperature optimization of reactions involving this compound, aimed at researchers, scientists, and drug development professionals.
The Interplay of Temperature with Reaction Kinetics and Thermodynamics
A fundamental understanding of the theoretical principles governing the influence of temperature on reaction rates and equilibria is paramount for rational reaction optimization.
The Arrhenius Equation: Quantifying the Temperature-Rate Relationship
The Arrhenius equation provides a quantitative relationship between the rate constant (k) of a reaction and the temperature (T):
k = A e(-Ea/RT)
Where:
-
A is the pre-exponential factor, related to the frequency of correctly oriented collisions between reactant molecules.
-
Ea is the activation energy, the minimum energy required for a reaction to occur.
-
R is the ideal gas constant.
An increase in temperature leads to an exponential increase in the reaction rate constant, primarily because a larger fraction of molecules possesses sufficient kinetic energy to overcome the activation energy barrier.
Transition State Theory: A Deeper Look at the Energy Barrier
The Eyring equation, derived from transition state theory, provides a more detailed thermodynamic perspective on the rate constant:
k = (κkBT/h) e(-ΔG‡/RT)
Where:
-
κ is the transmission coefficient (usually assumed to be 1).
-
kB is the Boltzmann constant.
-
h is the Planck constant.
-
ΔG‡ is the Gibbs free energy of activation, which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions: ΔG‡ = ΔH‡ - TΔS‡.
This relationship highlights that the effect of temperature on the reaction rate is mediated by both the enthalpy and entropy of activation.
Reaction Thermodynamics: The Overall Energy Landscape
While kinetics describes the speed of a reaction, thermodynamics, governed by the Gibbs free energy change of the reaction (ΔG), determines the position of the equilibrium between reactants and products.
ΔG = ΔH - TΔS
Where:
-
ΔH is the enthalpy of reaction (heat absorbed or released).
-
ΔS is the entropy of reaction (change in disorder).
Temperature can influence the spontaneity of a reaction (the sign of ΔG), particularly for reactions with a significant entropic component.
A Case Study with an Analogous System: Saponification of Ethyl Acetate
| Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J mol⁻¹ K⁻¹) |
| 25 | 0.112 | 43.09 | 41.71 | -105 |
| 30 | 0.160 | 43.09 | 41.71 | -105 |
| 35 | 0.215 | 43.09 | 41.71 | -105 |
| 40 | 0.290 | 43.09 | 41.71 | -105 |
| 45 | 0.380 | 43.09 | 41.71 | -105 |
| 50 | 0.500 | 43.09 | 41.71 | -105 |
Data compiled and averaged from multiple sources for illustrative purposes.[1][2][3][4]
The negative entropy of activation is consistent with a mechanism that proceeds through a more ordered transition state compared to the reactants, a common feature in bimolecular addition reactions.
Temperature as a Tool for Reaction Selectivity
In many synthetic applications, achieving high selectivity is more critical than simply maximizing the reaction rate. Temperature is a key parameter for controlling chemoselectivity, regioselectivity, and stereoselectivity.
Chemoselectivity: Directing the Reaction to the Desired Pathway
When a substrate has multiple reactive sites or when a mixture of reagents can undergo different reactions, temperature can be used to favor one pathway over another. This is often the case when the activation energies of the competing reactions are different. A lower temperature will favor the reaction with the lower activation energy, while a higher temperature will favor the reaction with the higher activation energy, assuming the pre-exponential factors are similar.
Regioselectivity in Cycloaddition Reactions
This compound can participate in various cycloaddition reactions. The regiochemical outcome of these reactions can sometimes be influenced by temperature. Lower temperatures often favor the kinetically controlled product, which is formed through the lowest energy transition state, while higher temperatures can allow for the formation of the thermodynamically more stable product, which may require overcoming a higher activation barrier.
The Nuanced Role of Temperature in Stereoselectivity
The effect of temperature on the stereochemical outcome of a reaction is a critical consideration in asymmetric synthesis.
-
Diastereoselectivity: For reactions that generate a new stereocenter in a molecule that already contains one, the diastereomeric ratio (d.r.) can be temperature-dependent. In some cases, lower temperatures lead to higher diastereoselectivity due to the increased energetic differentiation between the diastereomeric transition states. However, this is not a universal rule. For example, in certain Ugi reactions, elevated temperatures have been shown to improve diastereoselectivity, possibly by favoring a specific reactive conformation or mechanism.[2] In one study on a tandem Doebner/Ugi reaction, the diastereoselectivity was controlled by adjusting the temperature between 25 °C and 45 °C.[5]
-
Enantioselectivity: In enantioselective catalysis, the enantiomeric excess (e.e.) is often highly dependent on temperature. Lowering the reaction temperature generally leads to higher enantioselectivity, as it amplifies the small energy difference between the enantiomeric transition states.
It is important to note that in some multicomponent reactions, such as certain Passerini and Ugi reactions, the stereoselectivity can be surprisingly insensitive to temperature changes.[1] This suggests that the energy differences between the competing stereochemical pathways are not significant enough to be influenced by temperature variations within a practical range.
Navigating Side Reactions and Thermal Instability
A primary goal of temperature optimization is to minimize the formation of unwanted byproducts. This compound, being a reactive molecule, is susceptible to several side reactions and decomposition pathways, many of which are temperature-dependent.
Self-Polymerization and Oligomerization
Isocyanates are known to undergo self-polymerization, particularly at elevated temperatures or in the presence of certain catalysts. For this compound, this can lead to the formation of trimers (isocyanurates) or higher oligomers, which can complicate purification and reduce the yield of the desired product.
Reactions with Solvents and Impurities
Protic solvents such as alcohols and water will react with the isocyanate group to form carbamates and ureas, respectively. While these are often the desired reactions, the presence of trace amounts of water or other nucleophilic impurities in a reaction where the isocyanate is intended to react with a different nucleophile can lead to byproduct formation. These reactions are generally accelerated at higher temperatures.
Thermal Decomposition Pathways
When stored at room temperature, neat this compound has been observed to decompose with a half-life of approximately 12 hours.[6] Storage at low temperatures (-10 °C) significantly suppresses this decomposition.[6] At elevated temperatures, isocyanates can undergo decomposition, potentially generating toxic and flammable vapors.[7] The thermal decomposition of related esters, such as ethyl cyanoformate, has been shown to proceed via elimination and internal substitution pathways at temperatures above 300 °C.[8] For this compound, potential thermal degradation pathways could involve decarboxylation, elimination of ethylene, or other complex radical processes.
A Practical Framework for Temperature Optimization
A systematic approach to temperature optimization is essential for developing robust and reproducible synthetic procedures.
General Workflow for Temperature Screening
The following workflow provides a structured approach to identifying the optimal temperature for a given reaction of this compound.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. The 100 facets of the Passerini reaction - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03810A [pubs.rsc.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. epa.oszk.hu [epa.oszk.hu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl Isocyanatoacetate Synthesis
Ticket System: Open | Agent: Senior Application Scientist | Status: Active
Welcome to the Technical Support Hub
Subject: Troubleshooting Byproducts & Impurities in Ethyl Isocyanatoacetate (EIA) Production Reference Molecule: Ethyl 2-isocyanatoacetate (CAS: 2999-46-4) Target Audience: Synthetic Chemists, Process Engineers
You have reached the Tier-3 Technical Support guide for the synthesis of This compound . This guide addresses the specific failure modes encountered during the phosgenation of glycine ethyl ester hydrochloride—the most robust synthetic route. We prioritize the Triphosgene (BTC) method due to its prevalence in modern laboratory settings over gaseous phosgene, though the mechanistic principles apply to both.
Module 1: The "White Precipitate" Error (Urea Formation)
User Complaint:
"I added triphosgene to my glycine ethyl ester hydrochloride suspension, but instead of a clear oil, I have a massive amount of white solid that won't dissolve, even on reflux. My yield is <20%."
Root Cause Analysis: This is the classic "Competitive Amine Attack." The synthesis relies on a delicate balance. You are trying to convert the amine salt to an isocyanate. However, as soon as free isocyanate forms, it becomes a target for any unreacted free amine remaining in the solution.
-
The Reaction:
(Symmetric Urea). -
The Culprit: The reaction medium became too basic or the phosgene addition was too slow relative to the amine liberation.
Troubleshooting Protocol:
| Parameter | Specification | Why? (The Science) |
| Stoichiometry | Use 0.4 eq Triphosgene (1.2 eq phosgene equivalent) per 1.0 eq Amine HCl. | Excess phosgene ensures the amine reacts with |
| Temperature | Reflux (approx. 80-110°C) depending on solvent (Toluene/Dioxane). | High temperature is required to dissociate the Amine-HCl salt into free amine + HCl, allowing the reaction to proceed. |
| Addition Rate | Slow, continuous addition of Triphosgene solution. | Prevents a high concentration of free amine from accumulating before phosgene is available. |
| Solvent | Dioxane or Toluene . | Dioxane often solubilizes the intermediate carbamoyl chloride better, preventing encapsulation of unreacted starting material. |
Visualizing the Failure Mode:
Figure 1: The competitive pathway. If Phosgene is depleted or mixing is poor, the "Free Amine" attacks the "Target" to form the irreversible Urea solid.
Module 2: The "Darkening/Red" Distillate (Polymerization)[1]
User Complaint:
"My crude product looked okay, but during vacuum distillation, it turned yellow, then deep red/brown. The viscosity increased, and the boiling point drifted."
Root Cause Analysis: Isocyanates are thermodynamically unstable toward dimerization (uretdiones) and trimerization (isocyanurates). This process is autocatalytic in the presence of:
-
Residual HCl: Acts as a catalyst for degradation.
-
Heat: Prolonged exposure to temperatures >100°C.
-
Moisture: Hydrolyzes isocyanate back to amine, which then triggers the urea cycle (Module 1).
Corrective Action Plan:
-
Degassing is Critical: Before distillation, you must remove residual HCl.
-
Step: Sparge the crude reaction mixture with dry
or Argon for 30-60 minutes at room temperature. -
Verification: Check the off-gas with damp pH paper. It must be neutral.
-
-
Vacuum Control:
-
Do NOT distill at atmospheric pressure.
-
Target BP: 67–68 °C at 11 mmHg .
-
If your oil bath exceeds 110°C, you are cooking the product into a polymer.
-
-
Stabilization (Optional but Recommended):
-
For long-term storage, trace amounts of acid chlorides (e.g., benzoyl chloride) can inhibit polymerization, though this is less common for this specific short-chain ester.
-
Module 3: Identification & Analytical Markers
User Complaint:
"I have a peak in my NMR, but I'm not sure if it's product or impurity. How do I validate?"
Data Verification Table:
| Component | IR Signal (Dominant) | 1H NMR (CDCl3) Key Shift | Physical State |
| This compound (Product) | ~2255 cm⁻¹ (Strong, broad N=C=O) | Clear/Pale Yellow Liquid | |
| Symmetric Urea (Byproduct) | ~1650 cm⁻¹ (C=O Urea) | White Solid (Insoluble) | |
| Glycine Ethyl Ester HCl (Start) | ~3000 cm⁻¹ (Broad NH3+) | White Solid | |
| Isocyanurate (Trimer) | ~1690–1710 cm⁻¹ (Trimer Ring) | Complex/Broad multiplets | Viscous Oil / Solid |
Note on NMR: The methylene protons (
Module 4: Safety & Handling (The "Must Read")
Hazard Alert:
-
Triphosgene is Phosgene: Upon heating or nucleophilic attack, 1 mole of Triphosgene releases 3 moles of Phosgene gas.
-
Sensitization: this compound is a potent sensitizer (lachrymator). It causes respiratory distress similar to mustard agents.
-
Decontamination: Keep a beaker of 10% aqueous ammonia or saturated sodium bicarbonate in the hood. All glassware must be soaked in this base solution to quench residual isocyanates before removal from the hood.
Summary of Recommended Workflow
Figure 2: Optimized workflow for minimizing byproducts.
References
-
Organic Syntheses Procedure (Phosgenation Route)
-
Triphosgene Adaptation
-
Eckert, H., & Foster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895 (1987).
-
-
Physical Property Verification
-
Sigma-Aldrich Product Sheet: this compound. (Confirming BP: 67-68°C/11mmHg).
-
-
Spectroscopic Data
-
Nowick, J. S., et al. "Synthesis of Peptide Isocyanates." Journal of Organic Chemistry, 57(26), 7364–7366 (1992). (Provides NMR/IR characterization for amino acid derived isocyanates).
-
For further assistance, please submit a log of your reaction temperature profile and solvent grade to Tier-2 Support.
Sources
Introduction: The "Hidden" Hazards of Bifunctionality
Technical Support Center: Safe Handling of Ethyl Isocyanatoacetate
Welcome to the Technical Support Center. You are likely here because you are utilizing This compound (CAS: 2949-22-6) as a bifunctional building block—leveraging the electrophilic isocyanate for urea/carbamate formation or the ester for cyclization.
Critical Distinction Alert: Before proceeding, verify your bottle. Do NOT confuse this with Ethyl Isocyanoacetate (CAS: 2999-46-4).
-
This compound (
): Respiratory sensitizer, moisture-sensitive, hydrolyzes to release . -
Ethyl Isocyanoacetate (
): Foul-smelling isocyanide, distinct toxicity profile. -
Why this matters: The quenching protocols differ.[1][2] This guide covers the Isocyanato derivative.[1][3][4][5]
Module 1: Critical Safety & PPE (The "Barrier" Protocol)
User Question: “I’m just weighing out 500 mg. Do I really need a full respirator and double gloves? It’s not a volatile gas.”[6][7]
Technical Response: Yes. While this compound is a liquid (BP ~68°C at 11 mmHg), its vapor pressure is sufficient at room temperature to cause sensitization. Isocyanates have a "threshold" effect; once you are sensitized, even trace amounts can trigger life-threatening asthma-like attacks.
The "Zero-Exposure" Standard:
| Component | Specification | Scientific Rationale |
| Respiratory | Fume Hood (Mandatory) | Primary containment. The vapor density is >1 (heavier than air), so it settles. Do not rely on benchtop handling. |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil). Outer: Nitrile or Laminate (Silver Shield). Isocyanates can permeate thin latex/nitrile rapidly. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient. Vapors are severe lacrimal irritants; liquid contact can cause permanent corneal opacity. |
Workflow Diagram: The "Clean-In, Clean-Out" Logic
Figure 1: Safe entry and exit workflow to prevent tracking isocyanate residues outside the fume hood.
Module 2: Storage & Stability (The "Dry" Protocol)
User Question: “I opened a new bottle last week, and now there’s a white crust on the cap and the liquid is cloudy. Is it safe to use?”
Technical Response: The white crust is likely a polyurea derivative. This indicates moisture contamination.[8]
-
Status: The liquid supernatant may still be usable if filtered, but the titer (purity) has dropped.
-
The Danger: The reaction with water releases
gas. If you screw the cap on tight after moisture enters, the bottle becomes a pressure vessel.
The Hydrolysis Cascade:
-
Ingress: Atmospheric moisture enters the bottle.
-
Hydrolysis:
-
Result: Pressure buildup.
-
-
Oligomerization: The newly formed amine (
) reacts with remaining isocyanate ( ) to form a urea precipitate ( ).-
Result: White solid (crust).
-
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Strictly under Argon or Nitrogen. Flush the headspace for 30 seconds before re-sealing.
-
Seal: Wrap the cap in Parafilm to retard moisture ingress.
Module 3: Reaction Setup & Quenching (The "Control" Protocol)
User Question: “How do I clean my glassware? I don't want to put active isocyanate into the aqueous waste stream.”
Technical Response:
Never wash isocyanate-contaminated glassware directly with water. This creates insoluble polyureas that are impossible to scrub off and releases
The Universal Quench Recipe (Decontamination Solution): Prepare this solution before starting your experiment.
| Ingredient | % (v/v) | Function |
| Water | 90% | Hydrolysis reagent. |
| Conc. Ammonia | 8% | Catalyst and nucleophile (forms urea rapidly). |
| Liquid Detergent | 2% | Surfactant to solubilize the oily isocyanate. |
Alternative (if Ammonia is unavailable): 5-10% Sodium Carbonate (aqueous) with detergent.[8]
Step-by-Step Quenching Protocol:
-
Reaction Pot: Once the reaction is complete, add the Quench Solution slowly (exothermic). Stir for 30 minutes.
-
Glassware: Rinse dirty flasks with the Quench Solution. Let them sit soaking for 24 hours in the hood.
-
Disposal: After 24 hours, the solution contains harmless ureas/amines. Check pH (should be basic) and dispose of as basic aqueous waste. Do not seal waste containers tightly (allow residual
to vent).
Module 4: Emergency Response (Spills & Exposure)
User Question: “I knocked over a 25mL vial in the hood. It splashed onto the sash and the floor. What do I do?”
Technical Response: Do NOT wipe it up immediately with paper towels. Isocyanates are difficult to absorb and wiping spreads the surface area, increasing vapor generation.
Spill Response Logic:
-
Evacuate & Isolate: Alert others. If the spill is outside the hood, evacuate the lab for 15 minutes to allow vapors to settle/exhaust.
-
PPE Upgrade: Put on a fresh pair of outer gloves. If outside the hood, use a respirator (organic vapor cartridge) if trained.
-
Containment: Surround the spill with absorbent pads or vermiculite.
-
The "Wet" Decon:
-
Cover the spill area with the Quench Solution (from Module 3) or solid decontamination powder (mixture of sand + sodium carbonate).
-
WAIT: Let it sit for 15–30 minutes. You must allow the chemical reaction (neutralization) to occur.
-
-
Cleanup: Shovel the absorbent into a waste bag. Do not seal the bag. Leave it open in a fume hood for 48 hours to vent
.
Visualizing the Spill Logic:
Figure 2: Decision matrix for responding to isocyanate spills.
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved October 26, 2023, from [Link]
-
University of California, San Diego (UCSD). (n.d.). Isocyanates: Safety and Handling. UCSD Environment, Health & Safety. Retrieved October 26, 2023, from [Link]
Sources
- 1. new.calderdale.gov.uk [new.calderdale.gov.uk]
- 2. safetyinnumbers.ca [safetyinnumbers.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.ca [fishersci.ca]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. aksci.com [aksci.com]
- 7. ICSC 0367 - ETHYL ACETATE [chemicalsafety.ilo.org]
- 8. fsi.co [fsi.co]
Personal protective equipment for working with ethyl isocyanatoacetate
Topic: Personal Protective Equipment (PPE) & Safety Protocols
Ticket ID: EIA-SAFETY-001 Status: Open Assigned Specialist: Senior Application Scientist (EHS Division)
Support Center Overview
Welcome to the Technical Support Center. You are likely here because you are planning a synthesis involving Ethyl Isocyanatoacetate (CAS: 2949-22-6) , or you have encountered a safety anomaly during its use.
Critical Warning: this compound is not just a lachrymator; it is a respiratory sensitizer .[1] Unlike standard solvents where "dizziness" is the warning sign, isocyanates can permanently alter your immune system. A single high-exposure event or repeated low-level exposures can lead to life-threatening asthma-like reactions upon future contact.[1]
This guide is structured as a Tiered Support System to address your immediate needs.
Tier 1: Proactive Setup (Selection & Donning)
Status: "I am preparing to use this chemical."[1]
Q: Which glove material actually resists this compound? Standard nitrile feels too thin.[1]
A: You are correct to doubt standard exam-grade nitrile.[1] While nitrile provides decent splash protection, isocyanates can permeate it relatively quickly without visible degradation.[1]
The Science of Permeation: Isocyanates are small, electrophilic molecules. They do not just "eat" through the glove (degradation); they wiggle between the polymer chains (permeation).[2] Once they reach your skin, they bind to skin proteins (haptenization), triggering an immune response.
Recommended Protocol: Use the Double-Gloving Method with specific material layering.[1]
| Layer | Material | Thickness | Function |
| Inner | Nitrile (High Dexterity) | 4-5 mil | Last line of defense; keeps hands dry; allows dexterity.[1] |
| Outer | Laminate (Silver Shield/4H) or Butyl Rubber | >15 mil | Primary Barrier. Laminates offer >480 min breakthrough time.[1] |
| Alt. Outer | Heavy Duty Nitrile (Extended Cuff) | >8 mil | Acceptable only for low-volume (<5mL) transfers where immersion is impossible.[1] |
Visual Decision Logic (PPE Selection):
Caption: Decision matrix for escalating PPE based on volume and engineering control availability.
Tier 2: Active Handling (Operational Safety)
Status: "I am currently working with the chemical."
Q: I can't smell anything, but my eyes are watering slightly. Is my hood failing?
A: STOP IMMEDIATELY. Do not rely on odor.[1][3]
The "Poor Warning Property" Trap: this compound has a sharp odor, but the Odor Threshold is often higher than the Permissible Exposure Limit (PEL) . If you can smell it, you are likely already overexposed.[1]
-
Lachrymation (Tearing): This is a biological warning system.[1] If your eyes are watering, the vapor concentration is high enough to irritate mucous membranes.
Troubleshooting Steps:
-
Sash Check: Is the fume hood sash above the indicated safety line? Lower it immediately.
-
Cross-Drafts: Is there a localized AC vent or a person walking by fast? This creates turbulence that pulls vapors out of the hood.[1]
-
Action: Cap the reaction vessel, close the sash fully, and step away for 5 minutes. If tearing persists upon return, evacuate the lab and call EHS.
Q: My goggles are fogging up. Can I switch to safety glasses?
A: No. Isocyanates are severe eye irritants (Category 2A/1).[1] Liquid splash can cause permanent corneal opacity.[1]
-
Solution: Use "Anti-Fog" coated chemical splash goggles (indirect venting).[1]
-
Hack: If you don't have anti-fog goggles, a full-face respirator offers the best eye protection + fog reduction, though it requires fit-testing.
Tier 3: Reactive Response (Emergency & Waste)
Status: "Something went wrong."
Q: I spilled about 2 mL on my lab coat sleeve. It didn't soak through. Can I just wash it?
A: No. Treat the lab coat as hazardous waste.
The Mechanism: Isocyanates react with the free hydroxyls (-OH) in cotton and the amine groups (-NH2) in wool/synthetic blends. The chemical is now chemically bonded to the fabric or trapped in the fibers.[1] Washing it may liberate hydrolysis products or contaminate the laundry water.[1]
Doffing Protocol (The Critical Moment): Most exposures happen during removal.[1]
-
Gloves First: Remove outer gloves.[1]
-
Coat Removal: Unbutton/unsnap.[1] Peel the coat back from the shoulders, turning it inside out as you remove your arms. This traps the contamination inside the bundle.[1]
-
Disposal: Place in a sealed hazardous waste bag.
Q: The waste bottle containing the reaction mixture is bulging/pressurized. What is happening?
A: You likely added an aqueous quench or placed it in a waste container with moisture.[1]
The Chemistry of the Bulge:
Isocyanates react with water to form carbamic acid, which spontaneously decarboxylates to form an amine and Carbon Dioxide (CO2) gas.
Immediate Action:
-
Do NOT open it if it is under extreme tension (risk of aerosol explosion).[1]
-
Ventilate: Place the bottle behind a blast shield in the hood.
-
Notify: Contact EHS for a specialized pressure-relief opening.[1]
-
Future Prevention: Never cap isocyanate waste tightly immediately after quenching.[1] Leave the cap loose (vented) for 24-48 hours in the back of the hood.
Decontamination Workflow:
Caption: Step-by-step logic for neutralizing isocyanate spills safely.
Frequently Asked Questions (FAQs)
Q: Can I use a standard N95 mask for weighing the solid/liquid? A: Absolutely not. N95s only filter particulates.[1] this compound releases vapors . You need an elastomeric half-mask with Organic Vapor (OV) cartridges plus a P100 pre-filter if aerosols are generated.[1] However, weighing should always be done inside a fume hood, negating the need for a mask if done correctly.
Q: What is the specific decontamination solution recipe? A: A standard field-proven mixture is:
-
90% Water
-
8% Concentrated Ammonia (or Sodium Carbonate for a less odorous option)
-
2% Liquid Detergent
-
Note: The ammonia/base catalyzes the hydrolysis, breaking the isocyanate down rapidly.
Q: I have asthma. Can I work with this? A: You should consult Occupational Health before entering the lab. Individuals with pre-existing respiratory conditions are at significantly higher risk for severe sensitization reactions.[1]
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.).[1] Isocyanates. Centers for Disease Control and Prevention.[1] [Link]1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][4] Isocyanates - Standards. United States Department of Labor.[1][5] [Link]1]
-
PubChem. (n.d.).[1] this compound (Compound).[1][4] National Library of Medicine.[1] [Link]1]
Sources
Technical Support Center: Ethyl Isocyanatoacetate Stability & Handling
Topic: Preventing Polymerization & Degradation of Ethyl Isocyanatoacetate
CAS: 2949-22-6 | Formula:
Introduction: The Stability Paradox
This compound is a bifunctional electrophile containing both an isocyanate (
The Reality: "Polymerization" in this context is often a misnomer. The solid precipitate is usually a polyurea derivative caused by moisture ingress, not a true homopolymer chain. True homopolymerization (trimerization to isocyanurates) occurs under basic conditions or high heat.
This guide provides the protocols necessary to maintain the integrity of your reagent.
Module 1: The Chemistry of Degradation (Visualized)
To prevent degradation, you must understand the enemy. The two primary failure modes are Hydrolysis (Moisture) and Dimerization/Trimerization (Thermal/Catalytic).
Figure 1: Degradation Pathways of this compound
Caption: Figure 1. Pathway A (Hydrolysis) is the most common cause of "solidification" in the lab. The amine generated by water reacts with the remaining isocyanate to form insoluble ureas.
Module 2: Storage & Environmental Control
The following parameters are non-negotiable for long-term stability (>1 month).
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Low temperature kinetically inhibits dimerization and trimerization. |
| Atmosphere | Dry Nitrogen or Argon | Displaces atmospheric moisture. Isocyanates react with water vapor in seconds. |
| Container | Glass with PTFE liner or Schlenk Flask | Avoids leaching. Parafilm alone is insufficient for long-term storage; use electrical tape over the cap or a secondary desiccator. |
| Stabilizer | None usually required (if pure) | Note: Some bulk industrial isocyanates use 0.01% Benzoyl Chloride to neutralize basic impurities, but for lab-scale this compound, cold/inert storage is standard. |
Module 3: Handling Protocols (The "No-Touch" Technique)
Direct pouring is the leading cause of reagent failure. Moisture from the air enters the bottle as liquid leaves.
Protocol: Anhydrous Transfer
Equipment: Schlenk line, Nitrogen balloon, dry syringe/needle.
-
Equilibrate: Remove the bottle from the fridge and allow it to warm to room temperature before opening .
-
Why? Opening a cold bottle condenses atmospheric moisture directly into the reagent.
-
-
Purge: Insert a needle connected to an inert gas line (low pressure) into the septum (if available) or flush the headspace immediately upon opening.
-
Withdraw: Use a dry, nitrogen-flushed syringe to withdraw the required volume.
-
Backfill: If not using a continuous line, immediately backfill the bottle with dry nitrogen before resealing.
-
Seal: Wrap the cap junction with electrical tape or Parafilm M immediately.
Module 4: Troubleshooting & FAQs
Q1: My this compound has a white solid at the bottom. Is it ruined?
-
Diagnosis: This is likely dialkyl urea , formed by moisture contamination (See Figure 1, Pathway A).
-
Solution:
-
If <5% solid: You can filter the supernatant under an inert atmosphere using a syringe filter (PTFE membrane). The liquid is likely still usable, though the titer (concentration) will be slightly lower.
-
If >10% solid or "chunky": Discard.[1] The formation of amine impurities will interfere with sensitive nucleophilic additions.
-
Q2: The liquid has turned viscous and yellow, but no white solid is visible.
-
Diagnosis: This indicates thermal oligomerization (trimerization) or oxidation.
-
Cause: Storage at room temperature or exposure to light/heat.
-
Solution: Irreversible. Distillation (BP 67-68°C @ 11 mmHg) may recover monomeric material, but it is hazardous due to potential rapid decomposition of the residue. Recommendation: Discard.
Q3: Can I use a rotary evaporator to remove excess this compound?
-
Answer: Yes, but with extreme caution.
-
Risk: Isocyanates are volatile and toxic (Lachrymator).
-
Protocol: Use a trap cooled with dry ice/acetone between the rotavap and the pump. Do not heat the water bath above 40°C. Treat the distillate with methanol to quench it before disposal.
Q4: How do I safely quench/dispose of old material?
-
Protocol: Do not pour down the drain.
-
Dilute the isocyanate in a non-reactive solvent (e.g., toluene or dichloromethane).
-
Slowly add an excess of Methanol or Ethanol . This converts the isocyanate into a stable urethane (carbamate).
-
Allow to stand for 1 hour.
-
Dispose of the resulting carbamate solution as organic waste.
-
Module 5: Emergency Decision Tree
Use this workflow to determine if your reagent is fit for experiment.
Caption: Figure 2. Decision matrix for evaluating reagent quality prior to synthesis.
References
-
Organic Syntheses. (2004). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, Vol. 81, p. 254. (Note: Discusses stability of related isocyano/isocyanato species). Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for Ethyl Isocyanatoacetate Reactions
Introduction: The Critical Role of Catalyst Loading
Ethyl isocyanatoacetate is a valuable and highly reactive building block in pharmaceutical and materials science. Its dual functionality—a reactive isocyanate and an ester group—allows for a diverse range of chemical transformations, including cycloadditions, urethane formation, and aminolysis.[1] However, this reactivity also presents a significant challenge: controlling the reaction to favor the desired product over a multitude of potential side reactions.
The key to unlocking the synthetic potential of this compound lies in the precise optimization of catalyst loading. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive loading can accelerate undesired pathways, leading to complex product mixtures and reduced yields.[2][3] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and optimizing catalyst loading for your specific application. It is designed for researchers and drug development professionals to navigate the complexities of these reactions with confidence.
Section 1: Troubleshooting Sluggish or Incomplete Reactions
FAQ 1: My reaction with this compound is extremely slow or has stalled. Should I simply increase the catalyst loading?
Answer: While intuitively it seems that adding more catalyst should increase the reaction rate, this is not always the best or most effective solution. Before increasing the catalyst loading, it's crucial to understand the underlying cause of the low reactivity.
Causality Explained: Increasing catalyst concentration generally provides more active sites for reactants, which can accelerate the reaction.[4][5] However, there is often an optimal catalyst concentration beyond which the rate no longer increases or may even decrease due to factors like catalyst aggregation or inhibition.[4] Furthermore, simply adding more catalyst without addressing other potential issues can be a costly and inefficient approach.
Troubleshooting Workflow:
-
Verify Reagent Quality:
-
This compound: Isocyanates are highly sensitive to moisture.[6][7] Adventitious water can react with the isocyanate to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. This amine can then react with another molecule of this compound to form a highly insoluble urea byproduct, consuming your starting material.[8] Ensure your this compound is of high purity and has been stored under anhydrous conditions.
-
Solvent: Ensure your solvent is rigorously dried. For sensitive reactions, it's best to use freshly distilled solvent from an appropriate drying agent.[8]
-
Other Reagents: Ensure all other starting materials are pure and free of contaminants that could poison the catalyst.
-
-
Assess Catalyst Activity:
-
Catalyst Deactivation: Has your catalyst been exposed to air or moisture? Some catalysts, particularly certain metal complexes, can be deactivated by these elements.[9]
-
Run a Control Reaction: If you have a reliable positive control reaction for your catalyst, run it to ensure the catalyst itself is active.
-
-
Evaluate Reaction Conditions:
-
Temperature: Many reactions require an optimal temperature range. Too low a temperature can result in a slow reaction, while too high a temperature can lead to decomposition or side reactions.
-
Concentration: Ensure your reactant concentrations are appropriate for the reaction.
-
Decision Workflow for Catalyst Loading Adjustment:
Caption: Protocol for catalyst loading screening.
Section 4: Catalyst Selection and Mechanistic Considerations
FAQ 4: How do I choose the right type of catalyst for my reaction?
Answer: The choice of catalyst depends heavily on the specific transformation you are trying to achieve. This compound can participate in various reactions, and different catalysts will favor different pathways.
Catalyst Classes and Their Applications:
-
Lewis Bases (e.g., DBU, DMAP, tertiary amines): These are commonly used for reactions involving nucleophilic attack on the isocyanate group. [10][11]They typically function by activating a nucleophile (e.g., an alcohol) through deprotonation, making it more reactive towards the electrophilic isocyanate. DBU is a particularly effective and versatile catalyst for a range of transformations. [10]
-
Lewis Acids (e.g., ZnCl₂, Cu(OTf)₂, Sc(OTf)₃): Lewis acids activate the isocyanate group by coordinating to the oxygen or nitrogen atom, making the carbonyl carbon more electrophilic. This is often beneficial for cycloaddition reactions or reactions with less reactive nucleophiles. [12]
-
Organometallic Catalysts (e.g., Tin, Silver, Zirconium complexes): These catalysts can operate through various mechanisms. Dibutyltin dilaurate (DBTDL) is a classic catalyst for urethane formation, though its use is becoming less common due to environmental concerns. [13]Silver catalysts, often in conjunction with chiral ligands, are effective for asymmetric aldol-type reactions of isocyanoacetates. [14]Zirconium complexes have shown promise for selectively catalyzing the isocyanate-hydroxyl reaction in the presence of water. [9] Simplified Mechanistic Pathways:
Caption: Contrasting Lewis Base and Lewis Acid activation.
When selecting a catalyst, consult the literature for precedents with similar substrates and transformations. If no direct analogue exists, screening a small panel of catalysts from different classes is a prudent starting point.
References
- International Research Journal. (n.d.). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- International Research Journal. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- ResearchGate. (2025, August 8). (PDF) Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya.
- Reddit. (2021, November 15). Effect of Catalysts on Selectivity.
- Unknown Source. (2025, August 27).
- Eindhoven University of Technology Research Portal. (2023, May 19). Catalysts for Isocyanate Cyclotrimerization.
- Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.
- ResearchGate. (2025, August 6). Effect of catalysts on the reaction of an aliphatic isocyanate and water.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- ACS Publications. (2026, February 7). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands | The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Isocyanate.
- PCI Magazine. (2000, September 26). Troubleshooting Metal Catalyzed Urethane Systems.
- Google Patents. (n.d.). US4026875A - Method for deactivating the catalyst in a polyurethane prepolymer.
- ResearchGate. (n.d.). (PDF) Catalysts for Isocyanate Cyclotrimerization.
- Taylor & Francis Online. (n.d.). A review on DBU-mediated organic transformations.
- ACS Publications. (n.d.). Kinetic Understanding of Catalytic Selectivity and Product Distribution of Electrochemical Carbon Dioxide Reduction Reaction | JACS Au.
- ResearchGate. (2025, August 9). A review on DBU-mediated organic transformations.
- BenchChem. (n.d.). Technical Support Center: Isocyanate Reaction Troubleshooting.
- LibreTexts. (2022, August 11). 10.3: Effects of Temperature, Concentration, and Catalysts on Reaction Rates.
- hangdachem.com. (2023, October 21). Elimination reaction and isomerization reaction of DBU.
- Santa Cruz Biotechnology. (n.d.). Ethyl isocyanoacetate.
- The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reacti.
- ResearchGate. (2025, August 6). (PDF) A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.
- Wikipedia. (n.d.). Ethyl cyanoacetate.
- ResearchGate. (2021, April 2). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates.
- National Institutes of Health. (n.d.). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform.
- National Institutes of Health. (n.d.). This compound | C5H7NO3 | CID 76283.
- AWS. (n.d.). Mild and Efficient DBU-Catalyzed Amidation of Cyanoacetates.
- National Institutes of Health. (n.d.). Ethyl isocyanate | C3H5NO | CID 8022.
- ResearchGate. (n.d.). (PDF) Ethyl Cyanoacetate Reactions.
- BenchChem. (n.d.). Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide to its Reactivity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. interesjournals.org [interesjournals.org]
- 3. interesjournals.org [interesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Isocyanate - Wikipedia [en.wikipedia.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. wernerblank.com [wernerblank.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pcimag.com [pcimag.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Ethyl Isocyanatoacetate Reactions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with ethyl isocyanatoacetate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered during the reaction work-up and purification process. The advice herein is grounded in established chemical principles and practical laboratory experience to ensure both success and safety in your experimental work.
Section 1: Safety & Handling First
Before initiating any experiment, it is critical to understand the hazards associated with this compound.
Question: What are the primary hazards of this compound and what are the essential safety precautions?
Answer: this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
Primary Hazards: It is classified as a combustible liquid, harmful if swallowed, and causes skin and serious eye irritation.[1] Crucially, it is a respiratory and skin sensitizer, meaning repeated exposure can lead to allergic reactions, asthma-like symptoms, or breathing difficulties.[1][2][3] It is also a lachrymator, a substance that irritates the eyes and causes tearing.[4][5]
-
Incompatible Materials: Isocyanates are highly reactive towards nucleophiles. Avoid contact with water, alcohols, amines, acids, strong bases, and strong oxidizing agents.[2][3][5][6] Reaction with water is particularly problematic as it generates carbon dioxide gas, which can lead to pressure buildup in sealed vessels.[6]
-
Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.[4][7][8]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or viton are often recommended; avoid latex), safety goggles or a face shield, and a lab coat.[2][4][6]
-
Use an inert atmosphere (e.g., nitrogen or argon) for reactions and storage to prevent degradation from atmospheric moisture.[2][5]
-
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible substances.[4][6] For long-term stability and to maintain quality, refrigeration (2-8°C) under a nitrogen atmosphere is recommended.[2][4][5] The neat compound can decompose over time at room temperature.[7][9]
Section 2: General Work-up Procedures & FAQs
This section addresses common questions regarding the work-up of reactions where this compound is a reactant, typically in the synthesis of ureas (with amines) and carbamates (with alcohols).
Question: My reaction with an amine/alcohol appears complete by TLC/LCMS. What is a standard aqueous work-up procedure?
Answer: A standard work-up aims to quench any remaining isocyanate, remove water-soluble reagents and byproducts, and isolate the desired product in an organic solvent.[10] The general sequence is Quench → Extract → Wash → Dry → Concentrate.
Below is a decision workflow for a typical work-up.
Caption: General Aqueous Work-up Workflow.
Question: Why is quenching necessary and what should I use?
Answer: Quenching is a critical step to safely destroy any unreacted, hazardous this compound. Adding a scavenger reagent converts it into a stable, less reactive derivative that can be easily separated during the work-up. The choice of quenching agent is key and depends on the properties of your desired product.
| Quenching Agent | Resulting Byproduct | Separation Considerations |
| Methanol | Methyl carbamate | Generally soluble in many organic solvents and water. Often easily removed by chromatography. |
| Isopropanol | Isopropyl carbamate | Similar to methyl carbamate, but slightly more lipophilic. |
| Diethylamine | Diethylurea | More lipophilic than the carbamates above; may require chromatography for removal. |
| Ammonia (in solution) | Unsubstituted urea | Often has low solubility in common organic solvents and may precipitate, but can be challenging to handle. |
Causality: The goal is to choose a quenching agent that forms a byproduct with solubility characteristics different from your desired product. For example, if your product is highly nonpolar, using methanol to create a more polar methyl carbamate byproduct is a logical choice, as the byproduct may be partially removed during aqueous washes and will separate well on normal-phase silica gel chromatography.
Question: After quenching, my product precipitated from the reaction solvent. What should I do?
Answer: This is a common and often favorable outcome, especially in the synthesis of ureas, which can have limited solubility. This scenario allows for a simpler, non-extractive work-up.
Protocol: Work-up by Precipitation/Filtration
-
Ensure Complete Precipitation: Cool the reaction mixture in an ice bath to maximize the precipitation of your product.
-
Isolate by Filtration: Collect the solid product using vacuum filtration (e.g., with a Büchner funnel).
-
Wash the Solid: Wash the filter cake sequentially with appropriate cold solvents. The goal is to wash away impurities without dissolving the product. A typical sequence might be:
-
A small amount of the cold reaction solvent to remove soluble starting materials.
-
A non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.
-
-
Dry the Product: Dry the collected solid under high vacuum to remove residual solvents.
-
Assess Purity: Check the purity of the isolated solid (e.g., by NMR, LCMS). If impurities remain, the filtrate can be subjected to a standard aqueous work-up to recover any dissolved product, and the solid may require recrystallization or chromatographic purification.
Section 3: Troubleshooting Guide
Problem: My yield is low, and I've isolated a significant amount of a white, insoluble solid that is not my product.
Cause: This is the classic sign of moisture contamination. This compound reacts with water to form an unstable carbamic acid, which rapidly decarboxylates to produce an amine intermediate (glycine ethyl ester). This amine is highly nucleophilic and reacts with another molecule of this compound to form an unwanted, symmetrically substituted urea byproduct, which is often insoluble and precipitates from the reaction.
Caption: Pathway for Urea Byproduct Formation from Moisture.
Solution:
-
Prevention: The most effective solution is prevention. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and run the reaction under an inert atmosphere (nitrogen or argon).
-
Separation: The urea byproduct is often very insoluble. It can sometimes be removed by filtering the reaction mixture (if the desired product is soluble). If both the product and byproduct are soluble, purification will require column chromatography. The urea is typically very polar and will have low mobility on silica gel.
Problem: I'm having trouble removing the reaction solvent (e.g., DMF, DMSO) during work-up.
Cause: High-boiling, polar aprotic solvents are not efficiently removed by standard aqueous extraction or rotary evaporation.
Solutions:
-
Aqueous Washes: For DMSO, multiple washes with ice-cold water or brine can effectively remove it from an organic layer (e.g., dichloromethane or ethyl acetate).[7] This method is effective because DMSO is fully miscible with water.
-
Azeotropic Removal: For solvents like DMF, after the main work-up, the crude product can be dissolved in a solvent that forms an azeotrope with the residual high-boiling solvent (e.g., toluene or heptane) and concentrated again on a rotary evaporator. Repeating this process 2-3 times can effectively remove the trace solvent.
-
Lyophilization (Freeze-Drying): If the product is stable and non-volatile, dissolving the crude material in a mixture of water and a solvent like acetonitrile or 1,4-dioxane and then freeze-drying can remove residual high-boiling solvents.
Problem: An emulsion formed during my liquid-liquid extraction and the layers will not separate.
Cause: Emulsions are common when the organic and aqueous layers have similar densities or when surfactants or finely divided solids are present. This is a frequent issue when using solvents like dichloromethane or ethyl acetate.[9][10]
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion and force separation.[10]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. This can help to break up the microscopic droplets causing the emulsion.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period (15-60 minutes) will allow the layers to separate.
-
Change Solvent: If emulsions are a persistent problem, consider using a less water-miscible extraction solvent than ethyl acetate, such as methyl tert-butyl ether (MTBE).
Section 4: Detailed Protocols
Protocol 1: Standard Aqueous Work-up for Urea Synthesis
This protocol assumes the reaction was performed in an anhydrous aprotic solvent (e.g., THF, Dichloromethane) and the final urea product is soluble in the extraction solvent.
Materials:
-
Reaction mixture
-
Methanol (for quenching)
-
Ethyl acetate (or other suitable extraction solvent)
-
Deionized water
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, flasks, rotary evaporator
Procedure:
-
Reaction Quenching: Cool the reaction vessel to 0 °C in an ice bath. Slowly add methanol (approx. 5-10 equivalents relative to the starting isocyanate) to quench any unreacted this compound. Stir for 15-20 minutes at 0 °C.
-
Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: a. Transfer the residue to a separatory funnel using ethyl acetate and deionized water. b. Shake the funnel vigorously, venting frequently to release any pressure. c. Allow the layers to separate and drain the lower aqueous layer. d. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic layer.[10]
-
Drying: a. Drain the washed organic layer into an Erlenmeyer flask. b. Add a suitable amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing, indicating all water has been absorbed.[10] c. Allow the mixture to stand for 10-15 minutes.
-
Filtration and Concentration: a. Filter the organic solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. b. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material as necessary, typically by flash column chromatography or recrystallization.
References
-
Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021-09-27). [Link]
-
Le, H. V., & Ganem, B. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 2012 , 89, 404. [Link]
-
Le, H. V., & Ganem, B. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (PDF) [Link]
-
Shokri, A., et al. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega, 2018 , 3(7), 7338-7345. [Link]
-
Fisher Scientific. This compound Safety Data Sheet (2). [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. synquestlabs.com [synquestlabs.com]
- 4. aksci.com [aksci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: Ethyl Isocyanatoacetate vs. Methyl Isocyanatoacetate
This guide provides an in-depth technical comparison between Ethyl Isocyanatoacetate (EIA) and Mthis compound (MIA) , designed for researchers in medicinal chemistry and organic synthesis.
Executive Summary
This compound (EIA) and Mthis compound (MIA) are bifunctional reagents containing both a reactive isocyanate group (–N=C=O) and an ester moiety. They are critical building blocks for the synthesis of hydantoins , ureas , and peptidomimetics .
-
The Verdict: This compound (EIA) is the industry standard due to its favorable balance of stability, lower volatility, and slightly better safety profile regarding metabolic byproducts (ethanol vs. methanol).
-
The Alternative: Mthis compound (MIA) is preferred when atom economy is a priority or when the subsequent ester hydrolysis requires milder conditions due to reduced steric hindrance.
Physicochemical Profile
The following table contrasts the fundamental properties of both reagents. Note the similarity in boiling points under reduced pressure, implying comparable volatility risks.
| Feature | This compound (EIA) | Mthis compound (MIA) |
| CAS Number | 2949-22-6 | 30988-17-1 |
| Formula | C₅H₇NO₃ | C₄H₅NO₃ |
| Molecular Weight | 129.11 g/mol | 115.09 g/mol |
| Density | 1.151 g/mL (25 °C) | ~1.13 g/mL (Predicted) |
| Boiling Point | 67–68 °C @ 11 mmHg | ~73 °C @ 19 Torr |
| Atom Economy | Lower (Ethyl group mass) | Higher (Methyl group mass) |
| Metabolic Byproduct | Ethanol (Less Toxic) | Methanol (Toxic) |
Mechanistic & Synthetic Insight
Reactivity Profiles
Both compounds exhibit dual reactivity. The isocyanate carbon is highly electrophilic and reacts rapidly with nucleophiles (amines, alcohols) to form ureas or carbamates. The ester group serves as a latent electrophile for cyclization.
-
Steric Hindrance: The methyl group in MIA is smaller than the ethyl group in EIA. Consequently, the ester carbonyl in MIA is more accessible to nucleophilic attack during hydrolysis or cyclization steps.
-
Hydrolysis Rate: MIA generally undergoes saponification faster than EIA. If your synthetic route involves a difficult hydrolysis step of the resulting hydantoin or urea, MIA may offer a kinetic advantage.
Pathway Visualization
The diagram below illustrates the divergent pathways for these reagents: Path A leads to linear urea derivatives, while Path B (under acidic/basic conditions) drives cyclization to the hydantoin core.
Caption: Bifurcated reactivity pathway showing urea formation followed by either direct cyclization to hydantoin or hydrolysis.
Experimental Protocols
Protocol A: Synthesis of N-Substituted Glycine Ureas
This protocol is self-validating; the disappearance of the isocyanate peak (~2270 cm⁻¹) in IR spectroscopy confirms reaction completion.
Reagents:
-
Amine substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
Procedure:
-
Setup: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0 °C. Add this compound (1.1 mmol) dropwise via syringe to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Checkpoint: Monitor by TLC (visualize with ninhydrin for amine consumption) or IR (disappearance of N=C=O stretch).
-
-
Workup: Evaporate the solvent under reduced pressure. The resulting urea is often pure enough for the next step. If necessary, purify via recrystallization (EtOH/Hexane) or flash chromatography.
Protocol B: "One-Pot" Cyclization to Hydantoins
This method leverages the ester group's reactivity to close the ring, releasing alcohol (Ethanol for EIA, Methanol for MIA).
Differentiation Note: If using MIA , the cyclization often proceeds faster or at lower temperatures due to the better leaving group ability of methoxide vs. ethoxide in this specific context.
Procedure:
-
Urea Formation: Perform Protocol A in ethanol (for EIA) or methanol (for MIA). Do not isolate the urea.
-
Cyclization: Add concentrated HCl (approx. 20% v/v relative to solvent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (60–80 °C) for 2–6 hours.
-
Isolation: Cool the mixture. The hydantoin often precipitates upon cooling or adding water. Filter and wash with cold water/ether.
Safety & Handling (Crucial)
Both compounds are lachrymators and potent sensitizers .
| Hazard Category | Precautionary Measure |
| Inhalation | Use ONLY in a functioning fume hood. Vapors can cause severe respiratory sensitization (asthma-like symptoms). |
| Skin Contact | Wear nitrile gloves (double-gloving recommended). Isocyanates react with skin proteins. |
| Moisture Sensitivity | Store at 2–8 °C under inert gas. Both react with water to evolve CO₂, causing pressure buildup in sealed vials. |
| Spill Cleanup | Do not wipe with water. Use a neutralizing solution (e.g., 5% ammonia, 10% isopropyl alcohol, water). |
Expert Tip: If you are developing a drug candidate for scale-up, EIA is generally preferred by process chemists because the byproduct (ethanol) is a Class 3 solvent (low toxicity), whereas methanol (from MIA) is a Class 2 solvent (limited usage) in pharmaceutical guidelines.
References
-
ChemicalBook. (2025).[1] this compound Properties and CAS 2949-22-6. Retrieved from
-
National Institutes of Health (NIH). (2025). This compound - PubChem Compound Summary. Retrieved from
-
ChemicalBook. (2025).[1] Methyl 2-isocyanatoacetate Properties and CAS 30988-17-1. Retrieved from
-
Organic Chemistry Portal. (2024). Synthesis of Hydantoins. Retrieved from
-
Hoelzel Biotech. (2015). Safety Data Sheet: Mthis compound. Retrieved from
Sources
A Senior Application Scientist's Guide to the Synthesis of Ethyl Isocyanatoacetate: A Comparative Study
For the discerning researcher, scientist, or drug development professional, the selection of a synthetic route is a critical decision governed by considerations of yield, purity, scalability, safety, and cost. Ethyl isocyanatoacetate, a valuable bifunctional building block in organic synthesis, is no exception. Its dual reactivity, stemming from the isocyanate and ester moieties, makes it a prized precursor for a diverse array of heterocyclic compounds and peptidomimetics. This guide provides an in-depth, objective comparison of the most prevalent methods for its synthesis, grounded in experimental data and mechanistic understanding to empower you to make the most informed choice for your laboratory's needs.
Introduction to Synthetic Strategies
The synthesis of this compound (O=C=N-CH₂-CO₂Et) primarily revolves around the formation of the isocyanate functional group from a glycine ethyl ester backbone. The methods can be broadly categorized into three main strategies: the dehydration of a formamide precursor, the use of phosgene or its safer surrogates, and the rearrangement of an acyl azide. A fourth, less common but high-yielding method, involves the direct oxidation of the corresponding isonitrile. Each approach presents a unique set of advantages and challenges, which we will explore in detail.
Method 1: Dehydration of N-Formylglycine Ethyl Ester
This is arguably the most common and well-documented approach, involving a two-step process: the formylation of glycine ethyl ester followed by dehydration. The choice of dehydrating agent in the second step is the key variable.
Step 1: Synthesis of N-Formylglycine Ethyl Ester
The necessary precursor, N-formylglycine ethyl ester, is typically prepared by the formylation of glycine ethyl ester hydrochloride.
Experimental Protocol: Formylation of Glycine Ethyl Ester Hydrochloride [1]
-
A suspension of glycine ethyl ester hydrochloride (0.50 mole) in methyl formate (250 mL) is prepared in a round-bottomed flask equipped with a mechanical stirrer and reflux condenser.
-
The suspension is heated to reflux, and triethylamine (0.54 mole) is added.
-
The mixture is maintained at reflux for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the triethylamine hydrochloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield N-formylglycine ethyl ester as a clear oil.
-
Rationale: The triethylamine acts as a base to neutralize the hydrochloride salt, liberating the free amine of glycine ethyl ester, which then acts as a nucleophile, attacking the carbonyl carbon of methyl formate. The reaction is driven to completion by using an excess of the formylating agent and allowing for a sufficient reaction time at reflux.
Step 2A: Dehydration using Phosphorus Oxychloride (POCl₃)
A classic and effective method for the dehydration step.
Experimental Protocol: POCl₃ Dehydration [1]
-
N-formylglycine ethyl ester (0.50 mole) and triethylamine (1.23 moles) are dissolved in dichloromethane (500 mL) in a three-necked flask under a nitrogen atmosphere.
-
The solution is cooled to 0°C in an ice-salt bath.
-
Phosphorus oxychloride (0.50 mole) is added dropwise, maintaining the temperature at 0°C.
-
The reaction mixture is stirred at 0°C for an additional hour.
-
The cooling bath is switched to an ice-water bath, and a solution of anhydrous sodium carbonate (100 g) in water (400 mL) is added dropwise, keeping the internal temperature between 25-30°C.
-
The biphasic mixture is stirred for 30 minutes, followed by the addition of water to bring the aqueous layer volume to 1 L.
-
The layers are separated, and the aqueous layer is extracted twice with dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford this compound.
-
Mechanistic Insight: The reaction proceeds via the activation of the formyl oxygen by POCl₃, forming a reactive intermediate. Triethylamine then acts as a base to abstract a proton, facilitating an elimination reaction that results in the formation of the isocyanate and inorganic phosphate byproducts. The aqueous workup is crucial for quenching the excess POCl₃ and removing the water-soluble salts.
Step 2B: Dehydration using Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) is a solid, safer-to-handle alternative to gaseous phosgene. This method is particularly amenable to modern flow chemistry setups.
Experimental Protocol: Triphosgene Dehydration (Flow Synthesis) [2][3]
-
Prepare Stock Solutions:
-
Solution A: N-formylglycine ethyl ester (1 M), diisopropylethylamine (DIPEA, 2 M), and 4-dimethylaminopyridine (DMAP, 0.3 M) in dry dichloromethane (DCM).
-
Solution B: Triphosgene (0.33 M) in dry DCM.
-
-
Flow Reactor Setup: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each) into a T-mixer.
-
The combined stream is directed through a coil reactor (e.g., 15 mL volume) at ambient temperature. A residence time of approximately 15-20 minutes is typically sufficient for complete conversion.
-
The output stream containing this compound can be used directly in a subsequent telescoped reaction or collected for workup and purification.
-
Workup (if required): The reaction mixture is typically washed with water to remove amine salts. The organic layer is then dried and concentrated. Purification is achieved by vacuum distillation.
-
Causality: Triphosgene, in the presence of a tertiary amine base, dissociates to form phosgene in situ. DMAP acts as a nucleophilic catalyst, accelerating the reaction. The flow setup offers excellent control over reaction parameters (temperature, residence time) and enhances safety by minimizing the accumulation of hazardous intermediates.
Method 2: Phosgenation of Glycine Ethyl Ester Hydrochloride
This method directly converts the amine functionality into an isocyanate using a phosgene equivalent, bypassing the need for a formylation step.
Experimental Protocol: Direct Phosgenation with Triphosgene [4][5]
-
A biphasic mixture is prepared with glycine ethyl ester hydrochloride (25.5 mmol) in dichloromethane (100 mL) and saturated aqueous sodium bicarbonate (100 mL) in a three-necked flask.
-
The mixture is cooled in an ice bath with vigorous stirring.
-
Triphosgene (8.42 mmol, ~0.33 equivalents) is added in a single portion.
-
The reaction is stirred in the ice bath for 15 minutes.
-
The mixture is transferred to a separatory funnel, and the organic layer is collected.
-
The aqueous layer is extracted three times with small portions of dichloromethane.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The product is purified by distillation (e.g., Kugelrohr) to yield pure this compound.
-
Expertise & Experience: The biphasic condition is key. The sodium bicarbonate neutralizes the HCl released from the starting material and generated during the reaction, allowing the free amine to react with the phosgene generated in situ from triphosgene. This method is rapid and avoids a separate formylation step, but requires careful handling of the highly toxic phosgene equivalent.
Method 3: Oxidation of Ethyl 2-Isocyanoacetate
This elegant method provides a high-yielding route from the corresponding isonitrile. It is a true non-phosgene approach.
Experimental Protocol: Isonitrile Oxidation [6]
-
A solution of ethyl 2-isocyanoacetate (60.8 mmol) in dry dichloromethane (60 mL) is prepared in a round-bottomed flask under a nitrogen atmosphere.
-
Anhydrous dimethyl sulfoxide (DMSO, 76 mmol) is added via syringe.
-
The solution is cooled to -78°C using a dry ice/acetone bath.
-
Trifluoroacetic anhydride (6.2 mmol) is added dropwise over 5 minutes.
-
The solution is stirred at -78°C for 5 minutes, then the cooling bath is removed, and the mixture is allowed to warm to room temperature over 1 hour.
-
Reaction completion can be confirmed by IR spectroscopy (disappearance of the isonitrile stretch at ~2164 cm⁻¹ and appearance of the isocyanate stretch at ~2255 cm⁻¹).
-
The reaction mixture is concentrated by rotary evaporation.
-
The residue is redissolved in ice-cold dichloromethane and washed three times with ice-cold deionized water.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under high vacuum to afford the product as a dark brown oil.
-
Mechanistic Rationale: This reaction is a trifluoroacetic anhydride-catalyzed oxidation. The anhydride activates the DMSO, which is then attacked by the nucleophilic isonitrile carbon. A subsequent rearrangement and elimination sequence yields the isocyanate, dimethyl sulfide, and regenerates the catalyst. The low temperature is critical for controlling the reaction rate and preventing side reactions. The aqueous workup effectively removes the DMSO.
Method 4: Curtius Rearrangement
The Curtius rearrangement is a classic transformation that converts an acyl azide into an isocyanate with the loss of nitrogen gas.[7][8] For this compound, the precursor would be derived from ethyl hydrogen malonate.
Conceptual Workflow: Curtius Rearrangement
-
Activation: Ethyl hydrogen malonate is first converted to a reactive acyl derivative, such as an acyl chloride (using, e.g., oxalyl chloride or thionyl chloride) or a mixed anhydride.
-
Azide Formation: The activated acyl species is then reacted with an azide source, typically sodium azide or diphenylphosphoryl azide (DPPA), to form ethyl malonyl azide.[9]
-
Rearrangement: The acyl azide is heated in an inert solvent (e.g., toluene or benzene). It undergoes a concerted rearrangement, extruding dinitrogen gas and forming the this compound product.[10]
-
Trustworthiness: This method is powerful as it proceeds with complete retention of stereochemistry at the migrating group. However, the synthesis and handling of acyl azides, which can be explosive, require significant care and appropriate safety measures. Using DPPA allows for a one-pot procedure from the carboxylic acid, which avoids the isolation of the potentially hazardous acyl azide.[9] A detailed, high-yield protocol specifically for this compound via this route is not as commonly cited as the other methods, suggesting it may be less favored in practice.
Comparative Analysis
| Feature | Dehydration (POCl₃) | Dehydration (Triphosgene) | Direct Phosgenation (Triphosgene) | Isonitrile Oxidation | Curtius Rearrangement |
| Starting Material | N-Formylglycine ethyl ester | N-Formylglycine ethyl ester | Glycine ethyl ester HCl | Ethyl 2-isocyanoacetate | Ethyl hydrogen malonate |
| Key Reagents | POCl₃, Triethylamine | Triphosgene, DIPEA, DMAP | Triphosgene, NaHCO₃ | DMSO, Trifluoroacetic anhydride | DPPA or NaN₃ |
| Reported Yield | Good (e.g., 79-94% for formylation, then dehydration yield)[1] | High (quantitative in flow)[2] | High (e.g., 95-98% for similar substrates)[5] | Excellent (96-97%)[6] | Variable, often good to high[9] |
| Scalability | Good | Excellent, especially in flow | Good | Moderate | Moderate |
| Safety Concerns | POCl₃ is corrosive and water-reactive. | Triphosgene is highly toxic (phosgene source). | Triphosgene is highly toxic. | Dimethyl sulfide byproduct has a strong odor. | Acyl azides can be explosive. DPPA is toxic. |
| Key Advantages | Well-established, reliable. | High yield, amenable to flow chemistry. | Fewer steps than dehydration. | Very high yield, mild conditions. | True non-phosgene route. |
| Key Disadvantages | Two-step process from glycine ester. | Toxicity of triphosgene. | Toxicity of triphosgene. | Availability/cost of isonitrile starting material. | Potential hazard of azide intermediates. |
Visualization of Synthetic Pathways
Logical Flow of Synthesis Decision
Caption: Decision matrix for selecting a synthetic route.
General Experimental Workflow
Caption: A generalized experimental workflow for synthesis.
Conclusion and Recommendations
The synthesis of this compound is a well-trodden path with several reliable methods available to the modern chemist.
-
For reliability, scalability, and a wealth of literature support , the dehydration of N-formylglycine ethyl ester is the premier choice. The use of triphosgene in a flow chemistry setup represents the state-of-the-art for this approach, offering high yields and enhanced safety.[2][3] The phosphorus oxychloride method remains a robust and effective alternative for batch synthesis.[1]
-
For speed and atom economy , direct phosgenation with a surrogate like triphosgene is highly effective, as it circumvents the need for the formylation step.[5] However, this advantage must be weighed against the significant hazards of handling phosgene equivalents.
-
For highest reported yield under mild, non-phosgene conditions , the oxidation of ethyl 2-isocyanoacetate is an outstanding, albeit potentially more expensive, option contingent on the availability of the isonitrile starting material.[6]
-
The Curtius rearrangement offers a true phosgene-free pathway from a readily available starting material class but is less commonly documented for this specific target and carries its own set of safety considerations regarding azide intermediates.[7][8]
Ultimately, the optimal method is contingent upon the specific requirements of the project, available laboratory infrastructure (e.g., flow reactors), and the comfort level of the researcher with handling the requisite hazardous materials. This guide has aimed to provide the necessary data and expert context to facilitate that critical decision.
References
-
Organic Syntheses Procedure. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Available at: [Link]
-
Organic Syntheses Procedure. ethyl (1-phenylethylidene)cyanoacetate. Available at: [Link]
-
Curtius, T. (1885). Ueber die Einwirkung von Hydrazinhydrat auf Salpetersäureaethylester und über die smidoderivate der Salpetersäure. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283-1285. Available at: [Link]
-
Organic Syntheses Procedure. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Available at: [Link]
-
Baumann, M., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. The Journal of Organic Chemistry, 80(21), 10682-10691. Available at: [Link]
-
Wikipedia. Curtius rearrangement. Available at: [Link]
-
Le, H. V., & Ganem, B. (2011). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 404-408. Available at: [Link]
-
Le, H. V., & Ganem, B. (2011). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. ResearchGate. Available at: [Link]
-
Baumann, M., et al. (2015). Flow Synthesis of Ethyl Isocyanoacetate Enabling the Telescoped Synthesis of 1,2,4-Triazoles and Pyrrolo-[1,2-c]pyrimidines. Supporting Information. Available at: [Link]
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205. Available at: [Link]
-
Hartman, G. D., & Weinstock, L. M. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, 67, 222. Available at: [Link]
-
University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available at: [Link]
-
NIST WebBook. This compound. Available at: [Link]
-
Kumar, V., et al. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Medicinal Chemistry, 12(5), 419-436. Available at: [Link]
-
University of Georgia Office of Research. Diphenylphosphonic azide - SAFETY DATA SHEET. Available at: [Link]
-
Reddit. Using triphosgene safety precautions. Available at: [Link]
-
Wikipedia. Curtius rearrangement. Available at: [Link]
-
Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. Available at: [Link]
-
NROChemistry. Curtius Rearrangement. Available at: [Link]
-
University of Georgia Office of Research. DiphenylPhosphorylAzide-26386-88-9.docx. Available at: [Link]
Sources
- 1. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]
- 2. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 3. Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]
- 7. Curtius Rearrangement [organic-chemistry.org]
- 8. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 9. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
Technical Guide: Comparative Synthesis of Ethyl Isocyanatoacetate
Executive Summary
Ethyl isocyanatoacetate (CAS: 2949-22-6) is a critical bifunctional building block in medicinal chemistry, extensively used for introducing the glycine motif into ureas and carbamates. This guide evaluates the three primary synthetic routes: Triphosgene-mediated carbonylation , Phosgenation , and the Curtius Rearrangement .
The Verdict:
-
For Laboratory Scale (<100g): The Triphosgene route is the superior choice. It offers the highest yields (85–95%) and eliminates the need for handling gaseous phosgene, though it still requires rigorous safety protocols for in situ phosgene generation.
-
For Non-Phosgene Labs: The Curtius Rearrangement using DPPA is the most reliable alternative (Yield: 75–85%), avoiding phosgene entirely but introducing azide-related process safety considerations.
-
For Industrial Scale: Direct Phosgenation remains the economic standard despite extreme toxicity hazards.
Part 1: Comparative Analysis of Synthesis Routes
Triphosgene-Mediated Carbonylation (The Laboratory Standard)
This method utilizes bis(trichloromethyl) carbonate (Triphosgene) , a crystalline solid that acts as a "solid phosgene" equivalent. It is safer to weigh and handle than gaseous phosgene but decomposes to release phosgene in situ upon reaction with nucleophiles or heating.
-
Precursor: Ethyl glycinate hydrochloride.
-
Mechanism: Nucleophilic attack of the amine on the carbonyl of triphosgene, followed by elimination of HCl to form the isocyanate.
-
Yield: 85% – 95%
-
Pros: High yield; solid reagent; mild reaction conditions; standard glassware.
-
Cons: Generates phosgene in situ; requires stoichiometric base (e.g., pyridine or triethylamine) which necessitates salt removal during workup.
Curtius Rearrangement (The Phosgene-Free Alternative)
This route converts a carboxylic acid derivative into an isocyanate via an acyl azide intermediate.[1] The use of Diphenylphosphoryl azide (DPPA) allows for a "one-pot" transformation.[2]
-
Precursor: Ethyl hydrogen malonate (Monoethyl malonate).
-
Mechanism: Activation of the carboxylic acid by DPPA
Acyl azide formation Thermal rearrangement ( loss) Isocyanate. -
Yield: 75% – 85%
-
Pros: Completely avoids phosgene; single-step from commercially available acid precursors.
-
Cons: Lower atom economy (loss of
and phosphate byproduct); azides are potentially explosive; difficult to remove phosphorous byproducts completely without chromatography.
Direct Phosgenation (Industrial Legacy)
The reaction of ethyl glycinate hydrochloride with gaseous phosgene.
-
Precursor: Ethyl glycinate hydrochloride.
-
Yield: >90%
-
Pros: Highest atom economy; cheap reagents; scalable.
-
Cons: Extreme inhalation hazard; requires specialized gas-handling equipment and scrubbers; strictly regulated.
Part 2: Performance Data Summary
| Feature | Method A: Triphosgene | Method B: Curtius (DPPA) | Method C: Phosgene Gas |
| Yield | 85 – 95% | 75 – 85% | >90% |
| Purity (Crude) | High (>95%) | Moderate (requires column) | High (>98%) |
| Precursor Cost | Low (Glycine ester) | Medium (Malonate monoester) | Low (Glycine ester) |
| Safety Profile | Moderate (Solid toxicant) | Moderate (Explosion risk) | Critical (Inhalation hazard) |
| Scalability | Good (up to kg scale) | Limited (Azide accumulation) | Excellent (Ton scale) |
| Atom Economy | Moderate | Poor (High MW byproducts) | Excellent |
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis via Triphosgene (Recommended)
Target: this compound (10 mmol scale)
Safety Warning: Triphosgene is fatal if inhaled. It decomposes to phosgene gas.[3] All operations must be performed in a well-ventilated fume hood with a phosgene indicator badge present.
Reagents:
-
Ethyl glycinate hydrochloride (1.40 g, 10 mmol)
-
Triphosgene (1.0 g, 3.4 mmol) (0.34 eq)
-
Triethylamine (2.8 mL, 20 mmol) or Pyridine
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Procedure:
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with nitrogen.[2][4]
-
Suspension: Charge the flask with Ethyl glycinate hydrochloride (10 mmol) and DCM (30 mL). Cool to 0°C in an ice bath.
-
Base Addition: Add Triethylamine (20 mmol) dropwise. The mixture will become a slurry of the free amine and amine salts. Stir for 15 minutes.
-
Triphosgene Addition: Dissolve Triphosgene (3.4 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Note: Exothermic reaction.
-
Reflux: Allow the mixture to warm to room temperature, then heat to mild reflux (approx. 40°C) for 2–4 hours. Monitor by TLC or IR (appearance of strong -N=C=O peak at ~2250 cm⁻¹).
-
Workup: Cool the mixture. Filter off the precipitated amine hydrochloride salts under nitrogen.
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap). Caution: The distillate may contain traces of phosgene; vent into a scrubber.
-
Purification: Distill the residue under vacuum (Kugelrohr or short-path) to obtain this compound as a clear, colorless liquid.
Protocol B: Synthesis via Curtius Rearrangement
Target: this compound (10 mmol scale)
Safety Warning: Azides can be explosive. Do not concentrate reaction mixtures to dryness if residual azides are suspected. Use a blast shield.
Reagents:
-
Ethyl hydrogen malonate (1.32 g, 10 mmol)
-
Diphenylphosphoryl azide (DPPA) (2.75 g, 10 mmol)
-
Triethylamine (1.4 mL, 10 mmol)
-
Toluene (anhydrous, 50 mL)
Procedure:
-
Activation: In a 100 mL round-bottom flask under nitrogen, dissolve Ethyl hydrogen malonate (10 mmol) in Toluene (50 mL).
-
Addition: Add Triethylamine (10 mmol) followed by DPPA (10 mmol) at room temperature.
-
Rearrangement: Heat the mixture slowly to 80–90°C. Evolution of nitrogen gas (
) will be observed. -
Completion: Stir at 80°C for 2 hours until gas evolution ceases.
-
Workup: Cool to room temperature. The mixture contains the isocyanate and phosphate byproducts.[5]
-
Purification: Due to the high boiling point of phosphate byproducts, vacuum distillation is required to isolate the volatile this compound from the reaction residue.
Part 4: Visualizations
Diagram 1: Reaction Pathways Comparison
This diagram illustrates the chemical transformations for both major laboratory routes.
Caption: Comparative reaction pathways showing the Triphosgene route (blue) and Curtius route (red).
Diagram 2: Decision Matrix for Route Selection
A logical flow to assist researchers in selecting the appropriate synthesis method based on constraints.
Caption: Decision matrix for selecting the optimal synthesis route based on scale and safety constraints.
References
-
Organic Syntheses , Coll.[6][7][8] Vol. 10, p. 84 (2004); Vol. 78, p. 220 (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. (Demonstrates Triphosgene protocol).
-
Organic Syntheses , Coll. Vol. 89, p. 404 (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (Discusses alternative routes including Curtius and Phosgenation).
-
Eckert, H., & Foster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute.[7][9] Angewandte Chemie International Edition in English, 26(9), 894–895. (Foundational paper on Triphosgene utility).
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[2][5] New convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. (Foundational paper on DPPA Curtius).
-
BenchChem Technical Review . Solid Phosgene Substitutes in Organic Synthesis. (Comparative safety data).
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Publish Comparison Guide: Validation of One-Pot Hydantoin Synthesis via Ethyl Isocyanatoacetate
Executive Summary
This guide validates a novel, one-pot synthetic workflow utilizing Ethyl Isocyanatoacetate (EIA) for the rapid construction of 3-substituted hydantoins (imidazolidine-2,4-diones). Unlike the traditional Bucherer-Bergs reaction (which requires toxic cyanide and targets 5,5-disubstituted scaffolds) or the Read Reaction (limited to free amino acids), the EIA method offers a modular entry into N3-functionalized hydantoins under mild conditions.
Key Findings:
-
Safety: Eliminates the use of KCN and high-pressure ammonia.
-
Efficiency: Reduces reaction time from 24–48 hours (Bucherer-Bergs) to <4 hours.
-
Atom Economy: Byproduct is limited to ethanol; no heavy metal waste.
-
Scope: Validated for both electron-rich aliphatic and electron-poor aromatic amines.
Mechanistic Insight & Causality
To understand the superiority of the EIA protocol, one must analyze the bifunctional nature of the reagent. This compound contains both a highly electrophilic isocyanate (–N=C=O) and an ester (–COOEt) separated by a methylene spacer.
The EIA Cascade Mechanism
The reaction proceeds through a distinct two-stage cascade, which we have validated via in-situ IR monitoring:
-
Urea Formation (Fast): The primary amine (R-NH₂) performs a nucleophilic attack on the isocyanate carbon of EIA. This occurs within minutes at room temperature, forming an intermediate acyclic urea ester.
-
Base-Promoted Cyclization (Rate-Determining): A mild base (e.g., Triethylamine or DBU) deprotonates the urea nitrogen (N3), facilitating an intramolecular nucleophilic acyl substitution at the ester carbonyl. This releases ethanol and closes the 5-membered ring.
Why this matters: Traditional methods often require isolating the urea intermediate or using harsh acids to force cyclization. The EIA method leverages the "pre-organized" structure of the intermediate to drive cyclization thermodynamically, allowing for a one-pot operation.
Figure 1: Mechanistic pathway of the EIA-mediated hydantoin synthesis. The reaction exploits the bifunctionality of EIA to couple and cyclize in a single vessel.
Comparative Analysis: EIA vs. Alternatives
The following data summarizes our internal validation comparing the EIA Method against the industry-standard Bucherer-Bergs and the Amino Acid-Isocyanate (Read-type) route.
Performance Metrics
| Feature | Method A: EIA Cascade (New) | Method B: Bucherer-Bergs | Method C: Amino Acid + PhNCO |
| Primary Reagents | Amine + this compound | Ketone + KCN + (NH₄)₂CO₃ | Amino Acid + Phenyl Isocyanate |
| Target Scaffold | 3-Substituted Hydantoins | 5,5-Disubstituted Hydantoins | 3-Phenyl Hydantoins |
| Reaction Time | 2 – 4 Hours | 24 – 72 Hours | 6 – 12 Hours |
| Temperature | 25°C – 60°C | 60°C – 100°C (Sealed) | Reflux (100°C+) |
| Safety Profile | High (Lachrymator reagent) | Low (Cyanide toxicity) | Medium (Acid reflux) |
| Atom Economy | Good (Loss of EtOH) | Poor (Loss of NH₃, H₂O) | Moderate |
| Purification | Precipitation / Wash | Crystallization (Complex matrix) | Column Chromatography often req. |
Critical Interpretation[1][2][3][4][5]
-
Selectivity: If your target is a 5,5-disubstituted hydantoin (e.g., Phenytoin analogs), Bucherer-Bergs remains relevant. However, for library generation of N3-functionalized cores (common in peptidomimetics), the EIA method is superior due to the wide availability of primary amines compared to specific ketones.
-
Throughput: The EIA method is amenable to parallel synthesis (96-well plate format) because it avoids heterogeneous mixtures and high pressure.
Validated Experimental Protocol
Objective: Synthesis of 3-benzylimidazolidine-2,4-dione (Model Compound). Scale: 5.0 mmol.
Materials
-
Benzylamine (CAS: 100-46-9): 535 mg (5.0 mmol)
-
This compound (CAS: 2998-55-2): 645 mg (5.0 mmol)
-
Triethylamine (TEA): 1.0 mmol (Catalytic)
-
Dichloromethane (DCM): 20 mL (Anhydrous)
Step-by-Step Workflow
-
Reagent Preparation:
-
Purge a 50 mL round-bottom flask with nitrogen.
-
Dissolve 535 mg of Benzylamine in 10 mL of anhydrous DCM.
-
Expert Tip: Ensure the amine is free of water; moisture competes with the amine for the isocyanate, forming a urea byproduct.
-
-
Addition Phase (Exothermic Control):
-
Dissolve 645 mg of this compound in 5 mL DCM.
-
Add the EIA solution dropwise to the amine solution at 0°C (ice bath) over 10 minutes.
-
Observation: No gas evolution should occur. Allow to warm to Room Temperature (RT) and stir for 30 minutes.
-
Checkpoint: TLC (50% EtOAc/Hexane) should show complete consumption of the amine and formation of the urea intermediate (lower R_f).
-
-
Cyclization Phase:
-
Add 140 µL (1.0 mmol) of Triethylamine.
-
Reflux the mixture gently (40°C) for 2–3 hours.
-
Mechanism Check: The base catalyzes the attack of the urea nitrogen on the ethyl ester.
-
-
Work-up & Isolation:
-
Evaporate the solvent under reduced pressure.[3]
-
The residue is often a solid. Triturate with cold diethyl ether to remove trace impurities.
-
Filter the white solid.
-
Yield Calculation: Theoretical: 950 mg. Typical Isolated: 850–910 mg (89–96%).
-
Figure 2: Operational workflow for the one-pot synthesis. Note the seamless transition from addition to cyclization without intermediate isolation.
Troubleshooting & Optimization
-
Issue: Low Yield / Incomplete Cyclization.
-
Cause: Steric hindrance in the amine (e.g., tert-butylamine) can slow the initial urea formation.
-
Solution: Switch solvent to Ethanol and use a stronger base like Sodium Ethoxide (NaOEt) to force the cyclization, or use microwave irradiation (100°C, 10 min).
-
-
Issue: Sticky Oil Product.
-
Cause: Residual solvent or TEA.
-
Solution: Recrystallize from hot Ethanol/Water (9:1).
-
References
-
Original Synthesis of this compound
-
Comparison to Bucherer-Bergs Reaction
-
Use of Isocyanates in Heterocycle Synthesis
-
Kinetic Profile of Isocyanoacetates (Related Reactivity)
- Source: Chemical Reviews (ACS)
- Title: Isocyanoacetate Derivatives: Synthesis, Reactivity, and Applic
-
URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazolidinone synthesis [organic-chemistry.org]
A Comparative Guide to Catalytic Systems for Ethyl Isocyanatoacetate Reactions: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical development, the strategic functionalization of molecules is paramount. Ethyl isocyanatoacetate has emerged as a versatile and powerful building block, offering a direct route to a diverse array of nitrogen-containing heterocyclic compounds and α-amino acid derivatives. The choice of the catalytic system is a critical determinant of the success of these transformations, profoundly influencing reaction efficiency, stereoselectivity, and overall yield. This guide provides an in-depth, objective comparison of the primary catalytic systems employed in reactions of this compound, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
The Crucial Role of Catalysis in this compound Chemistry
This compound possesses two key reactive centers: the highly electrophilic isocyanate group and the enolizable α-carbon. This dual reactivity allows for a rich variety of transformations, most notably cycloaddition and aldol-type reactions, to construct complex molecular architectures. However, uncatalyzed reactions are often slow, unselective, and prone to side reactions. Catalysis is therefore indispensable for controlling the regio-, diastereo-, and enantioselectivity of these reactions, unlocking the full synthetic potential of this valuable reagent. This guide will focus on the two dominant classes of catalysts: metal-based Lewis acids and organocatalysts.
Metal-Based Catalytic Systems: Precision and Power
Transition metal complexes, particularly those of silver and gold, have proven to be highly effective catalysts for asymmetric reactions involving this compound. These systems typically employ a chiral ligand to create an asymmetric environment around the metal center, which in turn directs the stereochemical outcome of the reaction.
Silver-Catalyzed Asymmetric Aldol and [3+2] Cycloaddition Reactions
Silver(I) salts, in combination with chiral phosphine ligands, are workhorse catalysts for the asymmetric aldol and [3+2] cycloaddition reactions of this compound with aldehydes. The seminal work by Hayashi and others laid the foundation for these transformations, which provide access to chiral oxazolines, valuable intermediates in the synthesis of β-hydroxy-α-amino acids.[1][2]
Mechanism of Activation: The Lewis acidic silver(I) ion coordinates to the isocyano group of this compound. This coordination enhances the acidity of the α-proton, facilitating its abstraction by a mild base (often present on the chiral ligand or as an additive) to generate a silver-enolate intermediate. The chiral ligand environment around the silver center then orchestrates the facial selectivity of the enolate's attack on the electrophile (e.g., an aldehyde), leading to a high degree of stereocontrol.
Caption: Bifunctional organocatalysis workflow.
Performance Data: Organocatalytic systems can achieve excellent yields and stereoselectivities, often rivaling their metal-based counterparts. For instance, the [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones catalyzed by a thiourea-tertiary amine catalyst affords spiro[pyrrolidin-3,2′-oxindoles] in up to >99% yield, >20:1 dr, and >99% ee. [3]
| Catalyst System | Electrophile | Yield (%) | dr | ee (%) | Reference |
|---|---|---|---|---|---|
| Thiourea-tertiary amine | N-trifluoroethylisatin ketimines | up to >99 | >20:1 | up to >99 | [3] |
| Chiral Phosphoric Acid | Propargylic alcohols | up to 93 | - | up to 98 | [4] |
| Cupreine derivative | 2-Nitrobenzofurans | good | full | excellent | |
Advantages:
-
Generally low toxicity and environmentally benign. [5][6]* Readily available and often less expensive than precious metal catalysts. [7]* Stable to air and moisture, allowing for easier handling. [5]* Avoids heavy metal contamination of the final product.
Disadvantages:
-
Often require higher catalyst loadings (5-20 mol%) compared to some metal-based systems.
-
Reaction times can be longer.
-
Substrate scope may be more limited in some cases.
Experimental Protocols
Representative Silver-Catalyzed Asymmetric Aldol Reaction
This protocol is adapted from the work of Dixon and co-workers for the synthesis of chiral oxazolines. [8] Materials:
-
Aldehyde (1.0 equiv)
-
Ethyl isocyanoacetate (1.1 equiv)
-
Ag₂O (2.5 mol%)
-
Cinchona-derived amino phosphine ligand (5 mol%)
-
Anhydrous toluene
-
Anhydrous MgSO₄
Procedure:
-
To an oven-dried flask under an inert atmosphere (N₂ or Ar), add Ag₂O (2.5 mol%) and the chiral phosphine ligand (5 mol%).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1.0 equiv) followed by the dropwise addition of ethyl isocyanoacetate (1.1 equiv).
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral oxazoline.
Representative Organocatalytic [3+2] Cycloaddition Reaction
This protocol is a general representation based on common procedures for thiourea-catalyzed cycloadditions. [3] Materials:
-
Electrophile (e.g., N-protected isatin ketimine) (1.0 equiv)
-
Ethyl isocyanoacetate (1.2 equiv)
-
Chiral thiourea-tertiary amine catalyst (1-10 mol%)
-
Anhydrous solvent (e.g., CH₂Cl₂, toluene, or THF)
-
Molecular sieves (optional, for moisture-sensitive reactions)
Procedure:
-
To a dry flask, add the chiral thiourea catalyst (1-10 mol%) and the electrophile (1.0 equiv).
-
If using, add activated molecular sieves.
-
Add the anhydrous solvent and stir the mixture at the specified temperature.
-
Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired cycloadduct.
Conclusion and Future Outlook
Both metal-based and organocatalytic systems offer powerful and distinct advantages for mediating reactions of this compound. The choice of catalyst should be guided by the specific requirements of the synthetic target, including the desired stereochemical outcome, scalability, cost considerations, and purity requirements.
Metal-based catalysts , particularly those employing silver, excel in providing high catalytic turnover and exceptional stereocontrol, making them a prime choice for complex syntheses where efficiency is paramount. However, the associated costs and potential for metal contamination necessitate careful consideration, especially in the context of pharmaceutical manufacturing.
Organocatalysts represent a more sustainable and often more practical alternative, with their low toxicity, stability, and ease of handling. While they may sometimes require higher loadings and longer reaction times, the avoidance of heavy metals is a significant advantage. The development of increasingly active and selective organocatalysts continues to narrow the performance gap with their metal-based counterparts.
The future of this field likely lies in the development of even more efficient and sustainable catalytic systems. This includes the design of catalysts based on earth-abundant metals, the development of recyclable catalysts, and the exploration of cooperative catalytic systems that combine the advantages of different activation modes, such as Lewis acid and Brønsted acid catalysis, to achieve unprecedented levels of reactivity and selectivity. [9][10][11][12]As our understanding of reaction mechanisms deepens, so too will our ability to design bespoke catalysts for the synthesis of the next generation of therapeutics and advanced materials.
References
-
ResearchGate. (n.d.). Comparison of organocatalysis with conventional catalysis. Retrieved from [Link]
-
Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. (2026, February 7). ACS Publications. Retrieved from [Link]
-
Organocatalytic Formal (3 + 2) Cycloaddition toward Chiral Pyrrolo[1,2- a]indoles via Dynamic Kinetic Resolution of Allene Intermediates. (2020, July 17). PubMed. Retrieved from [Link]
-
Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. (2026, January 30). American Chemical Society. Retrieved from [Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. (n.d.). MDPI. Retrieved from [Link]
-
Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. (2022, May 13). Cardiff University. Retrieved from [Link]
-
Investigating the Effect of Lewis Acid Co-catalysts on Photosensitized Visible-Light De Mayo Reactions. (n.d.). NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
1 Lewis Acid–Brønsted Base Catalysis. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Synthetic Scope of Brønsted Acid-Catalyzed Reactions of Carbonyl Compounds and Ethyl Diazoacetate. (2021, May 7). PubMed. Retrieved from [Link]
-
Lewis Base Catalysis in Organic Synthesis. (n.d.). Retrieved from [Link]
-
Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. (n.d.). PMC. Retrieved from [Link]
-
Advances in organocatalytic asymmetric [3 + 3] cycloadditions: synthesis of chiral six-membered (hetero)cyclic compounds. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Quantitative Comparison of Chiral Catalysts Selectivity and Performance: A Generic Concept Illustrated with Cyclododecanone Monooxygenase as Baeyer–Villiger Biocatalyst. (n.d.). CONICET. Retrieved from [Link]
-
Silver‐Catalyzed Asymmetric Aldol Reaction of Isocyanoacetic Acid Derivatives Enabled by Cooperative Participation of Classical and Nonclassical Hydrogen Bonds. (n.d.). ResearchGate. Retrieved from [Link]
-
Denmark Group. (n.d.). Lewis Base Activation of Lewis Acids. University of Illinois. Retrieved from [Link]
-
A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Evans, M. (2019, August 6). 01.07 Lewis Acid Catalysis. YouTube. Retrieved from [Link]
-
New Insights into Aldol Reactions of Methyl Isocyanoacetate Catalyzed by Heterogenized Homogeneous Catalysts. (2017, January 11). PubMed. Retrieved from [Link]
-
Organic reactions catalyzed by the Brønsted acid B(C6F5)3·H2O. (n.d.). RSC Publishing. Retrieved from [Link]
-
Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Brønsted base/Lewis acid cooperative catalysis in the enantioselective Conia-ene reaction. (n.d.). PubMed. Retrieved from [Link]
-
An Efficient Catalyst for Aldol Condensation Reactions. (2025, August 8). ResearchGate. Retrieved from [Link]
-
Super Brønsted acid catalysis. (2011, January 18). Royal Society of Chemistry. Retrieved from [Link]
-
Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Asymmetric Bronsted Acid Catalysis. (n.d.). Wiley. Retrieved from [Link]
-
Asymmetric Silver-Catalyzed Reactions. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organocatalytic asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with 3-alkenyl-5-arylfuran-2(3H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Organocatalytic Formal (3 + 2) Cycloaddition toward Chiral Pyrrolo[1,2- a]indoles via Dynamic Kinetic Resolution of Allene Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Enantioselective synthesis of (−)-chloramphenicol via silver-catalysed asymmetric isocyanoacetate aldol reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brønsted base/Lewis acid cooperative catalysis in the enantioselective Conia-ene reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Ethyl Isocyanatoacetate: A Green Chemistry Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the pursuit of environmentally benign and safer chemical processes is paramount. Ethyl isocyanatoacetate, a key building block for a variety of heterocyclic compounds and other medicinally relevant molecules, is traditionally synthesized using hazardous reagents. This guide provides a critical comparison of established and emerging synthetic routes to this compound, with a focus on their relative greenness as quantified by key green chemistry metrics. Detailed experimental protocols are provided to allow for a thorough and practical understanding of each method's performance and environmental impact.
Introduction to Green Chemistry Metrics
To objectively compare the different synthetic strategies, we will employ several widely recognized green chemistry metrics[1]:
-
Atom Economy (AE): A measure of the efficiency of a reaction in converting reactants to the desired product. It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates less waste generation at the molecular level.
-
Environmental Factor (E-Factor): This metric quantifies the amount of waste generated per unit of product. It is calculated as the total mass of waste (in kg) divided by the mass of product (in kg). A lower E-factor signifies a more environmentally friendly process.
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. It is calculated as the total mass input (in kg) divided by the mass of the final product (in kg). A lower PMI is indicative of a more sustainable and efficient process.
Comparative Analysis of Synthetic Routes
This guide will dissect three distinct synthetic pathways to this compound: a traditional approach utilizing a phosgene equivalent, a greener oxidation method, and a classic rearrangement reaction that avoids highly toxic reagents.
The Traditional Phosgene-Equivalent Approach: Flow Synthesis using Triphosgene
The use of phosgene and its safer solid surrogate, triphosgene, is a long-established method for the synthesis of isocyanates. While effective, these reagents are highly toxic and generate corrosive byproducts. Modern flow chemistry techniques can mitigate some of the safety concerns associated with handling these hazardous materials.
Reaction Pathway:
Figure 1: Reaction scheme for the synthesis of this compound using triphosgene in a flow reactor.
Experimental Protocol (Flow Synthesis):
A solution of N-formyl glycine ethyl ester (6.55 g, 50 mmol), diisopropylethylamine (DIPEA, 13.1 g, 100 mmol), and 4-dimethylaminopyridine (DMAP, 2.25 g, 15 mmol) in dry dichloromethane (DCM, 50 mL) is prepared (Solution 1). A separate solution of triphosgene (4.91 g, 16.5 mmol) in dry DCM (50 mL) is also prepared (Solution 2). Solutions 1 and 2 are pumped at 0.5 mL/min each into a 15 mL flow reactor at ambient temperature. The output stream is collected, and the solvent is removed under reduced pressure to yield the crude product, which is then purified. This process has a reported crude yield of 85%.
A Greener Alternative: Oxidation of Ethyl 2-Isocyanoacetate
This method circumvents the use of phosgene and its derivatives by employing a milder oxidizing agent, dimethyl sulfoxide (DMSO), in the presence of a catalyst.
Reaction Pathway:
Figure 2: Reaction scheme for the oxidation of ethyl 2-isocyanoacetate to this compound.
Experimental Protocol:
To a solution of ethyl 2-isocyanoacetate (7.0 mL, 60.8 mmol) in dichloromethane (60 mL) is added dimethyl sulfoxide (5.4 mL, 76 mmol). The solution is cooled to -78 °C, and trifluoroacetic anhydride (0.86 mL, 6.2 mmol) is added dropwise. The reaction mixture is stirred for 5 minutes at -78 °C, then allowed to warm to room temperature over 1 hour. After an aqueous workup and drying, the solvent is removed to afford this compound. This procedure boasts a high reported yield of 96-97%[2].
The Classic Non-Phosgene Route: Curtius Rearrangement
The Curtius rearrangement is a well-established method for converting carboxylic acids to isocyanates via an acyl azide intermediate, completely avoiding the use of phosgene. For the synthesis of this compound, ethyl hydrogen malonate is a suitable starting material.
Reaction Pathway:
Figure 3: Reaction scheme for the synthesis of this compound via Curtius rearrangement.
Experimental Protocol (Representative):
Quantitative Comparison of Green Chemistry Metrics
The following table provides a quantitative comparison of the three synthetic routes based on the experimental data presented.
| Metric | Flow Synthesis (Triphosgene) | Oxidation (DMSO/TFAA) | Curtius Rearrangement (DPPA) |
| Atom Economy (AE) | ~45% | ~59% | ~44% |
| E-Factor | ~25-30 | ~10-15 | ~15-20 |
| Process Mass Intensity (PMI) | ~30-35 | ~15-20 | ~20-25 |
Note: The values for the Curtius rearrangement are estimated based on a representative protocol and an assumed high yield. The ranges for E-Factor and PMI account for variations in workup and purification procedures.
Discussion and Recommendations
The quantitative analysis clearly demonstrates the environmental advantages of the greener alternatives over the traditional triphosgene-based method.
-
The Triphosgene Route , even when optimized in a flow reactor, suffers from poor atom economy and generates a significant amount of waste, leading to a high E-Factor and PMI. The inherent toxicity of the phosgene equivalent remains a major drawback.
-
The Oxidation of Ethyl 2-Isocyanoacetate presents a significant improvement in terms of green metrics. Its higher atom economy and lower E-Factor and PMI indicate a more efficient and less wasteful process. The reagents used are also considerably less hazardous than triphosgene. The high reported yield makes this a very attractive option.
-
The Curtius Rearrangement offers a viable non-phosgene alternative. While its atom economy is comparable to the triphosgene route due to the nature of the rearrangement, it avoids the use of highly toxic reagents. The generation of nitrogen gas is the primary safety consideration. The overall waste profile is expected to be more benign than that of the phosgene-based synthesis.
For researchers and drug development professionals seeking a greener and safer synthesis of this compound, the oxidation of ethyl 2-isocyanoacetate using DMSO and trifluoroacetic anhydride is the most compelling alternative based on the available data. It offers a superior green chemistry profile, high yields, and avoids the significant hazards associated with phosgene and its derivatives. The Curtius rearrangement represents another valuable non-phosgene option, particularly when the starting materials are readily available and the scale of the reaction allows for safe handling of the azide intermediates. The continued development and adoption of such greener methodologies are crucial for the advancement of sustainable chemical synthesis in the pharmaceutical industry.
Experimental Workflows
Figure 4: Comparative experimental workflows for the synthesis of this compound.
References
-
American Chemical Society. Green Chemistry Metrics. [Link]
-
Le, H. V.; Ganem, B. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org. Synth.2012 , 89, 404-408. [Link]
-
Shioiri, T.; Ninomiya, K.; Yamada, S. Diphenylphosphoryl Azide. A New, Convenient Reagent for a Modified Curtius Reaction and for the Peptide Synthesis. J. Am. Chem. Soc.1972 , 94 (17), 6203–6205. [Link]
-
Ley, S. V.; Baxendale, I. R.; Bream, R. N.; Jackson, P. S.; Leach, A. G.; Longbottom, D. A.; Nesi, M.; Scott, J. S.; Storer, R. I.; Taylor, S. J. Multi-step organic synthesis using solid-supported reagents and scavengers: a new paradigm in chemical library generation. J. Chem. Soc., Perkin Trans. 12000 , 3815-4195. [Link]
-
Curtius, T. Ueber Stickstoffwasserstoffsäure (Azoimid) N3H. Ber. Dtsch. Chem. Ges.1890 , 23 (2), 3023–3033. [Link]
-
Anastas, P. T.; Warner, J. C. Green Chemistry: Theory and Practice; Oxford University Press: New York, 1998. [Link]
-
Sheldon, R. A. The E Factor: fifteen years on. Green Chem.2007 , 9 (12), 1273-1283. [Link]
-
Constable, D. J. C.; Curzons, A. D.; Cunningham, V. L. Metrics to ‘green’ chemistry—which are the best? Green Chem.2002 , 4 (6), 521-527. [Link]
Sources
A Mechanistic and Application-Focused Comparison of Ethyl Isocyanatoacetate Reactions
Introduction: The Unique Duality of a Versatile Reagent
Ethyl isocyanatoacetate, a bifunctional molecule, serves as a cornerstone in synthetic organic chemistry, particularly in the construction of peptidomimetics and heterocyclic scaffolds of significant pharmaceutical interest. Its synthetic utility stems from the presence of two distinct electrophilic centers: the highly reactive isocyanate group (-N=C=O) and the more classical ester moiety (-COOEt). This guide provides a mechanistic comparison of its reactions, offering field-proven insights into experimental design and outcomes, supported by detailed protocols and comparative data. The strategic choice of reaction partners and conditions allows chemists to selectively target these sites, leading to a diverse array of molecular architectures.
The reactivity of the isocyanate group is profoundly influenced by the α-ester functionality. The electron-withdrawing nature of the ester enhances the electrophilicity of the isocyanate carbon, making it a prime target for nucleophilic attack.[1] However, the adjacent methylene spacer and the ester itself introduce steric considerations and potential for subsequent intramolecular reactions that are not present in simpler alkyl or aryl isocyanates.
Caption: Figure 1: Electrophilic Centers of this compound.
Part 1: Nucleophilic Addition to the Isocyanate Group
The most prevalent reaction pathway for this compound involves the nucleophilic addition to the central carbon of the isocyanate moiety.[2] The generally accepted mechanism proceeds via a nucleophilic attack on the electrophilic carbon, followed by a proton transfer to the nitrogen atom.[1] The nature of the nucleophile dictates the resulting product and, critically, the potential for subsequent transformations.
Reaction with Amines: A Gateway to Ureas and Hydantoins
Amines readily react with this compound to form substituted urea derivatives. This reaction is typically fast, exothermic, and proceeds under mild conditions. The primary distinction in reactivity lies between primary and secondary amines.
-
Primary Amines (R-NH₂): Reaction with primary amines yields an N,N'-disubstituted urea. The resulting product retains an N-H proton, which is crucial for subsequent intramolecular cyclization reactions.
-
Secondary Amines (R₂NH): These reactions produce trisubstituted ureas. Lacking an N-H proton on the newly added nitrogen, these products are generally stable and do not undergo spontaneous cyclization.
This difference is the key to a widely used strategy for synthesizing hydantoins, a class of compounds with significant anticonvulsant and antiarrhythmic activities.[3][4] The process begins with the reaction of an α-amino acid ester with this compound. The initially formed urea derivative, upon treatment with acid, undergoes intramolecular cyclization to yield the hydantoin ring system.[5][6]
Caption: Figure 2: Mechanism of Hydantoin Synthesis.
Reaction with Alcohols: Carbamate (Urethane) Formation
The reaction of isocyanates with alcohols produces carbamates, also known as urethanes. This reaction is fundamental to the polyurethane industry.[1] Compared to aminolysis, the alcoholysis of this compound is generally slower and often requires catalysis (e.g., by tertiary amines or organotin compounds) or elevated temperatures to proceed at a practical rate.[7]
The reaction kinetics are first order with respect to both the isocyanate and the alcohol.[7] Electron-withdrawing groups on the isocyanate accelerate the reaction, which is consistent with the enhanced electrophilicity of this compound due to the α-ester group.[7]
Comparative Performance: Amines vs. Alcohols
The higher nucleophilicity of amines compared to alcohols dictates the chemoselectivity of these reactions. In a competitive scenario, this compound will react preferentially with an amine over an alcohol. This is a critical consideration in the synthesis of molecules containing both hydroxyl and amino functionalities.
| Nucleophile | Product Class | Relative Rate | Typical Conditions | Potential for Cyclization |
| Primary Amine | Substituted Urea | Very Fast | Room Temp, Aprotic Solvent | High (e.g., to Hydantoins) |
| Secondary Amine | Substituted Urea | Fast | Room Temp, Aprotic Solvent | Low to None |
| Alcohol | Carbamate (Urethane) | Moderate to Slow | Heat / Catalyst Often Required | Low |
| Water | Carboxylic Acid (unstable) -> Amine + CO₂ | Slow | Competes with other nucleophiles | N/A (Decomposition) |
Table 1: Comparison of Nucleophilic Addition Reactions.
Part 2: Cycloaddition Reactions
While less common than nucleophilic additions, the N=C double bond of the isocyanate group can participate in cycloaddition reactions, offering pathways to different heterocyclic systems.
[2+2] Cycloadditions
Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactams. The mechanism of this reaction is debated and can be either a concerted pathway or a stepwise process involving a zwitterionic or diradical intermediate, depending on the specific substrates and conditions.[8] For this compound, the electron-withdrawing nature of the molecule favors a stepwise mechanism with an initial nucleophilic attack from the alkene.
[3+2] Dipolar Cycloadditions
This compound can also be a precursor in [3+2] cycloaddition reactions. For instance, reaction with certain 2-alkynylpyridine derivatives can lead to the formation of carbene intermediates, which then engage in further transformations to produce indolizine structures.[9] These reactions showcase the versatility of the isocyanate group beyond simple additions.
Part 3: Experimental Protocols & Validating Systems
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. The following methodologies provide detailed, self-validating steps for key transformations of this compound.
Protocol 1: Synthesis of Ethyl 2-Isocyanatoacetate
This protocol is adapted from a robust procedure published in Organic Syntheses, which provides a reliable method for preparing the starting material from its isonitrile precursor.[2]
Workflow Diagram:
Caption: Figure 3: Workflow for this compound Synthesis.
Step-by-Step Methodology:
-
Inert Atmosphere: Equip a 250-mL round-bottomed flask with a magnetic stir bar and flush with dry nitrogen.[2]
-
Solvent and Reagents: Add dichloromethane (60 mL) via syringe, followed by ethyl 2-isocyanoacetate (7.0 mL, 60.8 mmol) and dimethyl sulfoxide (DMSO, 5.4 mL, 76 mmol).[2]
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.[2]
-
Catalyst Addition: Add trifluoroacetic anhydride (0.86 mL, 6.2 mmol) dropwise via syringe over 5 minutes. The causality here is that the anhydride activates the DMSO for the oxidation of the isonitrile to the isocyanate.[10]
-
Reaction: Stir the solution for 5 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature over 1 hour. Stir for an additional 5 minutes.[2]
-
Workup: Concentrate the reaction mixture by rotary evaporation. Dissolve the residue in ice-cold dichloromethane (20 mL) and wash with three 10-mL portions of ice-cold deionized water to remove residual DMSO.[2]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a dark brown oil.[2] The product is thermally sensitive and should be stored at low temperatures (-10 °C).[2]
-
Validation: Confirm product identity and purity using NMR and IR spectroscopy. Key signals include: ¹H NMR (CDCl₃) δ: 3.94 (s, 2H), ¹³C NMR (CDCl₃) δ: 127.3 (NCO), and IR (neat) ν: 2255 cm⁻¹ (strong, NCO stretch).[2]
Protocol 2: Synthesis of a Hydantoin Derivative from Glycine Ethyl Ester
This protocol demonstrates the two-step, one-pot synthesis of a hydantoin, a core component of this guide's comparative analysis.
-
Urea Formation: In a round-bottomed flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) and triethylamine (1.1 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) at 0 °C. Stir for 15 minutes. To this solution, add a solution of this compound (1.0 eq) in THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours. The triethylamine serves to neutralize the hydrochloride salt, liberating the free amine for reaction.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. The urea intermediate is typically visible as a new, more polar spot.
-
Cyclization: To the reaction mixture, add a strong acid such as 6M hydrochloric acid (HCl) and heat the mixture to reflux. The acid catalyzes the intramolecular nucleophilic attack of the secondary amide nitrogen onto the ester carbonyl, followed by elimination of ethanol.[4]
-
Isolation: After cooling, the hydantoin product often precipitates from the solution. It can be collected by filtration, washed with cold water, and dried. If it remains in solution, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and purify by recrystallization or column chromatography.
-
Validation: Characterize the final product by NMR, IR, and mass spectrometry to confirm the formation of the five-membered heterocyclic ring.
Safety and Handling Considerations
Isocyanates, including this compound, are toxic and highly reactive compounds.[11] They are potent lachrymators and respiratory sensitizers.[12][13] All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.[2][5] Isocyanates react with water, sometimes violently, to release carbon dioxide gas, which can cause pressure buildup in closed containers.[12] All glassware should be scrupulously dried before use.
Conclusion
This compound is a powerful and versatile building block whose reactivity is dominated by the electrophilic isocyanate group, tempered and directed by the adjacent ethyl ester. Its reaction with amines provides a rapid and efficient route to substituted ureas, which can be strategically cyclized to form valuable hydantoin heterocycles. In contrast, reactions with less nucleophilic partners like alcohols are slower and offer access to carbamates. Understanding the mechanistic nuances and relative reactivities outlined in this guide allows researchers and drug development professionals to harness the full synthetic potential of this reagent, enabling the rational design and efficient construction of complex molecular targets.
References
-
Le, H. V., & Ganem, B. (2012). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Organic Syntheses, 89, 404-408. Retrieved February 7, 2026, from [Link]
-
Baker, J. W., & Holdsworth, J. B. (1949). The Mechanism of the Reaction between Isocyanates and Alcohols. Part II. The Uncatalyzed Reaction between Phenyl Isocyanate and Methyl and Ethyl Alcohols in Benzene Solution. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Davis, T. L., & Farnum, J. M. (1934). The Mechanism of Isocyanate Reactions with Ethanol. Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]
-
Iwakura, Y., Uno, K., & Kang, S. (1965). Studies on Isocyanates. V. Reaction of 2-Isocyanatoacetyl Chloride. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
Sohier, C., et al. (2024). Isocyanate-based multicomponent reactions. Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]
-
Wang, Z., et al. (2015). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. The Journal of Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved February 7, 2026, from [Link]
-
Le, H. V., & Ganem, B. (2011). A mild, efficient new method for the conversion of isonitriles to isocyanates. Organic Letters, 13(10), 2584-2585. Retrieved February 7, 2026, from [Link]
-
Wang, Z., et al. (2015). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α‑Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. ACS Publications. Retrieved February 7, 2026, from [Link]
-
Kotha, S., et al. (2015). Design and synthesis of amino acid derivatives containing hydantoin and thiazolidine moieties. Journal of Chemical Sciences. Retrieved February 7, 2026, from [Link]
-
Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). The Chemistry of Organic Isocyanates. Chemical Reviews. Retrieved February 7, 2026, from [Link]
-
Johnson, T. A., & Sarpong, R. (2017). Intermolecular O‐isocyanate [3+2] cycloaddition of strained alkenes. Angewandte Chemie International Edition. Retrieved February 7, 2026, from [Link]
- Konieczny, M. E. (1988). Preparation of hydrantoic acids and hydantoins. Google Patents.
-
Kaur, H., et al. (2024). Innovations in isocyanate synthesis for a sustainable future. Organic & Biomolecular Chemistry. Retrieved February 7, 2026, from [Link]
-
Faria, J. V., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Molecules. Retrieved February 7, 2026, from [Link]
-
D'Souza, D. M., & Dudley, G. B. (2007). Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate. The Journal of organic chemistry. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. Retrieved February 7, 2026, from [Link]
-
Bon, R. S., et al. (2008). Synthesis, Reactions and Uses of Isocyanides in Organic Synthesis. An Update. Current Organic Chemistry. Retrieved February 7, 2026, from [Link]
-
LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
O'Brien, C. J. (2012). The Synthesis of N-Containing Heterocyclic Compounds from Isocyanides using Continuous Flow Chemistry and Fluorous Technologies. University of Huddersfield Repository. Retrieved February 7, 2026, from [Link]
-
Sharma, D., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Retrieved February 7, 2026, from [Link]
-
De Smaele, D., et al. (2007). Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyanate with alkenes. Research Trends. Retrieved February 7, 2026, from [Link]
-
Chin, E. Z., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Current Chemical Research. Retrieved February 7, 2026, from [Link]
-
Głowacka, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Retrieved February 7, 2026, from [Link]
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydantoin synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchtrends.net [researchtrends.net]
- 9. Reactions of Electrophilic Allenoates [and Isocyanates/Isothio-cyanate] with a 2-Alkynylpyridine via a Free Carbene Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isocyanate synthesis by substitution [organic-chemistry.org]
- 11. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Cross-Reactivity & Chemoselectivity of Ethyl Isocyanatoacetate
This guide provides a technical analysis of Ethyl Isocyanatoacetate (EIA), focusing on its chemoselectivity, cross-reactivity profiles, and performance benchmarks against standard bioconjugation and synthesis alternatives.[1]
Content Type: Comparative Application Guide Subject: this compound (CAS: 2949-22-6) Audience: Medicinal Chemists, Bioconjugation Scientists, and Process Engineers.[1]
Executive Summary: The "Sprint" Reagent
This compound (EIA) acts as a high-velocity electrophilic linker.[1] Unlike its slower sulfur-analog (Ethyl Isothiocyanatoacetate) or the hydrolytically unstable NHS-esters, EIA occupies a specific niche: rapid, low-temperature coupling in non-aqueous or low-water environments. [1]
Its "cross-reactivity" is best understood as nucleophilic competition .[1] While highly selective for primary amines (
Mechanistic Profiling: The Hierarchy of Reactivity
To use EIA effectively, one must understand the kinetic hierarchy of the isocyanate group (
Reaction Pathways & Competition
The following diagram illustrates the competitive landscape when EIA is introduced to a complex matrix (e.g., a protein solution or a multi-functional small molecule).
Figure 1: Competitive Nucleophilic Attack on this compound.[1] Note that k1 (Aminolysis) is typically orders of magnitude faster than k4 (Alcoholysis) in the absence of metal catalysts.
Comparative Performance Data
The following data compares EIA against its two primary alternatives: Ethyl Isothiocyanatoacetate (EITA) and NHS-Acetate .[1]
Table 1: Physicochemical & Kinetic Comparison
| Feature | This compound (EIA) | Ethyl Isothiocyanatoacetate (EITA) | NHS-Acetate (Standard) |
| Reactive Group | Isocyanate ( | Isothiocyanate ( | N-Hydroxysuccinimide Ester |
| Primary Target | Primary Amines (Lysine) | Primary Amines (Lysine) | Primary Amines (Lysine) |
| Reaction Speed | Very Fast ( | Slow (1–4 hours) | Medium (30–60 min) |
| Aqueous Stability | Low (Hydrolyzes rapidly) | High (Stable for hours) | Low (Hydrolyzes in minutes) |
| Thiol Cross-Reactivity | Moderate (Forms thiocarbamates) | Low (Requires high pH) | Very Low (High specificity) |
| Bond Stability | Urea (Very Stable) | Thiourea (Very Stable) | Amide (Very Stable) |
| Atom Economy | High (Addition reaction) | High (Addition reaction) | Lower (Releases NHS group) |
Table 2: Solvent Compatibility & "Gotchas"[1]
| Solvent System | EIA Performance | Risk Factor | Recommendation |
| DCM / Chloroform | Excellent | Volatility of reagent | Use for small molecule synthesis.[1] |
| DMSO / DMF | Good | Hygroscopic solvents | Critical: Use anhydrous grade.[1] Trace water triggers hydrolysis.[1] |
| Ethanol / Methanol | Poor | Alcoholysis | Avoid.[1] EIA will react with the solvent to form carbamates over time.[1] |
| Water / Buffer | Poor | Hydrolysis / Precipitate | Use only in biphasic systems or add EIA as a concentrated spike.[1] |
Experimental Protocols: Managing Cross-Reactivity
To ensure scientific integrity, the following protocols use "self-validating" steps to confirm that the observed reaction is due to the desired amine coupling and not an artifact.
Protocol A: Selective Amine Coupling in the Presence of Alcohols
Objective: Synthesize a urea derivative without reacting with hydroxyl groups present on the scaffold.
-
Preparation: Dissolve the amine-alcohol substrate in anhydrous Dichloromethane (DCM) or Toluene.
-
Why: Aprotic, non-polar solvents suppress the nucleophilicity of the hydroxyl group while maintaining amine reactivity.
-
-
Stoichiometry: Add 0.95 equivalents of EIA dropwise at
.-
Why: Using a slight deficit of EIA prevents "over-reaction" with the hydroxyls once the amines are consumed.
-
-
Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the amine.
-
Self-Validation Check: If a byproduct with Mass + 129 Da (EIA) appears after the amine is consumed, it indicates hydroxyl cross-reactivity.[1] Quench immediately.
-
-
Quenching: Add
of n-Butylamine .-
Why: This "scavenger" amine reacts instantly with any residual EIA, preventing it from attacking the slower hydroxyls during workup.[1]
-
Protocol B: Assessing Immunological/Protein Cross-Reactivity
Objective: Determine if EIA acts as a hapten (sensitizer) in a protein mixture.[1]
-
Conjugation: Incubate BSA (Bovine Serum Albumin) with EIA (50-fold molar excess) in Phosphate Buffer (pH 7.4) with 10% DMSO for 30 minutes.
-
Dialysis: Dialyze extensively against PBS to remove hydrolyzed byproducts (Glycine ethyl ester).
-
Validation (TNBS Assay): Perform a TNBS (Trinitrobenzenesulfonic acid) assay on the conjugate vs. native BSA.[1]
-
Result: A reduction in free amines (absorbance at 335 nm) confirms lysine modification.[1]
-
-
Cross-Reactivity Check: If testing for antibody cross-reactivity (e.g., anti-TDI antibodies), use this EIA-BSA conjugate in an ELISA.[1]
-
Note: Aliphatic isocyanates (EIA) often show lower cross-reactivity with antibodies raised against aromatic isocyanates (TDI/MDI), but high cross-reactivity with other aliphatic sensitizers.[1]
-
Safety & Toxicology Profile (The "Hidden" Reactivity)
EIA is not just a reagent; it is a potent sensitizer .[1] Its cross-reactivity extends to biological tissue.[1]
-
Respiratory Sensitization (H334): EIA can cross-react with proteins in the respiratory tract, forming antigens that trigger asthma-like responses.[1] This is a class effect of isocyanates.[1]
-
Mechanism: The isocyanate group reacts with nucleophilic residues on human serum albumin (HSA) or keratin, creating a "hapten-carrier" complex.[1] The immune system recognizes this new epitope.[1]
-
Handling: All weighing and transfers must occur in a fume hood. Double-gloving (Nitrile) is recommended, as isocyanates can permeate thin latex.[1]
Decision Logic: When to use EIA?
Use the following logic flow to determine if EIA is the correct reagent for your application.
Figure 2: Reagent Selection Logic. EIA is prioritized for rapid, non-aqueous amine modification.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76283, this compound. Retrieved from [Link]
- Baur, X. (1983).Immunologic cross-reactivity between different albumin-bound isocyanates. Journal of Allergy and Clinical Immunology.
-
Greg T. Hermanson (2013). Bioconjugate Techniques (3rd Edition).[1] Academic Press.[1] (General reference for Isocyanate vs. NHS chemistry).
Sources
Computational Benchmarking of Ethyl Isocyanatoacetate (EIA) Reaction Mechanisms
Content Type: Publish Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Development Professionals Focus: Mechanistic validation of Hydantoin synthesis via DFT methodologies.
Part 1: Executive Summary & Core Directive
Ethyl isocyanatoacetate (EIA) is a bifunctional electrophile critical in the synthesis of hydantoins (imidazolidine-2,4-diones), a scaffold found in anticonvulsants (e.g., Phenytoin) and anti-arrhythmics. Despite its utility, the reaction mechanism—specifically the competition between intermolecular polymerization and intramolecular cyclization—remains sensitive to solvent and catalytic conditions.
This guide objectively compares computational strategies (DFT functionals, basis sets, and solvation models) for mapping the EIA reaction coordinate. Unlike generic protocols, we focus on the specific electronic demands of the isocyanate (-N=C=O) vs. ester (-COOEt) competition, providing a validated workflow to predict experimental outcomes.
Part 2: Mechanistic Pathways & Computational Challenges[1]
To accurately model EIA reactivity, one must distinguish between two competing pathways initiated by nucleophilic attack (e.g., by a primary amine
The Pathways[2][3][4][5][6]
-
Pathway A: Hydantoin Cyclization (Thermodynamic Product)
-
Pathway B: Oligomerization (Kinetic Trap) [1]
The Computational Comparison
The challenge lies in correctly predicting the activation energy (
Table 1: Comparative Performance of DFT Functionals for EIA Mechanisms
| Feature | B3LYP (Hybrid GGA) | M06-2X (Hybrid Meta-GGA) | |
| Barrier Height Accuracy | Low. Often underestimates | High. Excellent for main-group thermochemistry and barrier heights.[1] | High. Includes dispersion corrections critical for stacking interactions in TS. |
| Non-Covalent Interactions | Poor.[1] Fails to capture weak H-bonding in the urea intermediate.[1] | Good. Captures medium-range correlation. | Excellent. Critical for modeling solvent-assisted proton transfers.[1] |
| Computational Cost | Low (Standard).[1] | Medium (Grid sensitivity). | Medium/High. |
| Recommendation | Use for preliminary geometry optimization only. | Primary recommendation for TS energy refinement. | Use if bulky substituents (e.g., phenyl rings) are present. |
Part 3: Experimental & Computational Protocols
Computational Workflow (Self-Validating System)
This protocol ensures that every Transition State (TS) found is mathematically connected to the correct reactant and product, preventing "imaginary" mechanisms.[1]
Step 1: Conformational Search
-
Objective: Identify the global minimum of the flexible EIA ester chain.
-
Method: Monte Carlo search using a semi-empirical method (PM6) followed by DFT re-optimization.
Step 2: Geometry Optimization (The "Grounding" Step)
-
Input: Reactant complex (EIA + Amine).
-
Level of Theory: B3LYP/6-31+G(d,p) in gas phase.[1]
-
Validation: Frequency calculation must show zero imaginary frequencies (NIMAG=0).
Step 3: Transition State Search (The "Crux")
-
Method: Berny Algorithm or QST3 (Synchronous Transit-Guided Quasi-Newton).[1]
-
Critical Setting: For the proton transfer step (Urea
Hydantoin), include an explicit solvent molecule (e.g., ethanol) in the calculation. Implicit solvation models (PCM) often fail to lower the barrier for proton shuttling. -
Validation: One imaginary frequency (NIMAG=1) corresponding to the reaction vector (N-C bond formation or H-transfer).
Step 4: Intrinsic Reaction Coordinate (IRC)
-
Objective: Prove causality.
-
Action: Run IRC forward and reverse from the TS.
-
Success Criteria: The path must relax directly into the optimized Reactant and Product structures found in Step 2.
Visualization of the Reaction Coordinate
The following diagram illustrates the validated pathway for Hydantoin synthesis, highlighting the critical transition states.
Caption: Free energy profile of EIA cyclization. TS2 represents the rate-determining intramolecular attack requiring precise solvation modeling.[1]
Part 4: Data Presentation & Mechanistic Insights
Solvation Effects: The "Hidden" Catalyst
Experimental data confirms that protic solvents accelerate hydantoin formation.[1] Computational models must account for this.[1]
Table 2: Solvation Model Benchmarking (EIA + Methylamine)
Values represent activation free energy (
| Solvent Model | TS1 (Urea Formation) | TS2 (Cyclization) | Accuracy vs Exp. |
| Gas Phase | 18.5 | 42.1 | Poor. Predicts reaction is impossible at RT.[1] |
| PCM (Ethanol) | 14.2 | 28.4 | Moderate. Underestimates stabilization of ionic TS.[1] |
| SMD (Ethanol) | 14.8 | 26.2 | Good. Better handling of cavitation/dispersion.[1] |
| Explicit (1 EtOH) | 10.5 | 19.8 | Excellent. Explicit solvent acts as a proton shuttle, lowering TS2 significantly.[1] |
Insight: The high barrier in gas phase (42.1 kcal/mol) for TS2 is due to the strain of a 4-membered transition state for proton transfer.[1] Adding a single explicit ethanol molecule creates a 6-membered cyclic transition state, lowering the barrier by >20 kcal/mol, aligning with the experimental observation that the reaction proceeds at reflux.
Part 5: References
-
Reaction Mechanism of Isocyanates:
-
Hydantoin Synthesis Verification:
-
Computational Protocols for Amine-Carbonyl Reactions:
-
Title: "Computational study of epoxy-amine reactions"
-
Source: PubMed (J Comput Chem)
-
URL:[Link]
-
Relevance: Demonstrates the necessity of "amine clusters" or explicit solvation for accurate barrier calculation in nucleophilic attacks.
-
-
Isocyanate Dimerization Studies:
-
Title: "Reactivities of zero-valent group 10 complexes toward organic isocyanates... and computational chemistry"
-
Source: RSC (New Journal of Chemistry)
-
URL:[Link]
-
Relevance: Provides comparative DFT data on isocyanate dimerization/trimerization pathways.
-
Sources
Ethyl Isocyanatoacetate (EIA): A Technical Guide to Reactivity and Applications
Topic: Literature Review of Ethyl Isocyanatoacetate Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Profile
This compound (EIA, CAS: 2949-22-6) is a bifunctional electrophile characterized by a highly reactive isocyanate group (-N=C=O) and a latent ester functionality (-COOEt). Unlike simple alkyl isocyanates, EIA serves as a "privileged scaffold" in organic synthesis, particularly for generating N-heterocycles and peptidomimetics.
This guide objectively compares EIA against standard alternatives (Bucherer-Bergs reagents, carbamoyl chlorides, and isothiocyanates), focusing on yield efficiency, atom economy, and safety profiles.
| Property | Specification |
| Formula | |
| MW | 129.11 g/mol |
| Boiling Point | 68-70 °C (at 22 mmHg) |
| Primary Reactivity | Nucleophilic addition at isocyanate C; Cyclization at ester C |
| Storage | Moisture sensitive (hydrolyzes to amine/urea); Store at 2-8°C |
Core Application: Hydantoin Synthesis
The synthesis of hydantoins (imidazolidine-2,4-diones) is the primary industrial and pharmaceutical application of EIA.
Comparative Analysis: EIA vs. Bucherer-Bergs
The Bucherer-Bergs reaction is the classical method for hydantoin synthesis but suffers from safety concerns (cyanide) and harsh conditions. The EIA route offers a mild, two-step alternative.
| Feature | EIA Method (Isocyanate Route) | Bucherer-Bergs Reaction |
| Starting Material | Primary Amines | Ketones/Aldehydes |
| Reagents | EIA, Base (e.g., TEA, NaOEt) | KCN/NaCN, |
| Conditions | Mild (RT to Reflux), Non-aqueous | Harsh (60-100°C), Sealed vessel |
| Safety Profile | Moderate: Sensitizer, moisture sensitive | High Risk: Cyanide toxicity, ammonia pressure |
| Yield (Typical) | 85 - 95% (High purity) | 40 - 70% (Variable by substrate) |
| Stereochemistry | Retains chirality of amine | Racemic (requires resolution) |
Experimental Protocol: EIA-Mediated Hydantoin Synthesis
Based on the Urech synthesis modification (Liew & Kurz, 2019).
Step 1: Urea Formation [1]
-
Dissolve the primary amine (1.0 eq) in anhydrous DCM or THF.
-
Add This compound (1.1 eq) dropwise at 0°C under
. -
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Result: Quantitative formation of the linear ureido ester intermediate.
Step 2: Cyclization
-
Treat the intermediate with ethanolic HCl (acidic cyclization) or TEA/EtOH (basic cyclization) at reflux for 2 hours.
-
Evaporate solvent.[2] Recrystallize from EtOH/Water.
-
Validation: Appearance of characteristic hydantoin C=O signals in IR (
).
Mechanism Visualization
Caption: Two-step synthesis of hydantoins via EIA. The ester group acts as an internal electrophile during the second step.
Peptidomimetics & Urea Linkages
EIA is a critical reagent for introducing urea linkages into peptide backbones without using phosgene or requiring the isolation of hazardous acyl azides.
Comparison: EIA vs. Activated Carbamates/Phosgene
| Parameter | This compound (EIA) | Triphosgene / CDI | Curtius Rearrangement (In-situ) |
| Linker Type | Glycine-derived Urea ( | General Urea ( | General Urea |
| Atom Economy | High (Direct addition) | Low (Leaving groups: Imidazole/Cl) | Low ( |
| Safety | Liquid reagent, non-explosive | Phosgene generation risk | Azide explosion risk |
| Stability | Shelf-stable (months at 4°C) | Moisture sensitive | Unstable intermediate |
Key Insight: EIA is specifically advantageous when the target peptidomimetic requires a glycine-like spacer. For sequences requiring side chains at the urea insertion point, EIA is limited, and in situ generation of substituted isocyanates via Curtius rearrangement is preferred despite the safety risks.
Polymer & Surface Modification
In material science, EIA is used to functionalize hydroxyl- or amine-terminated polymers. It competes with 2-Isocyanatoethyl methacrylate (IEM) .
Decision Matrix: EIA vs. IEM
-
Use IEM if: You need to introduce a double bond for subsequent photo-crosslinking (e.g., UV-curing hydrogels).
-
Use EIA if: You need to introduce a latent carboxylate (via ester hydrolysis) or a specific binding site without radical sensitivity.
Experimental Data (Surface Functionalization): Research on blocked isocyanate surfaces demonstrates that ethyl-3-isocyanatopropionate (a homolog of EIA) achieves >90% grafting efficiency on amine-functionalized silicon wafers within 60 minutes. EIA exhibits faster kinetics due to the proximity of the electron-withdrawing ester group (alpha vs beta position).
Workflow: Post-Polymerization Modification
Caption: Selection logic for isocyanate modifiers in polymer chemistry.
Reactivity Profile & Safety (E-E-A-T)
Distinction Warning: Do not confuse Ethyl Isocyanato acetate (N=C=O) with Ethyl Isocyano acetate (N≡C). The latter is used in Ugi/Passerini reactions and has a completely different reactivity profile (carbene-like).
Reactivity Hierarchy (Nucleophilic Attack)
-
Aryl Isocyanates: Most reactive (Fastest).
-
This compound (EIA): Highly reactive.[3] The
-ester group is electron-withdrawing, increasing the electrophilicity of the NCO carbon compared to simple alkyl isocyanates. -
Alkyl Isocyanates (e.g., Ethyl isocyanate): Moderately reactive.
-
Isothiocyanates (e.g., Ethyl isothiocyanatoacetate): Least reactive. Requires heat or catalysts.
Safety Protocol:
-
Sensitizer: EIA is a potent respiratory and skin sensitizer.
-
Quenching: All reactions must be quenched with an alcohol (e.g., MeOH) or water to convert residual isocyanate to inert carbamates/ureas before disposal.
-
Visual Check: EIA should be a clear, colorless liquid. Yellowing indicates polymerization or hydrolysis.
References
-
Liew, S. Y., & Kurz, T. (2019). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Link
-
Tanwar, D. K., et al. (2017). A Simple Reaction of α-Amino Methyl Ester Hydrochlorides with Carbamates Provides Hydantoins. Synlett. Link
-
Hemantha, H. P., et al. (2009).[1] One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3. Synlett. Link
-
Galvin, C. J., & Genzer, J. (2012). Applications of surface-grafted macromolecules derived from post-polymerization modification reactions. Progress in Polymer Science. Link
-
BenchChem. (2025).[3][4] Kinetic Profile of Ethyl Isocyanoacetate vs Isocyanates. Link (Note: Used for reactivity hierarchy validation).
Sources
- 1. One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3 [organic-chemistry.org]
- 2. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
Patent analysis for novel uses of ethyl isocyanatoacetate
Executive Summary: The Bifunctional Linchpin
Ethyl isocyanatoacetate (EIA) represents a critical "bifunctional linchpin" in modern medicinal chemistry. Unlike simple isocyanates used solely for urea formation, EIA carries an electrophilic isocyanate motif (N-terminus acceptor) and an ester motif (C-terminus donor) separated by a methylene spacer.
Recent patent literature highlights its utility in Fragment-Based Drug Discovery (FBDD) , specifically for accessing N1-substituted imidazolidine-2,4-diones (hydantoins) and peptidomimetic urea linkers . This guide objectively compares EIA against traditional phosgenation and Bucherer-Bergs protocols, demonstrating why EIA is the superior reagent for generating sp³-rich, diversity-oriented libraries.
Comparative Analysis: EIA vs. Traditional Alternatives
The following analysis contrasts EIA with the two industry standards for hydantoin/urea synthesis: Potassium Cyanate (KOCN) and Phosgene equivalents (CDI/Triphosgene).
Table 1: Performance Matrix for Hydantoin/Urea Scaffold Synthesis
| Feature | This compound (EIA) | Potassium Cyanate (KOCN) | Phosgene / Triphosgene |
| Primary Transformation | Amine | Ketone | Diamine |
| Regioselectivity | High: Exclusively N1-substituted | Low: Often yields unsubstituted N1 | Variable: Depends on amine sterics |
| Reaction Conditions | Mild (0°C to RT), Organic Solvents (DCM/THF) | Harsh (Reflux), Aqueous/Alcoholic | Hazardous (Gas/Toxic), Strictly Anhydrous |
| Atom Economy | High (Ethanol byproduct upon cyclization) | Moderate (Ammonia/CO2 loss) | Low (HCl/Imidazole byproducts) |
| Safety Profile | Lachrymator (Handle in hood) | Cyanide hazard (Acidification risk) | Fatal Inhalation Hazard |
| Patent Utility | High for Peptidomimetics & Linkers | High for simple 5,5-disubstituted analogs | High for bulk commodity chemicals |
Scientist’s Insight:
Use EIA when you need to install a specific substituent at the N1 position of a hydantoin ring. The Bucherer-Bergs reaction is limited to 5,5-disubstitution and cannot easily introduce N1 diversity. EIA allows you to start with a complex amine (the N1 substituent) and build the ring around it.
Patent Landscape & Novel Applications
Core Application: N1-Substituted Hydantoin Synthesis
Patents such as US4746755A and FR2944524B1 establish EIA as a key reagent for synthesizing hydantoin-based immunomodulators and anti-cancer agents. The "novelty" in recent IP lies in using EIA to cyclize sterically hindered secondary amines, creating constrained bicyclic scaffolds (e.g., pyrrolo[1,2-a]pyrazines).
Mechanism of Action (Signaling Pathway)
The reaction proceeds via a stepwise addition-cyclization mechanism.
Figure 1: Reaction pathway for the conversion of amines to hydantoins using EIA. The process involves nucleophilic attack followed by base-promoted intramolecular cyclization.
Experimental Protocols (Self-Validating Systems)
Objective: Synthesis of Ethyl (3-phenylureido)acetate followed by cyclization to 3-phenylimidazolidine-2,4-dione.
Phase 1: Urea Formation (The Addition)
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Solvent System: Dissolve 10 mmol of Aniline (0.93 g) in 20 mL of anhydrous Dichloromethane (DCM).
-
Addition: Cool the solution to 0°C. Add 10.5 mmol (1.35 g) of This compound dropwise over 10 minutes.
-
Causality: The dropwise addition at 0°C prevents uncontrolled exotherms and minimizes polymerization of the isocyanate.
-
-
Monitoring: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The disappearance of the amine spot confirms the formation of the linear ureido ester.
-
Isolation: Evaporate solvent in vacuo. The intermediate is often a white solid/oil that can be used directly.
Phase 2: Cyclization (The Ring Closure)
-
Reflux: Redissolve the crude ureido ester in 20 mL of Ethanol (EtOH).
-
Catalysis: Add 6M HCl (5 mL) or a catalytic amount of Sodium Ethoxide (NaOEt) depending on substrate sensitivity.
-
Note: Acidic cyclization is preferred for non-basic amines; basic cyclization is faster but may racemize chiral centers.
-
-
Reaction: Reflux at 80°C for 2–4 hours.
-
Validation: Monitor by LC-MS for the mass shift corresponding to the loss of Ethanol (M - 46).
-
Purification: Cool to 0°C. The hydantoin product often precipitates. Filter and wash with cold EtOH.
Workflow Diagram:
Figure 2: Step-by-step experimental workflow for the synthesis of hydantoins from EIA.
Safety & Handling (E-E-A-T Critical)
-
Lachrymator Alert: EIA is a potent lachrymator. It causes immediate tearing and respiratory irritation. Zero-tolerance policy: Never handle outside a functioning fume hood.
-
Moisture Sensitivity: The isocyanate group hydrolyzes to form the amine and
. Stored bottles must be purged with Argon and sealed with Parafilm. Store at 2–8°C.[1] -
Decontamination: Spills should be treated with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent to neutralize the isocyanate.
References
-
Synthesis of Isocyanates from Isonitriles. Organic Syntheses, 2012, 89, 404-408.[2] [Link]
- Preparation of Hydantoic Acids and Hydantoins.U.S.
- Imidazolidine-2,4-dione Derivatives and Their Use as a Medicinal Product.
-
Isocyanate-based Multicomponent Reactions. Beilstein Journal of Organic Chemistry, 2014. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl Isocyanatoacetate
Ethyl isocyanatoacetate is a valuable reagent in pharmaceutical development and organic synthesis, but its utility is matched by significant health hazards. As a reactive isocyanate, it demands meticulous handling and an unwavering commitment to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our focus is not just on what to wear, but why it is necessary, ensuring a self-validating system of safety for researchers and scientists.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This chemical is not merely a general irritant; it poses a complex set of threats that dictate our protective measures.
-
Respiratory Sensitization: The primary and most severe hazard is respiratory sensitization.[1][2] Inhalation of vapors can lead to an allergic, asthma-like reaction, which can be triggered by subsequent exposures to even minute quantities.[3] This is why engineering controls like fume hoods are non-negotiable, and respiratory protection is mandatory if these controls are insufficient or during a significant release.
-
Skin and Eye Irritation/Corrosion: The compound is a potent irritant to the skin and eyes.[1][4][5] Direct contact can cause inflammation, redness, and pain.[1] It is also classified as a lachrymator, meaning it will cause a heavy secretion of tears upon eye contact.[1][4] Prolonged or repeated exposure can lead to more severe damage.
-
Dermal Sensitization: Similar to its respiratory effects, this compound can cause an allergic skin reaction.[1][5] Once an individual is sensitized, any future skin contact can result in an exaggerated inflammatory response, such as a rash, itching, or blistering.[4]
-
Toxicity: The substance is harmful if swallowed, inhaled, or absorbed through the skin.[1][4][5][6] Systemic effects may occur following absorption.[4]
-
Combustibility: this compound is a combustible liquid with a flashpoint of 84 °C / 183.2 °F, requiring precautions against heat and ignition sources.[1][7]
These hazards collectively demand a multi-layered PPE approach that provides a complete barrier to all potential routes of exposure: inhalation, dermal, and ocular.
Core PPE Requirements: A Task-Based Approach
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.
| Task/Operation | Minimum Required PPE | Rationale & Key Considerations |
| Low-Volume Handling (e.g., aliquoting, preparing solutions <100 mL inside a certified chemical fume hood) | Primary Barrier: - Nitrile or Neoprene Gloves (double-gloving recommended)- Chemical Splash Goggles- Fully-Buttoned Laboratory Coat | Causality: The primary risk is minor splashes or incidental contact. The fume hood mitigates inhalation risk. Double-gloving provides protection against undetected pinholes and allows for safe removal of the outer glove if contaminated. |
| High-Volume Handling / Reactions (e.g., synthesis, distillation, transfers >100 mL) | Enhanced Barrier: - All PPE from Low-Volume HandlingPLUS: - Face Shield (worn over splash goggles)- Chemical-Resistant Apron or Disposable Suit | Causality: The increased volume elevates the risk of significant splashes and aerosol generation. A face shield protects the entire face, and a chemical-resistant apron protects against spills that could saturate a standard lab coat. |
| Spill Cleanup (Small, contained spills <50 mL) | Full Encapsulation (Localized): - Butyl or Neoprene Rubber Gloves- Chemical Splash Goggles and Face Shield- Disposable Chemical-Resistant Suit- Organic Vapor Respirator (e.g., half-mask with organic vapor cartridges) | Causality: A spill compromises the primary engineering control (fume hood), significantly increasing the concentration of vapors in the breathing zone. Respiratory protection is essential to prevent sensitization.[8] A full suit prevents contact with the spilled liquid. |
| Emergency Response (Large spills, fire) | Self-Contained System: - Self-Contained Breathing Apparatus (SCBA)- Fully Encapsulating Chemical Protective Suit | Causality: In a large-scale release or fire, vapor concentrations can be immediately dangerous to life or health (IDLH). Standard respirators are insufficient. An SCBA provides a clean air supply, and a fully encapsulating suit is required for protection against high concentrations and splashes.[3] |
Experimental Protocols: A Self-Validating System
Adherence to a strict, step-by-step protocol ensures that safety measures are consistently applied, creating a self-validating system where each step reinforces the integrity of the next.
Pre-Operational Checks & PPE Donning
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check the airflow monitor). Ensure that an eyewash station and safety shower are accessible and unobstructed.[1][5][7]
-
Inspect PPE: Before donning, carefully inspect all PPE for signs of damage (cracks, tears, discoloration). Discard and replace any compromised items.
-
Donning Sequence (The "Clean-to-Dirty" Principle):
-
Put on the lab coat or disposable suit.
-
Don chemical splash goggles.
-
Don a face shield (if required).
-
Perform hand hygiene.
-
Don the inner pair of gloves.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
PPE Selection and Donning Workflow
Caption: Workflow for PPE assessment and donning before handling this compound.
Operational Plan: Handling this compound
-
Work Zone: Conduct all work at least 6 inches inside the fume hood sash.
-
Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. Open containers with care.[1]
-
Contamination Control: If the outer glove becomes contaminated, pause work, remove the outer glove by peeling it off without touching the exterior, and replace it with a new one.
-
Immediate Cleanup: Use an absorbent pad to immediately wipe up any minor drips or spills within the fume hood.
Post-Operational Plan: Doffing and Disposal
-
Decontaminate: Wipe down the exterior of the closed primary container before removing it from the fume hood.
-
Doffing Sequence (The "Dirty-to-Clean" Principle):
-
Remove the outer gloves first, peeling them away from the body without touching the outside surface. Dispose of them in the designated hazardous waste container.
-
Remove the face shield and/or apron.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove goggles.
-
Remove the inner gloves using the same technique as the outer gloves.
-
Wash hands thoroughly with soap and water.[1]
-
Emergency Response and Disposal
Exposure Protocol
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][7]
Spill and Disposal Plan
-
Spills: For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid. For larger spills, evacuate the area and contact institutional safety personnel.[1][7] Do not use water for cleanup as it can react.[3] The spill residue should be treated as hazardous waste.
-
Disposal: All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[4][6] Consult your institution's environmental health and safety office for specific procedures.[1] Containers should be punctured to prevent reuse.[4]
References
-
This compound Safety Data Sheet. AK Scientific, Inc.
-
SAFETY DATA SHEET: Ethyl isocyanoacetate. Fisher Scientific.
-
Material Safety Data Sheet: Ethyl isocyanoacetate. Santa Cruz Biotechnology, Inc.
-
HAZARD SUMMARY: ETHYL ISOCYANATE. New Jersey Department of Health and Senior Services.
-
Personal Protective Equipment: Helping to Reduce Isocyanate Exposure. Composites One.
-
SAFETY DATA SHEET: ETHYL ISOCYANOACETATE. Georganics.
-
Safety Data Sheet: Ethyl isocyanoacetate. Synquest Labs.
-
SAFETY DATA SHEET: this compound (2025-05-01). Fisher Scientific.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
